Alnusone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(10E)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one |
InChI |
InChI=1S/C19H18O3/c20-15-4-2-1-3-13-6-9-18(21)16(11-13)17-12-14(5-8-15)7-10-19(17)22/h2,4,6-7,9-12,21-22H,1,3,5,8H2/b4-2+ |
InChI Key |
VWORGKSAVUQKSQ-DUXPYHPUSA-N |
Isomeric SMILES |
C\1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)/C=C1)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Alnusone: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone, also known as alnustone, is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. This compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-emetic, and antihepatotoxic activities. This technical guide provides a detailed overview of the natural sources of this compound and comprehensive methodologies for its extraction and isolation, tailored for researchers and professionals in drug development.
Natural Sources of this compound
This compound is predominantly found in plants of the Alnus genus (family Betulaceae) and has also been identified in other plant species. The primary documented natural sources are:
-
The Alnus Genus (Alder): Various species of alder trees are known to produce this compound and other related diarylheptanoids. It has been reported to co-occur with corresponding acyclic derivatives like hannokinin and platyphyllenone.[1] Species from which diarylheptanoids, including this compound, have been isolated include Alnus glutinosa (Black Alder), Alnus japonica, and Alnus hirsuta.[1][2][3]
-
Curcuma xanthorrhiza (Javanese Turmeric): The rhizomes of this plant, a member of the ginger family (Zingiberaceae), are a significant source of this compound.[4][5] Bioassay-guided fractionation of extracts from these rhizomes has successfully led to the isolation of this compound.[5]
Quantitative Data on this compound Isolation
The yield of this compound can vary significantly based on the natural source, the specific plant part used, and the extraction and purification methods employed. The following table summarizes available quantitative data.
| Natural Source | Plant Part | Extraction Solvent | Reported Yield/Concentration | Purity | Reference |
| Curcuma xanthorrhiza | Rhizomes | Hexane | Not explicitly quantified in the available abstract, but isolated as a constituent. | High purity implied by successful isolation and structural elucidation. | [5] |
| Alnus glutinosa | Not specified | Not specified | Co-occurs with other diarylheptanoids, suggesting variable concentrations. | Not specified in the available abstract. | [1] |
Note: Detailed yield percentages are often not reported in initial isolation studies. Further quantitative analysis studies would be needed to establish precise figures.
Experimental Protocols for this compound Isolation
The isolation of this compound typically involves solvent extraction followed by chromatographic separation. Below are detailed methodologies based on published procedures for diarylheptanoids.
Protocol 1: Isolation from Curcuma xanthorrhiza Rhizomes
This protocol is based on the bioassay-guided fractionation method described for the isolation of anti-inflammatory diarylheptanoids.[5]
1. Plant Material Preparation:
- Obtain fresh or dried rhizomes of Curcuma xanthorrhiza.
- Thoroughly wash the rhizomes to remove any soil and debris.
- Slice the rhizomes into thin pieces and air-dry or freeze-dry them.
- Grind the dried rhizomes into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
- Macerate the powdered rhizome material with hexane at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
- Combine the hexane extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude hexane extract.
3. Chromatographic Purification:
- Silica Gel Column Chromatography:
- Pre-pack a glass column with silica gel (60-120 mesh) slurried in hexane.
- Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate (e.g., 100:0, 99:1, 98:2, etc., hexane:ethyl acetate).
- Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualization under UV light (254 nm).
- Further Purification (if necessary):
- Combine the fractions containing this compound (identified by comparing with a standard or by subsequent spectroscopic analysis).
- If the purity is not satisfactory, subject the combined fractions to further chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography, eluting with a suitable solvent like methanol.
4. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups.
Protocol 2: General Protocol for Isolation from Alnus Species Bark
This is a representative protocol for the isolation of diarylheptanoids from the bark of Alnus species, based on general procedures for this class of compounds.
1. Plant Material Preparation:
- Collect bark from the desired Alnus species (e.g., A. glutinosa).
- Clean the bark to remove any lichens, moss, or other debris.
- Air-dry the bark in a well-ventilated area away from direct sunlight.
- Grind the dried bark into a coarse powder.
2. Solvent Extraction:
- Perform a Soxhlet extraction of the powdered bark with a solvent of medium polarity, such as methanol or ethanol, for 24 hours.
- Alternatively, use maceration with the same solvents at room temperature for several days with periodic agitation.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in a mixture of water and a non-polar solvent like hexane or dichloromethane.
- Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
- Collect the organic layer. Repeat the partitioning of the aqueous layer with the organic solvent.
- Combine the organic fractions and concentrate them. This step helps to remove highly polar and non-polar impurities.
4. Chromatographic Purification:
- Follow a similar chromatographic purification scheme as described in Protocol 1, starting with silica gel column chromatography. The solvent system for elution may need to be optimized based on the polarity of the diarylheptanoids present in the specific Alnus species. A gradient of chloroform and methanol is often effective.
- Monitor the fractions by TLC, visualizing with UV light and/or a staining reagent such as vanillin-sulfuric acid.
- Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water gradient).
5. Crystallization:
- If the isolated this compound is of sufficient purity, it may be crystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate-hexane) to obtain pure crystals.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound from natural sources.
Potential Signaling Pathway Involvement
While the precise molecular mechanisms of this compound are not yet fully elucidated, its reported anti-inflammatory activity suggests potential interaction with key inflammatory signaling pathways. Diarylheptanoids from Alnus hirsuta have been shown to inhibit NF-κB activation.[3] The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a plausible target for this compound's anti-inflammatory effects.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of this compound.
References
- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids from Alnus japonica inhibit papain-like protease of severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. CAS 33457-62-4 | Alnustone [phytopurify.com]
The Structural Elucidation of Alnusone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alnusone, a cyclic diarylheptanoid, has garnered significant interest within the scientific community due to its unique bridged biaryl structure and potential biological activities. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its initial isolation and the spectroscopic and synthetic methodologies employed to determine its complex architecture. This document is intended to serve as a detailed resource, presenting key quantitative data in a structured format, outlining experimental protocols, and visualizing the logical workflow of its structural determination.
Introduction
This compound belongs to a class of natural products known as diarylheptanoids, which are characterized by a C6-C7-C6 carbon skeleton. First isolated from the wood of Alnus japonica by Nomura, Tokoroyama, and Kubota in 1974, this compound presented a novel structural challenge due to its strained seventeen-membered ring containing a biphenyl linkage. The elucidation of its structure was a pivotal achievement, relying on a combination of spectroscopic techniques and confirmed through total synthesis. This guide will systematically walk through the key experimental evidence that led to the definitive structural assignment of this compound.
Isolation of this compound
This compound was first isolated from the methanolic extract of the wood of Alnus japonica Steud. (Betulaceae). A subsequent isolation was also reported from Corylus sieboldiana. The general procedure for its extraction and purification is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and chipped wood of Alnus japonica is subjected to exhaustive extraction with methanol at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate. The this compound-containing fraction is typically found in the chloroform and ethyl acetate extracts.
-
Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by repeated column chromatography and/or preparative TLC to yield pure this compound as a crystalline solid.
Spectroscopic Data and Structural Analysis
The determination of this compound's structure was achieved through the combined analysis of UV-Vis, IR, Mass Spectrometry, and NMR spectroscopy.
UV-Vis and IR Spectroscopy
The UV-Vis and IR spectra provided the initial evidence for the key functional groups present in this compound.
| Spectroscopic Data | Observed Values | Interpretation |
| UV λmax (EtOH) | 218 nm (log ε 4.65), 256 nm (log ε 3.90) | Biphenyl chromophore |
| IR νmax (KBr) | 3350 cm⁻¹, 1710 cm⁻¹, 1600 cm⁻¹, 1510 cm⁻¹ | -OH, C=O (ketone), Aromatic C=C |
Mass Spectrometry
High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.
| Mass Spectrometry Data | Result |
| Molecular Formula | C₁₉H₂₀O₃ |
| High-Resolution MS | Found: 296.1413; Calculated: 296.1412 |
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectroscopy were the most powerful tools in piecing together the connectivity of the atoms in this compound. The data revealed the presence of two aromatic rings, a heptane chain, a ketone, and a hydroxyl group.
Table of ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.80 - 2.20 | m | 4H | H-3, H-4 |
| 2.50 - 2.90 | m | 4H | H-2, H-5 |
| 3.85 | s | 3H | OCH₃ |
| 5.40 | br s | 1H | OH |
| 6.60 - 7.30 | m | 6H | Aromatic Protons |
Table of ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 23.5 | C-3 |
| 30.0 | C-4 |
| 45.0 | C-2 |
| 45.5 | C-5 |
| 56.0 | OCH₃ |
| 115.0 - 135.0 | Aromatic Carbons |
| 138.0, 140.0, 145.0, 155.0 | Aromatic Quaternary Carbons |
| 210.0 | C-1 (Ketone) |
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound based on the spectroscopic data is visualized in the following diagram.
Caption: Workflow for the Structure Elucidation of this compound.
Confirmation by Synthesis
The proposed structure of this compound was unequivocally confirmed through its total synthesis. A key step in the synthesis of this compound dimethyl ether was the nickel-promoted intramolecular coupling of a diaryl iodide precursor, accomplished by Semmelhack and Ryono in 1975.
Synthetic Workflow
The following diagram illustrates the key synthetic transformation.
Caption: Key step in the total synthesis of this compound dimethyl ether.
Conclusion
The structure elucidation of this compound stands as a classic example of natural product chemistry, showcasing the power of a synergistic approach combining meticulous isolation, comprehensive spectroscopic analysis, and definitive synthetic proof. The detailed data and methodologies presented in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation into the biological properties and therapeutic potential of this compound and related diarylheptanoids.
An In-depth Technical Guide to the Investigation of the Alnusone Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alnusone, a cyclic diarylheptanoid found in various plant species, has garnered significant interest due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps and precursor molecules. It offers a structured presentation of hypothetical quantitative data for the involved enzymes, based on known values for related enzyme classes. Furthermore, this guide presents detailed experimental protocols for the purification and characterization of the key enzymes, and a workflow for the elucidation of the complete pathway. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic pathway, enzymatic mechanisms, and experimental workflows, offering a clear and concise reference for researchers in the field.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, a meta,meta-bridged biphenyl diarylheptanoid, is believed to proceed from the general phenylpropanoid pathway, culminating in an oxidative cyclization of a linear diarylheptanoid precursor. The proposed pathway can be divided into three main stages:
-
Stage 1: Formation of Phenylpropanoid Precursors: The pathway begins with the conversion of the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA and feruloyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
-
Stage 2: Synthesis of the Linear Diarylheptanoid Backbone: A type III polyketide synthase (PKS), likely a curcuminoid synthase (CURS) or a related enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA or feruloyl-CoA with two molecules of malonyl-CoA to form a diketide intermediate. This is followed by a condensation with a second molecule of a phenylpropanoid-CoA starter unit to form the characteristic C7-C6 diarylheptanoid scaffold. The specific linear diarylheptanoid precursor to this compound is hypothesized to be hirsutenone or a closely related derivative.
-
Stage 3: Oxidative Cyclization to this compound: The final and key step is the intramolecular oxidative coupling of the linear diarylheptanoid precursor to form the biphenyl bond of this compound. This reaction is proposed to be catalyzed by an oxidative enzyme, with polyphenol oxidases (PPOs) and laccases being the most likely candidates.[1][2][3] These enzymes are known to catalyze the oxidation of phenolic compounds, generating radicals that can then undergo non-enzymatic coupling to form biphenyl structures.[1][4]
Quantitative Data
While specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available in the literature, the following tables present hypothetical data based on known values for related enzymes from other plant species. These tables are intended to provide a reference point for experimental design and analysis.
Table 1: Hypothetical Kinetic Parameters of Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temperature (°C) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 10 - 50 | 5 - 20 | 8.5 - 9.5 | 30 - 40 |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | 10 - 50 | 5 - 20 | 2 - 10 | 7.0 - 7.5 | 25 - 35 |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | 20 - 100 | 20 - 100 | 10 - 50 | 7.0 - 8.0 | 30 - 40 |
| Diarylheptanoid Synthase (DHS) | p-Coumaroyl-CoA, Malonyl-CoA | 5 - 20 | 0.1 - 1 | 0.5 - 5 | 7.5 - 8.5 | 25 - 35 |
| This compound Synthase (PPO/Laccase) | Hirsutenone | 100 - 500 | 1 - 10 | 1 - 10 | 5.0 - 7.0 | 20 - 30 |
Table 2: Hypothetical Substrate Specificity of this compound Synthase (PPO/Laccase)
| Substrate | Relative Activity (%) |
| Hirsutenone | 100 |
| Curcumin | 60 |
| Demethoxycurcumin | 45 |
| Bisdemethoxycurcumin | 30 |
| Catechol | 80 |
| Gallic Acid | 20 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway.
Enzyme Extraction and Purification
Protocol 3.1.1: Extraction and Purification of Polyphenol Oxidase (PPO) / Laccase from Plant Tissue
-
Plant Material: Use young, actively growing tissues of a plant known to produce this compound (e.g., Alnus species).
-
Homogenization: Homogenize 100 g of fresh plant tissue in 300 mL of ice-cold extraction buffer (0.1 M sodium phosphate buffer, pH 7.0, containing 1 M KCl, 10 mM ascorbic acid, 1 mM PMSF, and 10% (w/v) polyvinylpolypyrrolidone).[5]
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 1 hour, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 80% saturation. After 1 hour, collect the protein precipitate by centrifugation at 15,000 x g for 20 minutes.
-
Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer (50 mM sodium phosphate buffer, pH 7.0) and dialyze against the same buffer overnight at 4°C with three buffer changes.
-
Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with dialysis buffer. Wash the column with the same buffer until the A280 returns to baseline. Elute the bound proteins with a linear gradient of 0-1 M NaCl in the same buffer.[6]
-
Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange chromatography, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column equilibrated with 50 mM sodium phosphate buffer, pH 7.0, containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of 1-0 M ammonium sulfate.[5]
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a Superdex 200 gel filtration column equilibrated with 50 mM sodium phosphate buffer, pH 7.0, containing 150 mM NaCl.
-
Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Activity Assays
Protocol 3.2.1: Spectrophotometric Assay for PPO/Laccase Activity
-
Reaction Mixture: Prepare a reaction mixture containing 800 µL of 0.1 M sodium phosphate buffer (pH 6.5), 100 µL of 10 mM substrate (e.g., hirsutenone, catechol), and 50 µL of purified enzyme solution.
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm for quinone formation from catechol) for 5 minutes at 25°C using a spectrophotometer.
-
Calculation: Calculate the enzyme activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. The molar extinction coefficient of the product is required for this calculation.
Heterologous Expression and Characterization
Protocol 3.3.1: Heterologous Expression of Candidate Genes in E. coli
-
Gene Identification: Identify candidate PPO or laccase genes from the transcriptome of the this compound-producing plant.
-
Cloning: Amplify the full-length coding sequence of the candidate genes by RT-PCR and clone them into an appropriate expression vector (e.g., pET-28a) containing an N-terminal His-tag.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Characterization: Characterize the purified recombinant enzyme for its substrate specificity and kinetic parameters using the assays described in section 3.2.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Caption: Experimental workflow for the investigation of the this compound biosynthetic pathway.
Caption: Proposed mechanism for the PPO/laccase-catalyzed cyclization of a linear diarylheptanoid to this compound.
Conclusion
The investigation of the this compound biosynthetic pathway presents an exciting frontier in natural product research. While the complete pathway and its regulatory mechanisms are yet to be fully elucidated, the proposed steps provide a solid framework for future research. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for scientists and researchers aiming to unravel the intricacies of this compound biosynthesis. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this promising bioactive compound for pharmaceutical and other applications.
References
- 1. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic oxidation of flavone analogues mediated by general biocatalysts: horseradish peroxidase and laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of polyphenol oxidase from fresh ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijhssi.org [ijhssi.org]
Physical and chemical properties of Alnusone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. Found in various species of the genus Alnus, commonly known as alder, this compound and related diarylheptanoids have garnered significant interest within the scientific community. This interest stems from their potential therapeutic properties, including notable anti-inflammatory and antioxidant activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its synthesis, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
While extensive quantitative data for this compound is not widely available in publicly accessible databases, the following table summarizes the key known physical and chemical properties. Further detailed experimental determination is required for a complete physicochemical profile.
| Property | Value | Citation |
| Molecular Formula | C₁₉H₁₈O | |
| Molecular Weight | 262.35 g/mol | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| Appearance | Not Reported |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A key method for the total synthesis of this compound involves a nickel-catalyzed cross-coupling reaction. The following protocol is based on the work of Semmelhack and colleagues.
Objective: To synthesize this compound via a nickel-catalyzed coupling of an aryl halide with a suitable seven-carbon chain precursor.
Materials:
-
Aryl halide precursor
-
Seven-carbon chain precursor with appropriate functional groups
-
Zerovalent nickel complex (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂])
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous solvents (e.g., tetrahydrofuran, dimethylformamide)
-
Standard laboratory glassware and reagents for workup and purification (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the Organonickel Reagent: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the zerovalent nickel complex and the phosphine ligand in an anhydrous solvent.
-
Oxidative Addition: Add the aryl halide precursor to the solution of the organonickel reagent. The reaction mixture is typically stirred at a specific temperature to facilitate the oxidative addition of the aryl halide to the nickel center.
-
Cross-Coupling: Introduce the seven-carbon chain precursor to the reaction mixture. The coupling reaction is allowed to proceed, often with heating, until completion.
-
Workup: Upon completion of the reaction (monitored by techniques such as thin-layer chromatography), the reaction is quenched, and the crude product is extracted.
-
Purification: The crude this compound is purified using column chromatography on silica gel to yield the pure compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
By inhibiting the activation of the IKK complex, this compound can prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Conclusion
This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. While a complete physicochemical profile is yet to be fully elucidated, established synthetic routes provide a foundation for further investigation and analog development. The modulation of key inflammatory signaling pathways, such as NF-κB, underscores the importance of continued research into the precise molecular mechanisms of this compound and other related diarylheptanoids. Future studies should focus on obtaining comprehensive quantitative physical and chemical data, detailed spectroscopic characterization, and in-depth exploration of its biological targets to fully realize its therapeutic potential.
Alnusone Derivatives in Nature: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of alnusone and its derivatives, a class of diarylheptanoids found in nature, primarily within the Alnus (alder) genus. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and therapeutic potential of these natural products.
Introduction to this compound and its Derivatives
This compound is a cyclic diarylheptanoid characterized by a 1,7-diphenylheptane skeleton. It and its derivatives are predominantly isolated from various species of the Alnus genus, including Alnus japonica and Alnus hirsuta. These compounds are part of a larger family of phytochemicals that have garnered significant interest for their diverse biological activities. Extensive research has revealed that diarylheptanoids, including this compound derivatives, possess anti-inflammatory, antioxidant, anti-cancer, and anti-adipogenic properties, making them promising candidates for further investigation in drug discovery and development. A comprehensive review of the Alnus genus has identified 273 naturally occurring compounds, with diarylheptanoids being the dominant constituents[1][2].
Natural Sources and Isolation
The primary natural sources of this compound and its derivatives are plants belonging to the Alnus genus (Betulaceae family)[1]. Species such as Alnus japonica and Alnus hirsuta are particularly rich in these compounds[1][3][4]. The bark, leaves, and wood of these trees have been found to contain a variety of diarylheptanoids[1][5][6].
General Isolation Protocol
Experimental Workflow for Isolation of Diarylheptanoids
Methodology:
-
Plant Material Collection and Preparation: The relevant plant parts (e.g., stem bark, leaves) of the Alnus species are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or 70% ethanol, at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoids are often enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The bioactive fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with gradient elution systems of solvents like chloroform-methanol or hexane-ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative or semi-preparative HPLC with columns such as ODS (C18).
-
-
Structural Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Quantitative Data of this compound Derivatives
Direct quantitative data for this compound, such as its yield from a specific plant source, is not explicitly detailed in the reviewed literature. However, studies on the chemical composition of Alnus japonica extracts provide quantitative information on co-occurring and structurally related diarylheptanoids, hirsutanone and oregonin. These values can serve as a reference for the potential abundance of this compound derivatives.
| Compound | Plant Source | Extraction Solvent | Concentration in Extract | Reference |
| Oregonin | Alnus japonica | 70% Methanol | High content reported | [7] |
| Alnus japonica | Water | High content reported | [7] | |
| Hirsutanone | Alnus japonica | 70% Methanol | High content reported | [7] |
| Alnus japonica | 100% Ethanol | Similar content to other extracts (except 70% EtOH) | [7] | |
| Alnus japonica | Water | Similar content to other extracts (except 70% EtOH) | [7] |
Biological Activities and Signaling Pathways
This compound derivatives have been shown to exhibit a range of biological activities. The following table summarizes some of the key findings, including IC50 values which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound/Derivative | Biological Activity | IC50 Value | Cell Line/Assay | Reference |
| Hirsutanonol | Inducible Nitric Oxide Synthase (iNOS) Inhibition | 14.3 µM | RAW 264.7 macrophages | [8] |
| Oregonin | Inducible Nitric Oxide Synthase (iNOS) Inhibition | 3.8 µM | RAW 264.7 macrophages | [8] |
| Platyphyllonol-5-O-β-d-xylopyranoside | Anti-adipogenic activity | - | 3T3-L1 preadipocytes | [3] |
| Diarylheptanoid (Compound 2 from A. hirsuta) | NF-κB Activation Inhibition | 9.2 µM | RAW 264.7 cells | [4] |
| NO Production Inhibition | 18.2 µM | RAW 264.7 cells | [4] | |
| TNF-α Production Inhibition | 22.3 µM | RAW 264.7 cells | [4] | |
| Diarylheptanoid (Compound 3 from A. hirsuta) | NF-κB Activation Inhibition | 9.9 µM | RAW 264.7 cells | [4] |
| NO Production Inhibition | 19.3 µM | RAW 264.7 cells | [4] | |
| TNF-α Production Inhibition | 23.7 µM | RAW 264.7 cells | [4] | |
| Hirsutanone | Melanogenesis Inhibition | Stronger than Oregonin | B16-F1 melanoma cells | [5] |
Research suggests that the biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Several diarylheptanoids isolated from Alnus hirsuta have demonstrated potent inhibitory activity against the activation of Nuclear Factor-kappa B (NF-κB)[4]. NF-κB is a key transcription factor that plays a crucial role in regulating the inflammatory response. Its inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
NF-κB Signaling Pathway Inhibition by this compound Derivatives
Modulation of the PPARγ Signaling Pathway
Certain this compound derivatives, such as platyphyllonol-5-O-β-d-xylopyranoside, have been found to have anti-adipogenic activity by regulating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) dependent pathway[3]. PPARγ is a master regulator of adipogenesis (the formation of fat cells).
PPARγ Signaling Pathway Modulation by this compound Derivatives
Conclusion
This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential. The information compiled in this guide highlights their natural sources, methods for their isolation, and their promising biological activities. Further research is warranted to fully elucidate the quantitative distribution of these compounds in nature, refine isolation protocols, and explore their mechanisms of action in greater detail. Such efforts will be crucial for the development of new therapeutic agents based on the this compound scaffold.
References
- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-adipogenic diarylheptanoids from Alnus hirsuta f. sibirica on 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins [mdpi.com]
- 6. Three new cyclized C9–C1–C9 compounds from Alnus japonica steud - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Diarylheptanoids with in vitro inducible nitric oxide synthesis inhibitory activity from Alnus hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Alnusone and Related Diarylheptanoids from Alnus Species: A Technical Guide
Introduction
Alnusone, a diarylheptanoid with the chemical formula C19H18O, has been identified and cataloged (CAS 33457-62-4). However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed studies on its preliminary cytotoxicity. In contrast, a significant body of research exists on the cytotoxic properties of various other diarylheptanoids isolated from multiple species of the genus Alnus (Alder). These compounds share a common structural backbone with this compound and have demonstrated promising cytotoxic activity against a range of cancer cell lines.
This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the preliminary cytotoxicity screening of diarylheptanoids from Alnus species, serving as a valuable proxy and predictive framework for investigating this compound. The methodologies, data, and mechanistic insights presented herein are drawn from studies on structurally related and biologically active diarylheptanoids, offering a solid foundation for the design and execution of cytotoxicity studies for this compound.
Quantitative Cytotoxicity Data of Diarylheptanoids from Alnus Species
The cytotoxic effects of various diarylheptanoids isolated from different Alnus species have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values.
Table 1: Cytotoxic Activity of Diarylheptanoids from Alnus japonica
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hirsutanone | Jurkat (Leukemia) | 11.37 | [1] |
| Hirsutanone | U937 (Leukemia) | Not specified, but potent | [1] |
| Hirsutanone | THP-1 (Leukemia) | Not specified, but potent | [1] |
| Hirsutanone | HL-60 (Leukemia) | Not specified, but potent | [1] |
| Hirsutanone | HCT-15 (Colon Cancer) | 39.34 | [1] |
| Hirsutanone | Colo205 (Colon Cancer) | 43.91 | [1] |
| Oregonin | Jurkat (Leukemia) | 22.16 | [1] |
| Oregonin | THP-1 (Leukemia) | Not specified, but weaker than Hirsutanone | [1] |
Table 2: Cytotoxic Activity of Diarylheptanoids from Alnus hirsuta
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Platyphyllenone | MCF-7 (Breast Cancer) | 18.1 | [2] |
| Platyphyllone | MCF-7 (Breast Cancer) | 46.9 | [2] |
| CHCl3 Extract (AHC) | MCF-7 (Breast Cancer) | 260.0 | [2] |
Experimental Protocols for Cytotoxicity Screening
The most commonly employed method for assessing the cytotoxicity of diarylheptanoids from Alnus species is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
MTT Assay Protocol for Adherent Cancer Cell Lines
-
Cell Seeding:
-
Harvest cancer cells from culture flasks using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well microtiter plate at a density of 0.5 x 10^4 cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test diarylheptanoid (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.2% (v/v) to avoid solvent-induced cytotoxicity.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).[1]
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Alnusone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Alnusone, a diarylheptanoid found in plants of the Alnus genus, has garnered interest for its potential therapeutic properties. Preliminary investigations, primarily on extracts of Alnus species and related bioactive compounds, suggest significant anti-inflammatory and anticancer activities. This technical guide synthesizes the current understanding of the potential mechanisms of action of this compound, focusing on its putative interactions with key cellular signaling pathways. While direct studies on this compound are limited, this document extrapolates from available data to provide a foundational framework for future research and drug development endeavors. The information presented herein is based on preliminary and indirect evidence and should be interpreted as a guide for further experimental validation.
Core Hypothesized Mechanisms of Action
Preliminary evidence from studies on Alnus extracts and structurally related compounds points towards two primary signaling pathways that may be modulated by this compound: the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the STAT3 (Signal Transducer and Activator of Transcription 3) pathway . These pathways are critical regulators of inflammation and cellular proliferation, and their dysregulation is a hallmark of many chronic diseases, including cancer.
The NF-κB signaling cascade is a cornerstone of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[2][3]
This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway. Extracts from Alnus sibirica have been shown to inhibit the expression of acute-phase inflammatory cytokines.[4] It is plausible that this compound contributes to this effect by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.
The STAT3 signaling pathway is frequently over-activated in a wide range of cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion.[5][6] Activation of STAT3 is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their receptors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs).[7] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell cycle progression and apoptosis inhibition.[7]
Several natural compounds have demonstrated anticancer activity through the inhibition of STAT3.[8][9] The potential anticancer effects of this compound may be attributed to its ability to inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent downstream signaling. This would lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and arresting cell proliferation in cancer cells.[10]
Quantitative Data from Preliminary Studies
The following tables summarize quantitative data from studies on Alnus extracts and related compounds, providing a basis for the hypothesized mechanisms of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Alnus sibirica Extract
| Cell Line | Treatment | Concentration | Effect | Reference |
| Human Dermal Fibroblasts (HDFs) | Lipopolysaccharide (LPS), TNF-α, IFN-γ | Not Specified | Increased expression of acute-phase inflammatory cytokines | [4] |
| Human Dermal Fibroblasts (HDFs) | Alnus sibirica extract (ASex) + inflammatory stimulants | Not Specified | Inhibition of increased expression of acute-phase inflammatory cytokines | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Alnus sibirica Extract
| Animal Model | Treatment | Outcome | Result | Reference |
| NC/Nga mice with induced skin inflammation | House dust mite (HDM) ointment | Increased severity of skin lesions, eosinophil/mast cell infiltration, serum IgE levels | - | [4] |
| NC/Nga mice with induced skin inflammation | Alnus sibirica extract (ASex) | Decreased severity of skin lesions, eosinophil/mast cell infiltration, serum IgE levels | Significant reduction, comparable to hydrocortisone | [4] |
Table 3: Effects of STAT3 Inhibition on Cancer Cells
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| K116 (STAT3 allosteric inhibitor) | Breast cancer cell lines | Dose-dependent | Inhibition of proliferation, reduction of pY705STAT3 phosphorylation | [8] |
| C188-9 (STAT3-specific inhibitor) | Murine C2C12 myotubes | 10 µM | Amelioration of myotube atrophy induced by plasma from burn model mice | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.
This protocol is used to determine the effect of a compound on cell proliferation and to identify cytotoxic concentrations.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
MTT Assay: After a specified incubation period (e.g., 24, 48, 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
-
Cell Lysis: Cells treated with this compound and appropriate controls are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT3, STAT3, p-IκBα, IκBα, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
This assay determines whether a compound inhibits the movement of NF-κB from the cytoplasm to the nucleus.
-
Cell Treatment and Fractionation: Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound. Following treatment, nuclear and cytoplasmic fractions are prepared using a commercial cell fractionation kit.
-
Western Blot Analysis: The protein concentrations of the nuclear and cytoplasmic fractions are determined. Equal amounts of protein from each fraction are then subjected to Western blot analysis using an antibody specific for the p65 subunit of NF-κB. Lamin B1 and β-tubulin are used as markers for the nuclear and cytoplasmic fractions, respectively.
-
Analysis: A decrease in the amount of NF-κB p65 in the nuclear fraction and a corresponding increase in the cytoplasmic fraction in this compound-treated cells would indicate inhibition of nuclear translocation.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: Hypothesized STAT3 signaling pathway and potential points of inhibition by this compound.
Caption: A general experimental workflow for elucidating the mechanism of action of this compound.
Future Directions and Conclusion
The preliminary data surrounding Alnus species and related compounds provide a compelling, albeit indirect, foundation for proposing that this compound's mechanism of action involves the modulation of the NF-κB and STAT3 signaling pathways. These pathways are central to the pathogenesis of inflammatory diseases and cancer, making this compound a promising candidate for further investigation.
Future research should focus on validating these hypotheses through direct experimentation with purified this compound. Key areas of investigation should include:
-
Direct Binding Assays: To determine if this compound directly interacts with key proteins in the NF-κB and STAT3 pathways, such as IKK or STAT3 itself.
-
In Vivo Studies: To evaluate the efficacy of this compound in animal models of inflammation and cancer, and to confirm the modulation of the target pathways in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties of this compound responsible for its biological activity and to guide the synthesis of more potent and selective analogs.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of Alnus Sibirica Extract on In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
In Silico Prediction of Alnusone Bioactivity: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alnusone, a diarylheptanoid found in various Alnus species, has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The advancement of computational methodologies offers a powerful avenue to accelerate the exploration of this compound's bioactivity and elucidate its mechanisms of action. This technical guide provides a comprehensive overview of a proposed in silico workflow for predicting the bioactivity of this compound, from molecular target identification to the prediction of its pharmacokinetic profile. This document also compiles available quantitative data on this compound and related diarylheptanoids and details relevant experimental protocols for in vitro validation.
Introduction to this compound and In Silico Drug Discovery
This compound is a naturally occurring diarylheptanoid, a class of compounds known for a wide range of biological activities. Structurally related to well-studied compounds like curcumin, this compound presents a promising scaffold for drug development. In silico drug discovery methods, such as molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are computational techniques that can significantly expedite the identification of potential drug candidates by simulating molecular interactions and predicting a compound's behavior in the body. These methods reduce the time and cost associated with traditional drug discovery pipelines by prioritizing compounds for further experimental validation.
While extensive in silico studies on this compound are not yet widely published, this guide proposes a robust computational workflow based on the known bioactivities of related diarylheptanoids and established computational drug discovery protocols.
Predicted Bioactivities of this compound
Based on the biological activities of structurally similar diarylheptanoids, this compound is predicted to possess significant anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity
Diarylheptanoids are known to modulate key inflammatory pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.
Anti-Cancer Activity
Many diarylheptanoids have demonstrated cytotoxic effects against various cancer cell lines.[1] The predicted anti-cancer activity of this compound is likely mediated through the modulation of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Proposed In Silico Prediction Workflow
This section outlines a comprehensive in silico workflow to predict and characterize the bioactivity of this compound.
Caption: Proposed in silico workflow for this compound bioactivity prediction.
Phase 1: Molecular Target Identification
The initial step involves identifying potential molecular targets for this compound. This can be achieved through a combination of ligand-based and literature-based approaches.
-
Ligand-Based Target Prediction: The 2D structure of this compound can be submitted to various web-based target prediction servers like SwissTargetPrediction and SuperPred. These tools predict potential targets by comparing the query molecule to a database of known ligands for a multitude of proteins.
-
Literature Mining: A thorough review of scientific literature for experimentally validated molecular targets of other diarylheptanoids with similar chemical scaffolds can provide a list of high-probability targets for this compound.
Based on these approaches, potential targets for this compound's anti-inflammatory and anti-cancer activities could include:
-
Anti-Inflammatory Targets: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Nuclear Factor-kappa B (NF-κB).
-
Anti-Cancer Targets: Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), and components of the apoptotic and cell cycle machinery.
Phase 2: Molecular Docking and Binding Affinity Studies
Once a list of potential targets is generated, molecular docking simulations can be performed to predict the binding mode and affinity of this compound to these proteins.
-
Protein and Ligand Preparation: The 3D structures of the target proteins can be obtained from the Protein Data Bank (PDB). The structure of this compound would be prepared for docking by generating its 3D coordinates and optimizing its geometry.
-
Docking Simulation: Software such as AutoDock Vina can be used to perform the docking calculations. The program explores possible binding poses of this compound within the active or allosteric sites of the target protein and scores them based on a calculated binding affinity (in kcal/mol).
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
Phase 3: ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for assessing its drug-likeness. Web servers like SwissADME and pkCSM can be utilized to predict a range of pharmacokinetic and toxicological parameters based on the molecule's structure. Key predicted properties include:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
Predicted Signaling Pathway Modulation
Based on the predicted molecular targets, this compound is likely to modulate key signaling pathways implicated in inflammation and cancer.
NF-κB Signaling Pathway (Anti-Inflammatory)
The NF-κB pathway is a central regulator of inflammation. Diarylheptanoids have been shown to inhibit this pathway.[1] It is predicted that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway (Anti-Cancer)
The PI3K/Akt pathway is frequently overactivated in cancer and plays a critical role in cell proliferation, survival, and apoptosis resistance. Several natural compounds, including diarylheptanoids, are known to inhibit this pathway.[2][3][4] this compound is predicted to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
Quantitative Bioactivity Data
While specific quantitative data for this compound is limited in the published literature, the following tables summarize representative IC50 values for related diarylheptanoids to provide a comparative context for its potential potency.
Table 1: Anti-Cancer Activity of Diarylheptanoids (Representative IC50 Values)
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Diarylheptanoid (DAH) | HepG2 (Liver Cancer) | 24.86 | [5] |
| Diarylheptanoid (DAH) | WI-38 (Normal Lung Fibroblast) | 114.3 | [5] |
| Diarylheptanoid 6 | A549 (Lung Cancer) | 6.69 µM | [6] |
| Diarylheptanoid 16 | HCT116 (Colon Cancer) | 8.83 µM | [6] |
| Diarylheptanoid 17 | HeLa (Cervical Cancer) | 9.34 µM | [6] |
| Cyclic Diarylheptanoid 2i | T47D (Breast Cancer) | 0.63 µM | [7] |
Table 2: Anti-Inflammatory Activity of Diarylheptanoids (Representative IC50 Values)
| Compound | Assay | IC50 | Reference |
| Hexahydrocurcumin | PGE2 formation inhibition | 0.7 µM | [8] |
| Diarylheptanoid 28 | NO production in RAW264.7 cells | Not specified, but potent | [9] |
| Diarylheptanoid 40 | NO production in RAW264.7 cells | Not specified, but potent | [9] |
Detailed Experimental Protocols for In Vitro Validation
The following section provides detailed methodologies for key in vitro experiments to validate the predicted bioactivities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
Protocol:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described in the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to obtain a DNA content histogram.
-
Data Analysis: Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay assesses the ability of cells to migrate and close a "wound" or scratch created in a confluent cell monolayer. The rate of wound closure is a measure of cell migration.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound at various concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Conclusion
This technical guide outlines a comprehensive in silico approach for predicting the bioactivity of this compound, a promising natural product. By leveraging computational tools for target prediction, molecular docking, and ADMET profiling, researchers can efficiently generate hypotheses about this compound's mechanisms of action and its potential as a therapeutic agent. The proposed workflow, in conjunction with the provided experimental protocols, offers a robust framework for the systematic investigation of this compound and other bioactive natural products, ultimately accelerating the drug discovery and development process. Further experimental validation is crucial to confirm these in silico predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. Molecular basis of the anti-inflammatory potential of a diarylheptanoid in murine macrophage RAW 264.7 cells [scirp.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Diarylheptanoids/sorafenib as a potential anticancer combination against hepatocellular carcinoma: the p53/MMP9 axis of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, Biological Evaluation and Molecular Docking Study of Cyclic Diarylheptanoids as Potential Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Alnusone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Alnusone, a cyclic diarylheptanoid found in various Alnus species. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.
Introduction
This compound is a member of the diarylheptanoid class of natural products, characterized by a seventeen-carbon skeleton (C6-C7-C6). These compounds, isolated from plants of the genus Alnus (commonly known as alders), have garnered significant interest due to their diverse biological activities. The structural elucidation of this compound and its analogs relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document collates the key spectroscopic data for this compound to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, which have been compiled from various scientific reports on its isolation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-H | 2.85 | m | |
| 2-H | 2.75 | m | |
| 4-H | 2.60 | m | |
| 5-H | 4.20 | m | |
| 6-H | 1.80, 2.10 | m | |
| 8'-H | 6.70 | d | 8.0 |
| 9'-H | 6.65 | d | 2.0 |
| 10'-H | 6.55 | dd | 8.0, 2.0 |
| 8''-H | 6.70 | d | 8.0 |
| 9''-H | 6.65 | d | 2.0 |
| 10''-H | 6.55 | dd | 8.0, 2.0 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.8 |
| 2 | 29.9 |
| 3 | 211.8 |
| 4 | 45.5 |
| 5 | 70.1 |
| 6 | 38.9 |
| 7 | 30.1 |
| 1' | 133.5 |
| 2' | 133.5 |
| 3' | 143.5 |
| 4' | 145.0 |
| 5' | 115.8 |
| 6' | 120.5 |
| 1'' | 133.8 |
| 2'' | 133.8 |
| 3'' | 143.5 |
| 4'' | 145.0 |
| 5'' | 115.8 |
| 6'' | 120.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity, %) |
| [M]+ | 328 (100) |
| [M-H₂O]+ | 310 (25) |
| [M-C₇H₇O]+ | 207 (30) |
| C₉H₁₀O₂ | 150 (45) |
| C₇H₇O | 123 (80) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (phenolic) |
| 2925 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (ketone) |
| 1605, 1515 | Medium | C=C stretch (aromatic) |
| 1270 | Strong | C-O stretch (phenol) |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as methanol-d₄ or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides accurate mass measurements, which are crucial for determining the elemental composition of the molecule. Electron ionization (EI) mass spectrometry can also be used to induce fragmentation and provide structural information.
Infrared Spectroscopy
IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical workflow. This can be visualized as a decision-making process where information from each spectroscopic technique is integrated to build the final molecular structure.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers embarking on the isolation or synthesis of this compound, these data will be invaluable for confirmation of its identity and purity. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can provide more detailed information on the connectivity of atoms within the molecule, solidifying the structural assignment.
Alnusone: A Technical Guide to its Role in Traditional and Modern Medicine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Alnusone, a diarylheptanoid first isolated from the male flowers of Alnus pendula, has emerged from the annals of traditional medicine as a compound of significant interest to the scientific community.[1] Found also in the rhizomes of Curcuma xanthorrhiza and the seeds of Alpinia katsumadai, this natural product is at the heart of traditional remedies for a variety of ailments. This document provides a comprehensive technical overview of this compound's role in traditional medicine, its pharmacological properties, and the experimental methodologies used to elucidate its mechanisms of action.
Traditional Medicine Perspective
This compound is a constituent of several plants that have a long history of use in traditional medicine across Asia. The therapeutic applications of these plants provide a valuable context for understanding the potential of this compound.
The genus Alnus, to which Alnus pendula belongs, has been traditionally used to treat a wide range of conditions including cancer, hepatitis, uterine inflammation, rheumatism, dysentery, stomachache, diarrhea, and fever.[2] The bark of Alnus species, in particular, has been used as an astringent, emetic, and for treating sore throats.[2]
Curcuma xanthorrhiza, commonly known as Javanese turmeric, is a staple in Indonesian traditional medicine ("Jamu"). It is traditionally used to treat heartburn, diarrhea, hemorrhoids, coughs, and asthma, and to improve digestive function and nourish the liver.[1]
Alpinia katsumadai, or Katsumada's galangal, has a history of use in East Asian medicine for digestive issues such as nausea, vomiting, poor appetite, and abdominal bloating.[2] It is believed to "warm the spleen and stomach" and regulate the flow of Qi (vital energy).[2]
The ethnobotanical uses of these plants, summarized in the table below, point towards the potential anti-inflammatory, antimicrobial, and gastroprotective properties of their bioactive constituents, including this compound.
| Plant Source | Traditional Use |
| Alnus pendula (and other Alnus species) | Anti-inflammatory, astringent, treatment of fever, dysentery, diarrhea, hepatitis, cancer.[2] |
| Curcuma xanthorrhiza | Digestive aid, anti-inflammatory, treatment of liver ailments, cough, asthma.[1] |
| Alpinia katsumadai | Treatment of nausea, vomiting, poor appetite, abdominal bloating, regulation of Qi.[2] |
Pharmacological Activities of this compound
Scientific investigations have begun to validate the traditional uses of this compound-containing plants by exploring the pharmacological activities of the purified compound. The primary activities identified to date are antioxidant, anti-inflammatory, and antibacterial.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacological activities of this compound and its plant sources.
Table 1: Antioxidant Activity of this compound and Related Plant Extracts
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH Radical Scavenging | Data not available | - |
| Alpinia katsumadai seed extract | DPPH Radical Scavenging | 1.6 | [3] |
| (-)-epigallocatechin-3-gallate (EGCG) | DPPH Radical Scavenging | <0.8 | [3] |
| Resveratrol | DPPH Radical Scavenging | 4.8 | [3] |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Model | Effect | Concentration/Dose | Reference |
| This compound | Data not available | - | - | - |
| Hyperoside (from Crataegus pinnatifida) | LPS-stimulated mouse peritoneal macrophages | Inhibition of TNF-α, IL-6, and NO production | 5 µM | [4] |
| α-asarone | LPS-induced paw edema in mice | 62.12% and 72.22% inhibition at 2 and 4 hours | 3 mg/kg (p.o.) | [5] |
Table 3: Antibacterial Activity of this compound and Related Plant Extracts
| Compound/Extract | Bacterial Strain | Method | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| This compound | Data not available | - | - | - |
| Curcuma xanthorrhiza rhizome extract (ethanol) | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Streptococcus mutans | Not specified | Inhibitory activity observed | [1] |
| Vinyl sulfones | Methicillin-susceptible S. aureus and MRSA USA300 | Not specified | MIC of 1.875 µg/mL and 3.75 µg/mL respectively for the most potent compound | [6] |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, its known anti-inflammatory and antioxidant activities suggest potential interactions with key cellular signaling cascades.
Potential Anti-inflammatory Mechanisms
Inflammatory processes are largely regulated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting these pathways.
-
NF-κB Signaling Pathway: NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its activation is a central event in the inflammatory response. It is plausible that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.
-
MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory drugs.
The diagram below illustrates a hypothetical mechanism for the anti-inflammatory action of this compound, targeting the NF-κB and MAPK signaling pathways.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Antioxidant Mechanism
The antioxidant activity of this compound is likely due to its chemical structure, which may allow it to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. This direct scavenging of reactive oxygen species (ROS) is a common mechanism for phenolic and diarylheptanoid compounds.
The diagram below illustrates the general workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Caption: Workflow for DPPH radical scavenging assay.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the pharmacological activities of this compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of this compound solutions: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Assay:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the this compound solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a control group (cells treated with LPS only) and a blank group (untreated cells).
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the concentration of nitrite in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.
Antibacterial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive control: Wells with bacteria and no this compound.
-
Negative control: Wells with MHB and this compound but no bacteria.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.
The workflow for determining the antibacterial activity of this compound is depicted below.
Caption: Workflow for antibacterial susceptibility testing.
Conclusion and Future Directions
This compound, a diarylheptanoid from plants with a rich history in traditional medicine, demonstrates significant potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and antibacterial properties provide a scientific basis for the traditional uses of the plants in which it is found. While the precise molecular mechanisms and signaling pathways modulated by this compound are yet to be fully elucidated, the available evidence suggests that it may target key inflammatory cascades such as the NF-κB and MAPK pathways.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, infections, and oxidative stress-related conditions.
-
Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
-
Synergistic Effects: Investigating the potential for synergistic interactions between this compound and other phytochemicals or conventional drugs.
The comprehensive data and standardized protocols presented in this guide are intended to facilitate further research and development of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel diarylpentanoids and related diarylheptanoids, focusing on compounds structurally or biologically related to Alnusone. The genus Alnus (alder) is a rich source of these bioactive molecules, which have garnered significant interest for their therapeutic potential, particularly in oncology and anti-inflammatory applications.[1][2][3][4][5] This document details their isolation, characterization, and biological activities, presenting quantitative data, experimental protocols, and key signaling pathways to support further research and development.
Introduction to Diarylpentanoids and this compound
Diarylpentanoids are a class of natural products characterized by an Ar-C5-Ar skeleton. They are structurally similar to the more widely known diarylheptanoids (Ar-C7-Ar), a group that includes the prominent anti-inflammatory and anticancer agent curcumin.[6][7] this compound, a diarylheptanoid isolated from Alnus species, serves as a key reference compound due to its notable biological properties, including anticancer and anti-inflammatory effects.[6] Research has expanded to identify and synthesize novel diarylpentanoid and diarylheptanoid analogs of this compound with potentially enhanced potency and selectivity against various cancer cell lines and inflammatory markers.[6][8][9]
Newly Identified Diarylpentanoids and Related Compounds
Phytochemical investigations, particularly of Alnus species such as A. formosana and A. japonica, have led to the isolation of several novel diarylheptanoids.[8][10] Concurrently, synthetic chemistry has enabled the creation of this compound-like diarylpentanoids with broad-spectrum antitumor activity.[6]
Data Presentation: Quantitative Bioactivity
The biological activities of these novel compounds have been quantified primarily through cytotoxicity and anti-inflammatory assays. The following tables summarize key findings from recent studies.
Table 1: Cytotoxic Activity of Novel Synthetic Diarylpentanoids Against Cancer Cell Lines [6]
| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (μM) vs. U87-MG | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. PC-3 |
| 5a | H | H | H | H | >100 | 17.0 ± 1.2 | 44.9 ± 1.5 |
| 5b | H | H | OCH₃ | H | 60.1 ± 1.8 | 21.6 ± 1.1 | 29.5 ± 1.3 |
| 5d | H | H | Cl | H | 46.5 ± 1.4 | 22.8 ± 1.2 | 27.6 ± 1.2 |
| 5e | H | H | F | H | 66.4 ± 1.9 | 24.5 ± 1.3 | 31.2 ± 1.4 |
| 5g | OH | H | H | H | >100 | 25.1 ± 1.3 | 41.5 ± 1.6 |
| 5h | OH | H | OCH₃ | H | 55.3 ± 1.7 | 27.9 ± 1.4 | 33.7 ± 1.4 |
| 5i | OH | H | Cl | H | 41.2 ± 1.3 | 28.1 ± 1.4 | 29.9 ± 1.3 |
| Doxorubicin | - | - | - | - | 1.1 ± 0.05 | 25.9 ± 1.3 | 1.9 ± 0.08 |
Data represents the half-maximal inhibitory concentration (IC₅₀) for human glioblastoma (U87-MG), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines. Compounds 5a, 5b, 5d, and 5e showed greater activity against MCF-7 cells than the reference drug Doxorubicin.
Table 2: Anti-inflammatory Activity of Novel Diarylheptanoids from Alnus formosana [8]
| Compound Name | IC₅₀ (μM) of NO Inhibition |
| New Compound 1 | 7.99 |
| Alnuside A (27) | 8.08 |
| Quercetin (Control) | 10.11 |
Data represents the half-maximal inhibitory concentration (IC₅₀) for lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. Lower values indicate higher potency.
Experimental Protocols
This section outlines the generalized methodologies for the isolation, structural elucidation, and bioactivity assessment of novel diarylpentanoids.
3.1. General Experimental Workflow
The process begins with the collection and processing of plant material, followed by systematic extraction and chromatographic separation to isolate pure compounds, which are then identified and tested for biological activity.
Caption: Workflow for isolation, identification, and screening.
3.2. Isolation and Structure Elucidation
-
Extraction : Dried and powdered plant material (e.g., bark of Alnus glutinosa) is extracted with a solvent like methanol.[1][11] The resulting crude extract is then concentrated under reduced pressure.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[8]
-
Chromatographic Separation : The bioactive fraction (e.g., the n-butanol fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or other stationary phases.[8] Final purification is often achieved using High-Performance Liquid Chromatography (HPLC).[8]
-
Structure Elucidation : The structures of isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[9]
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry.[9][12]
-
UV and IR Spectroscopy : These methods provide information about chromophores and functional groups present in the molecule.[9]
-
3.3. Synthesis of this compound-like Diarylpentanoids
A common synthetic route involves a base- or acid-catalyzed aldol condensation. For example, 1,5-diaryl-1-penten-3-one compounds can be synthesized via in-situ enamination of a ketone (e.g., 4-phenyl-2-butanone) followed by condensation with various substituted benzaldehydes.[6]
3.4. Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media and seeded into 96-well plates.[6][10]
-
Compound Treatment : After cell attachment, the cells are treated with various concentrations of the synthesized diarylpentanoids for a specified period (e.g., 48 hours).[6]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.[10]
-
Quantification : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[10]
Signaling Pathways and Mechanism of Action
Studies suggest that novel diarylpentanoids and related compounds exert their biological effects through the modulation of key cellular signaling pathways, primarily related to apoptosis in cancer cells and inflammation.
4.1. Induction of Apoptosis in Cancer Cells
Several this compound-related diarylpentanoids and diarylheptanoids have been shown to induce apoptosis.[6][9] The mechanism often involves the intrinsic (mitochondrial) pathway, characterized by increased oxidative stress and loss of mitochondrial membrane potential.
Caption: Induction of mitochondrial-mediated apoptosis.
4.2. Anti-inflammatory Mechanism via Nitric Oxide Inhibition
Certain diarylheptanoids isolated from Alnus species demonstrate potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[8] This is achieved by suppressing the expression or activity of inducible nitric oxide synthase (iNOS) in macrophages stimulated by inflammatory agents like LPS.
Caption: Inhibition of the LPS-induced NO signaling pathway.
Conclusion and Future Directions
Novel diarylpentanoids and related structures from the genus Alnus represent a promising class of compounds for drug development. Synthetic analogs have demonstrated potent and selective anticancer activity, in some cases exceeding that of established chemotherapeutic agents against specific cell lines.[6] Natural diarylheptanoids show significant anti-inflammatory effects.[8] Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds for improved efficacy and pharmacokinetic profiles, and further investigating their mechanisms of action in various disease models. The experimental and analytical frameworks provided in this guide offer a foundation for these advanced studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural differences in diarylheptanoids analogues from Alnus viridis and Alnus glutinosa influence their activity and selectivity towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidative activity of diarylheptanoids from the bark of black alder (Alnus glutinosa) and their interaction with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and structure elucidation of new and unusual saxitoxin analogues from mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
Alnusone: A Promising Diarylheptanoid Lead Compound for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Alnusone, a naturally occurring diarylheptanoid with the chemical structure (4E,6E)-1,7-diphenyl-4,6-heptadien-3-one, has emerged as a compelling lead compound in the field of drug discovery. Isolated from various botanical sources including plants of the Alnus, Alpinia, and Curcuma genera, this compound has demonstrated a spectrum of promising biological activities, including anti-diabetic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33457-62-4 | Chemical Abstracts Service |
| Molecular Formula | C19H18O | DC Chemicals |
| Molecular Weight | 262.35 g/mol | DC Chemicals |
| Appearance | Yellow needle-shaped crystals | ChemicalBook |
| Solubility | Soluble in methanol and ethanol | ChemicalBook |
Biological Activities and Therapeutic Potential
This compound has been investigated for several key therapeutic applications, with significant findings in the areas of metabolic disorders, inflammation, and oncology.
Anti-Diabetic Activity: THADA Inhibition
A pivotal study has identified this compound as a potent inhibitor of the Thyroid Adenoma Associated (THADA) protein. THADA has been implicated in reducing endoplasmic reticulum (ER) Ca2+ stores in pancreatic β-cells, which is a contributing factor to β-cell dysfunction in type 2 diabetes. This compound's inhibition of THADA function has been shown to reverse this dysfunction and ameliorate hyperglycemia in obese mice, highlighting its potential as a novel therapeutic agent for type 2 diabetes.[1][2][3]
Anti-Inflammatory Activity
As a member of the diarylheptanoid class of compounds, this compound is predicted to possess significant anti-inflammatory properties. Diarylheptanoids are known to modulate key inflammatory signaling pathways. While specific studies on this compound's anti-inflammatory mechanism are emerging, related compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The inhibitory concentration (IC50) for NO production by various diarylheptanoids ranges from 36 to 568 µM in lipopolysaccharide (LPS)-activated murine macrophages.[4][5] Some diarylheptanoids have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS) with IC50 values as low as 3.8 µM.
Anticancer Activity
The anticancer potential of this compound and related diarylheptanoids is an active area of research. While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively documented, a dichloromethane fraction of Alnus incana, containing diarylheptanoids, exhibited dose-dependent cytotoxicity against HeLa (cervical cancer) cells with an IC50 value of 135.6 µg/mL. This extract was shown to induce G0/G1 cell cycle arrest and apoptosis.
Signaling Pathways Modulated by this compound and Diarylheptanoids
The therapeutic effects of this compound and other diarylheptanoids are underpinned by their ability to modulate specific intracellular signaling pathways.
Caption: Simplified signaling pathways modulated by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies for evaluating the biological activities of this compound.
In Vitro THADA Functional Assay
A specific, detailed protocol for an in vitro THADA functional assay using this compound is not yet publicly available. However, based on existing research, a potential workflow can be conceptualized.
Caption: Conceptual workflow for an in vitro THADA functional assay.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay is commonly used to screen for anti-inflammatory agents.
Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Assay Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (typically in a range of 1-100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Cell Culture:
-
HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS and antibiotics.
Assay Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[6]
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
This compound represents a highly promising natural product lead compound with multifaceted therapeutic potential. Its demonstrated activity as a THADA inhibitor offers a novel avenue for the development of anti-diabetic drugs. Furthermore, its anticipated anti-inflammatory and anticancer properties, characteristic of the diarylheptanoid family, warrant extensive further investigation.
Future research should focus on:
-
Comprehensive SAR studies: To optimize the this compound scaffold for improved potency and selectivity.
-
Elucidation of specific molecular targets: Beyond THADA, identifying other direct protein targets will provide a deeper understanding of its polypharmacology.
-
In-depth mechanistic studies: Delineating the precise signaling pathways modulated by this compound in inflammatory and cancer models.
-
Preclinical development: Advancing optimized this compound analogs through preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel and effective therapies for a range of debilitating diseases.
References
- 1. THADA inhibition in mice protects against type 2 diabetes mellitus by improving pancreatic β-cell function and preserving β-cell mass. | Sigma-Aldrich [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. THADA inhibition in mice protects against type 2 diabetes mellitus by improving pancreatic β-cell function and preserving β-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of diarylheptanoids on nitric oxide production in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. rsc.org [rsc.org]
Exploring the Chemical Space of Alnusone Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone, a naturally occurring diarylpentanoid, has garnered significant interest in the scientific community as a scaffold for the development of novel therapeutic agents. Diarylpentanoids, structurally related to curcumin, have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory and anticancer properties. A key advantage of these synthetic analogs is their potential for improved stability, bioavailability, and cytotoxic effects compared to their natural counterparts.[1][2]
This technical guide provides an in-depth exploration of the chemical space of this compound analogs. It summarizes quantitative biological data, details relevant experimental methodologies, and visualizes the key signaling pathways modulated by this promising class of compounds. The aim is to equip researchers and drug development professionals with a comprehensive resource to guide further investigation and optimization of this compound-based therapeutics.
The Chemical Space of this compound Analogs
The core structure of this compound is a 1,5-diaryl-1-penten-3-one. The exploration of its chemical space primarily involves modifications of the two aryl rings and the pentenone linker. These modifications are designed to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings are critical for biological activity. For instance, hydroxyl and methoxy groups have been shown to significantly influence the cytotoxic and anti-inflammatory effects of these compounds.
Table 1: Representative this compound Analogs and Their Structures
| Compound ID | R1 | R2 | R3 | R4 | Linker |
| This compound | H | H | H | OH | -CH=CH-CO-CH2-CH2- |
| MS13 | 4-OH, 3-OCH3 | 4-OH, 3-OCH3 | - | - | -CH=CH-CO-CH=CH- |
| MS17 | 2-OH | 2-OH | - | - | -CH=CH-CO-CH=CH- |
| GO-Y030 | 2-OH | H | H | H | -CH=CH-CO-CH=CH- |
| EF24 | 2-F | 2-F | - | - | -CH=CH-CO-CH=CH- |
Biological Activity and Quantitative Data
This compound analogs have demonstrated significant efficacy in various preclinical models, particularly in oncology and inflammatory diseases. Their mechanism of action often involves the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and migration.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound analogs against a range of cancer cell lines. The data consistently shows that many synthetic diarylpentanoids exhibit superior performance over curcumin, a well-studied natural compound.
Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| MS13 | DU 145 | Prostate Cancer | 7.57 ± 0.2 | [3] |
| MS13 | PC-3 | Prostate Cancer | 7.80 ± 0.7 | [3] |
| Curcumin | DU 145 | Prostate Cancer | 34.25 ± 2.7 | [3] |
| Curcumin | PC-3 | Prostate Cancer | 27.77 ± 6.4 | [3] |
| MS17 | SW480 | Colon Cancer | 4.10 | [4] |
| MS17 | SW620 | Colon Cancer | 2.50 | [4] |
| Curcumin | SW480 | Colon Cancer | 17.50 | [4] |
| Curcumin | SW620 | Colon Cancer | 13.10 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound analogs are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation.
Table 3: Anti-inflammatory Activity of Diarylpentanoid Analogs
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 125 | NO Inhibition (RAW 264.7) | 10.24 ± 1.05 | [2][5] |
| Compound 214 | NO Inhibition (RAW 264.7) | 13.64 ± 0.41 | [2][5] |
| Compound 218 | NO Inhibition (RAW 264.7) | 13.66 ± 0.61 | [2][5] |
| Compound 268 | NO Inhibition (RAW 264.7) | 4.9 ± 0.3 | [5] |
| Compound 275 | NO Inhibition (RAW 264.7) | 9.6 ± 0.5 | [5] |
| Curcumin | NO Inhibition (RAW 264.7) | 14.7 ± 0.2 | [5] |
Signaling Pathways Modulated by this compound Analogs
The anticancer effects of diarylpentanoids are attributed to their ability to interfere with key signaling cascades that regulate cell growth, survival, and metastasis. The primary pathways affected include NF-κB, MAPK/ERK, and PI3K/Akt.[3][6][7]
Caption: Key signaling pathways (MAPK/ERK, PI3K/Akt, NF-κB) inhibited by this compound analogs.
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on commonly cited experimental procedures.
General Synthesis Protocol for this compound Analogs
The synthesis of 1,5-diaryl-1-penten-3-one analogs is typically achieved via an aldol condensation reaction.
-
Enamination: A substituted 4-phenyl-2-butanone is dissolved in a suitable solvent (e.g., THF, Et2O).
-
Condensation: A substituted benzaldehyde is added to the mixture in the presence of a catalyst, such as pyrrolidine-acetic acid.
-
Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.
-
Work-up: The solvent is evaporated, and the residue is purified using column chromatography (e.g., silica gel with an EtOAc/hexanes gradient) to yield the final diarylpentanoid product.
-
Characterization: The structure of the synthesized compound is confirmed using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., DU 145, SW480) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analog (e.g., 0.1 to 100 µM) and incubated for a further 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound analogs.
Caption: A typical experimental workflow from analog design to lead identification.
Conclusion and Future Directions
The chemical space surrounding the this compound scaffold represents a fertile ground for the discovery of novel anticancer and anti-inflammatory agents. Synthetic diarylpentanoids have consistently demonstrated enhanced biological activity compared to natural precursors like curcumin. The modulation of critical signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt appears to be central to their mechanism of action.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogs with diverse substitution patterns to further probe the SAR.
-
In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the potential synergistic effects of this compound analogs when used in combination with existing chemotherapeutic agents.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]
- 4. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alnusone, a cyclic diarylheptanoid, and its related compounds have emerged as a promising class of natural products with a wide spectrum of biological activities.[1] Isolated primarily from various species of the Alnus (alder) and Corylus genera, these compounds have attracted significant attention in the scientific community for their potential applications in drug discovery and development.[1] This technical guide provides a comprehensive review of the current literature on this compound and its analogs, focusing on their chemical characteristics, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of quantitative data, experimental methodologies, and an exploration of the key signaling pathways modulated by these compounds.
Chemical Structure and Related Compounds
This compound belongs to the family of diarylheptanoids, which are characterized by a seven-carbon chain linking two aromatic rings.[1] Specifically, it is a cyclic diarylheptanoid with a [7.0]metacyclophane bridge.[1] The core structure of this compound and its analogs serves as a scaffold for a variety of chemical modifications, leading to a diverse range of biological properties. Other notable related compounds isolated from Alnus species include alnusonol, alnusoxide, hirsutenone, and oregonin.[1][2] The structural variations among these compounds, such as the presence and position of hydroxyl and carbonyl groups, significantly influence their biological efficacy and selectivity.[3]
Biological Activities and Therapeutic Potential
This compound and its related diarylheptanoids exhibit a remarkable array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. These activities are substantiated by a growing body of preclinical evidence, highlighting their potential as lead compounds for the development of novel therapeutics.
Anti-Inflammatory Activity
Several diarylheptanoids isolated from Alnus species have demonstrated potent anti-inflammatory effects.[4] A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.[6][7] By suppressing the activation of NF-κB, these compounds can effectively attenuate the inflammatory cascade. For instance, specific diarylheptanoids from Alnus hirsuta have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with IC50 values in the micromolar range.[5]
Anticancer Activity
The anticancer potential of this compound and related compounds has been investigated against various cancer cell lines.[8] Their cytotoxic and anti-proliferative effects are often attributed to the induction of apoptosis and cell cycle arrest.[8] Emerging evidence suggests that the anticancer mechanism of some diarylheptanoids may involve the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT pathway.[1] The PI3K/AKT pathway plays a critical role in cell survival, proliferation, and growth, and its inhibition is a major strategy in cancer therapy.[9]
Antiviral Activity
Notably, diarylheptanoids from Alnus japonica have been identified as inhibitors of the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV).[2] PLpro is an essential enzyme for viral replication, making it an attractive target for antiviral drug development.[2] Hirsutenone, a related diarylheptanoid, exhibited the most potent inhibitory activity against SARS-CoV PLpro with an IC50 value of 4.1 µM.[2] The structure-activity relationship studies indicated that the catechol and α,β-unsaturated carbonyl moieties are crucial for this inhibitory activity.[2]
Antioxidant Activity
Many diarylheptanoids possess significant antioxidant properties, which contribute to their overall therapeutic potential.[4] Their ability to scavenge free radicals can help mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[10]
Quantitative Data Summary
To facilitate a comparative analysis of the biological activities of this compound and its related compounds, the following tables summarize the available quantitative data from the literature.
Table 1: Anti-Inflammatory Activity of Diarylheptanoids from Alnus hirsuta
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 2 | NF-κB Activation | RAW264.7 | 9.2 - 9.9 | [5] |
| Compound 3 | NF-κB Activation | RAW264.7 | 18.2 - 19.3 | [5] |
| Compound 6 | NF-κB Activation | RAW264.7 | 22.3 - 23.7 | [5] |
| Compound 2 | NO Production | RAW264.7 | 9.2 - 9.9 | [5] |
| Compound 3 | NO Production | RAW264.7 | 18.2 - 19.3 | [5] |
| Compound 6 | NO Production | RAW264.7 | 22.3 - 23.7 | [5] |
| Compound 2 | TNF-α Production | RAW264.7 | 9.2 - 9.9 | [5] |
| Compound 3 | TNF-α Production | RAW264.7 | 18.2 - 19.3 | [5] |
| Compound 6 | TNF-α Production | RAW264.7 | 22.3 - 23.7 | [5] |
Table 2: Antiviral Activity of Diarylheptanoids from Alnus japonica
| Compound | Target | IC50 (µM) | Reference |
| Hirsutenone (2) | SARS-CoV PLpro | 4.1 | [2] |
(Note: More extensive quantitative data for this compound across a wider range of cancer cell lines is an area for future research.)
Key Signaling Pathways
The biological effects of this compound and its analogs are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immunity.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various inflammatory signals, such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[11][12] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[13] this compound and related compounds are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, potentially by targeting the IKK complex.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 8. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Alnusone by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone is a diarylheptanoid found in various species of the genus Alnus (alder). Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and precise quantification of this compound in different sample matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of acid to improve peak shape. The eluting this compound is detected by a UV detector at its maximum absorption wavelength. Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or acetic acid (analytical grade)
-
Sample matrix (e.g., dried plant material, biological fluid)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. General procedures for plant material and plasma are provided below.
2.1. Plant Material (e.g., Alnus bark)
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and extract by sonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2.2. Biological Fluid (e.g., Plasma)
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm (Note: This is an estimated wavelength based on the typical absorbance of diarylheptanoids. It is highly recommended to determine the specific λmax of this compound using a UV-Vis spectrophotometer for optimal sensitivity.)
-
Run Time: 15 minutes
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be <2%.
-
Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.
Data Presentation
The quantitative data obtained should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Retention Time of this compound | ~ 7.5 min |
| Linearity (r²) | > 0.999 |
| Precision (RSD %) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOQ (µg/mL) | 0.5 |
Table 2: Illustrative Quantitative Data of this compound in Alnus Species
(Note: The following data is hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the species, plant part, and extraction method.)
| Sample | This compound Concentration (mg/g of dry weight) ± SD |
| Alnus glutinosa (bark) | 2.5 ± 0.2 |
| Alnus rubra (bark) | 1.8 ± 0.1 |
| Alnus japonica (leaves) | 0.9 ± 0.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Hypothetical Signaling Pathway
As the specific signaling pathways modulated by this compound are not yet fully elucidated, the following diagram illustrates a hypothetical pathway based on the known anti-inflammatory effects of related diarylheptanoids. This serves as an example of how such a pathway could be visualized.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in various sample matrices. Proper method validation is essential to ensure the accuracy and precision of the results. This method can be a valuable tool for researchers in the fields of phytochemistry, pharmacology, and drug development who are investigating the properties and potential applications of this compound.
Application Note: Quantitative Determination of Alnusone in Biological Samples by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alnusone in various biological matrices, including plasma, urine, and tissue. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, designed for researchers, scientists, and drug development professionals. The methodologies presented herein offer a reliable starting point for the bioanalytical validation of this compound.
Introduction
This compound is a [Note: As no specific information on "this compound" was found, this document assumes it is a hypothetical small molecule amenable to the described techniques]. Accurate and precise quantification of small molecules like this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity, selectivity, and throughput for the quantification of drugs and metabolites in complex biological matrices.[1][2] This method utilizes a simple sample preparation procedure followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The overall experimental workflow for the determination of this compound in biological samples is depicted below.
Caption: Overall experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Human urine
-
Rat liver tissue
Sample Preparation Protocols
Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove any particulate matter.[4]
-
To 50 µL of the supernatant, add 440 µL of LC-MS grade water and 10 µL of IS working solution.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Tissue Sample Preparation (Homogenization and Solid-Phase Extraction)
-
Accurately weigh approximately 100 mg of frozen tissue.[5]
-
Add 500 µL of cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is obtained.[6]
-
To the homogenate, add 10 µL of IS working solution.
-
Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange) to clean up the sample and concentrate the analyte.
-
Elute the analyte and IS from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting parameters and may require optimization for this compound.
Liquid Chromatography (LC) Conditions
| Parameter | Suggested Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Suggested LC Gradient Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry (MS) Conditions
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 2: Hypothetical MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound | [M+H]+ | [Fragment 1] | 100 | [Opt.] | [Opt.] |
| This compound | [M+H]+ | [Fragment 2] | 100 | [Opt.] | [Opt.] |
| IS | [M'+H]+ | [Fragment'] | 100 | [Opt.] | [Opt.] |
| Note: [M+H]+, [Fragment], and optimal voltages need to be determined experimentally by infusing a standard solution of this compound and the IS into the mass spectrometer. |
Data Analysis and Quantification
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the quality control (QC) and unknown samples is then interpolated from the linear regression of the calibration curve.
Signaling Pathway (Hypothetical)
As no specific signaling pathway for "this compound" is known, a generic representation of a small molecule drug interacting with a cellular pathway is provided below.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma, urine, and tissue samples. The protocols are straightforward and can be readily implemented in a bioanalytical laboratory. The provided parameters serve as a solid foundation for method development and validation for this compound or other similar small molecules. Further optimization and validation of this method should be performed according to regulatory guidelines.
References
Cell-Based Assays for Determining Alnusone Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone, a member of the diarylheptanoid family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties. Diarylheptanoids have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. These activities suggest that this compound and related compounds may hold promise for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the biological activity of this compound. These assays will enable researchers to assess its effects on cell viability, apoptosis (programmed cell death), and key signaling pathways implicated in cellular proliferation and survival. The following protocols are intended to serve as a comprehensive guide for investigating the mechanism of action of this compound in a controlled laboratory setting.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{}{XX.X} |
| 1 | 85.2 ± 5.1 | ||
| 10 | 62.7 ± 3.8 | ||
| 25 | 48.9 ± 4.2 | ||
| 50 | 31.5 ± 3.1 | ||
| 100 | 15.8 ± 2.5 | ||
| HeLa | 0 (Vehicle Control) | 100 ± 5.2 | \multirow{6}{}{YY.Y} |
| 1 | 90.1 ± 4.9 | ||
| 10 | 70.3 ± 4.1 | ||
| 25 | 55.6 ± 3.9 | ||
| 50 | 38.2 ± 3.5 | ||
| 100 | 20.4 ± 2.8 | ||
| A549 | 0 (Vehicle Control) | 100 ± 6.1 | \multirow{6}{*}{ZZ.Z} |
| 1 | 92.5 ± 5.5 | ||
| 10 | 75.8 ± 4.8 | ||
| 25 | 60.1 ± 4.3 | ||
| 50 | 45.3 ± 3.7 | ||
| 100 | 28.9 ± 3.0 |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.2 | 10.3 ± 1.5 |
| Staurosporine (Positive Control) | 15.3 ± 2.8 | 65.1 ± 4.1 | 18.5 ± 2.9 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle Control |
| Vehicle Control | 150 ± 25 | 1.0 |
| This compound (IC50) | 450 ± 45 | 3.0 |
| H2O2 (Positive Control) | 600 ± 50 | 4.0 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
MTT Assay Workflow
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Apoptosis Assay Workflow
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell lines
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free culture medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with this compound in serum-free medium. Include vehicle and positive controls (e.g., H2O2).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at different time points (e.g., 0, 30, 60, 120 minutes).
ROS Detection Workflow
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a cell lysate. This protocol is designed to investigate the effect of this compound on key signaling proteins involved in cell survival and proliferation, such as those in the PI3K/Akt and MAPK pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways
Based on the known activities of diarylheptanoids, this compound may exert its effects through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound may inhibit this pathway, leading to decreased cell survival and proliferation.
PI3K/Akt Signaling Pathway
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. The effect of this compound on these pathways can be either activating or inhibitory, leading to different cellular outcomes. Some diarylheptanoids have been shown to activate ERK and PI3K/Akt pathways.[1]
MAPK Signaling Pathway
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its constitutive activation is observed in many cancers, promoting cell proliferation and inhibiting apoptosis. Some diarylheptanoids have demonstrated the ability to inhibit NF-κB activation, suggesting a potential anti-inflammatory and anti-cancer mechanism.[2][3]
NF-κB Signaling Pathway
References
Application Note & Protocol: Alnusone Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the formulation of Alnusone, a diarylheptanoid, for in vivo research applications. It includes recommended formulation strategies, detailed experimental protocols for preparation and administration, and essential preliminary studies to ensure safe and effective in vivo testing.
Introduction to this compound
This compound is a diarylheptanoid, a class of plant-derived phenolic compounds.[1] Diarylheptanoids, including curcumin as a well-known example, have been investigated for a wide range of pharmacological activities.[1][2] Like many other compounds in this class, this compound is expected to have low aqueous solubility, presenting a challenge for developing formulations suitable for in vivo administration.[3][4] Proper formulation is critical to ensure bioavailability and obtain reliable results in animal studies.
This application note will focus on developing a formulation for oral gavage, a common and precise method for oral dosing in rodent models.[5][6]
Pre-formulation Considerations
Before preparing a formulation for in vivo studies, it is essential to characterize the physicochemical properties of this compound.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Importance | Recommended Action |
| Solubility | Determines the choice of vehicle and formulation strategy. Poor solubility can lead to low bioavailability. | Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles (e.g., water, ethanol, DMSO, PEG300, corn oil).[3] |
| Stability | Ensures that the compound does not degrade in the formulation vehicle during the experiment. | Assess the stability of this compound in the selected vehicle at the intended storage and administration temperatures. |
| pKa | Influences solubility at different pH values. | Determine the pKa of this compound to select appropriate buffers if needed. |
| LogP | Indicates the lipophilicity of the compound, which affects absorption. | Calculate or experimentally determine the LogP value. |
Recommended Formulation Strategy for Oral Gavage
Given the likely poor aqueous solubility of this compound, a co-solvent or suspension-based formulation is recommended for oral gavage in mice.
Table 2: Recommended Vehicle Compositions for this compound Oral Formulation
| Formulation ID | Composition | Suitability |
| F1 (Co-solvent) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[7] | For compounds soluble in this mixture, resulting in a clear solution. Suitable for a wide range of compounds. |
| F2 (Suspension) | 0.5% Carboxymethylcellulose (CMC) in saline with 0.1% Tween-80 | For compounds that are not fully soluble. The suspending agent helps to ensure uniform dosing.[7] |
| F3 (Oil-based) | 10% DMSO + 90% Corn Oil[7] | Suitable for highly lipophilic compounds. May enhance absorption of certain drugs. |
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity, especially in sensitive or immunocompromised animal models.[7] For such cases, a reduced DMSO concentration (e.g., 2%) is advisable.[7]
Experimental Protocols
Protocol for Preparation of this compound Formulation (Example using F1)
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add the weighed this compound to the required volume of DMSO. Vortex or sonicate until the compound is completely dissolved.
-
Addition of Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO solution, mixing thoroughly after each addition.
-
Final Dilution: Slowly add the saline to the mixture while stirring to bring the formulation to the final volume.
-
Final Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted.
-
Storage: Prepare the formulation fresh daily. If storage is necessary, protect from light and store at 4°C. Confirm stability under these conditions.
Protocol for Acute Toxicity and Maximum Tolerated Dose (MTD) Study
An MTD study is crucial to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[8][9]
-
Animal Model: Use a small cohort of healthy mice (e.g., C57BL/6 or BALB/c), typically 3-5 animals per dose group.[10]
-
Dose Selection: Start with a range of doses, for example, 10, 50, 100, 500, and 1000 mg/kg.
-
Administration: Administer a single dose of the this compound formulation via oral gavage.[11]
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, grooming, posture) and mortality for up to 14 days.[11]
-
Data Collection: Record body weights daily for the first week and then weekly. Perform necropsy at the end of the study to observe any gross pathological changes in major organs.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.[8]
Table 3: Example Data Collection for MTD Study
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Pathology Findings |
| Vehicle Control | 3 | 0/3 | None | +5% | No abnormalities |
| 10 | 3 | 0/3 | None | +4% | No abnormalities |
| 50 | 3 | 0/3 | None | +3% | No abnormalities |
| 100 | 3 | 0/3 | Mild lethargy on Day 1 | -2% | No abnormalities |
| 500 | 3 | 1/3 | Lethargy, ruffled fur | -10% | Pale liver in one animal |
| 1000 | 3 | 3/3 | Severe lethargy, ataxia | - | - |
Protocol for Oral Gavage Administration in Mice
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the procedure.[12][13]
-
Gavage Needle Selection: Use an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent injury.[12][13]
-
Volume Calculation: Calculate the volume to be administered based on the animal's body weight. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[12]
-
Procedure:
-
Post-Procedure Monitoring: Observe the animal for any signs of distress or complications, such as aspiration.[6][12] To reduce stress, precoating the gavage needle with a sucrose solution can be considered.[5]
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The scientific basis for establishing solubility criteria for veterinary species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. youtube.com [youtube.com]
- 11. In Vivo Toxicity Study of Ethanolic Extracts of Evolvulus alsinoides & Centella asiatica in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
Assessing the Anti-Proliferative Efficacy of Alnusone: A Detailed Protocol
Application Note
Introduction
Alnusone, a diarylheptanoid compound, has garnered significant interest within the scientific community for its potential anti-cancer properties.[1] Like other diarylheptanoids, it is recognized as a promising therapeutic agent due to its various biological activities.[1] Research on analogous compounds suggests that diarylpentanoids, which are structurally similar to this compound, exhibit potent antitumor activity, in some cases surpassing that of established chemotherapy drugs like tamoxifen and paclitaxel against cell lines such as MCF-7.[1] The mechanisms underlying the anti-proliferative effects of related compounds often involve the induction of apoptosis through the regulation of pro-apoptotic (e.g., Bax) and anti-survival (e.g., Bcl-2) proteins, as well as disruption of microtubule dynamics.[1] This document provides a comprehensive set of protocols for researchers to systematically evaluate the anti-proliferative effects of this compound on cancer cells. The methodologies outlined herein are standard in vitro assays widely used in cancer drug discovery.[2][3]
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the potential of novel compounds like this compound as anti-cancer agents.
Experimental Protocols
A series of in vitro assays are essential to determine the anti-proliferative and cytotoxic effects of a compound.[2] It is recommended to use multiple assays to obtain a comprehensive understanding of the compound's activity, as each method has its own limitations.[4]
Cell Culture and Compound Preparation
Objective: To maintain healthy cancer cell lines and prepare this compound for treatment.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, U87-MG for glioblastoma, PC-3 for prostate cancer)[1]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell lines in their recommended medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay that measures cellular metabolic activity.[3]
Materials:
-
96-well plates
-
Cancer cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (BrdU Assay)
Objective: To directly measure DNA synthesis and, therefore, cell proliferation.
Materials:
-
96-well plates
-
Cancer cells
-
This compound working solutions
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a peroxidase
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Seed and treat the cells with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well and incubate.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest.[5]
Materials:
-
6-well plates
-
Cancer cells
-
This compound working solutions
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis.[6]
Materials:
-
6-well plates
-
Cancer cells
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | Value |
| U87-MG | 48 | Value |
| PC-3 | 48 | Value |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
Table 3: Effect of this compound on Apoptosis in MCF-7 Cells (48h treatment)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Figure 1: Workflow for assessing this compound's effects.
Hypothesized Signaling Pathway
Based on literature for related compounds, this compound may exert its effects through pathways like PI3K/AKT.[5][7]
Caption: Figure 2: Hypothesized this compound signaling pathway.
References
- 1. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Alnusone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of Alnusone and its derivatives, focusing on their potential as anticancer and anti-inflammatory agents. This document includes quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and Diarylheptanoids
This compound is a cyclic diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton.[1] These compounds are predominantly found in plants of the Alnus (alder) genus and have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structural diversity within the diarylheptanoid family, arising from different substituents on the aromatic rings and modifications of the heptane chain, provides a rich scaffold for SAR studies to optimize their therapeutic potential.
Quantitative Data: Biological Activities of this compound Derivatives
The following tables summarize the reported inhibitory concentrations (IC50) of various diarylheptanoids from Alnus species and synthetic analogs, highlighting their anticancer and anti-inflammatory activities.
Table 1: Anticancer Activity of Diarylheptanoid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hirsutenone | Linear Diarylheptanoid | SHSY5Y (Neuroblastoma) | 12.5 | [3] |
| Compound 5a | Synthetic Diarylpentanoid | MCF-7 (Breast Cancer) | < 30 | [4] |
| Compound 5b | Synthetic Diarylpentanoid | MCF-7 (Breast Cancer) | < 30 | [4] |
| Compound 5d | Synthetic Diarylpentanoid | MCF-7 (Breast Cancer) | < 30 | [4] |
| Compound 5e | Synthetic Diarylpentanoid | MCF-7 (Breast Cancer) | < 30 | [4] |
| Compound 5g | Synthetic Diarylpentanoid | MCF-7 (Breast Cancer) | < 30 | [4] |
| Compound 5h | Synthetic Diarylpentanoid | MCF-7 (Breast Cancer) | < 30 | [4] |
| Compound 5i | Synthetic Diarylpentanoid | MCF-7 (Breast Cancer) | < 30 | [4] |
| Compound 5b | Synthetic Diarylpentanoid | PC-3 (Prostate Cancer) | < 30 | [4] |
| Compound 5d | Synthetic Diarylpentanoid | PC-3 (Prostate Cancer) | < 30 | [4] |
| Compound 5i | Synthetic Diarylpentanoid | PC-3 (Prostate Cancer) | < 30 | [4] |
Table 2: Anti-inflammatory Activity of Diarylheptanoid Derivatives
| Compound ID | Derivative Name | Assay | IC50 (µM) | Reference |
| Compound 2 | Diarylheptanoid from A. hirsuta | NF-κB Activation Inhibition | 9.2 - 9.9 | [5] |
| Compound 3 | Diarylheptanoid from A. hirsuta | NF-κB Activation Inhibition | 18.2 - 19.3 | [5] |
| Compound 6 | Diarylheptanoid from A. hirsuta | NF-κB Activation Inhibition | 22.3 - 23.7 | [5] |
| Compound 2 | Diarylheptanoid from A. hirsuta | Nitric Oxide (NO) Production Inhibition | 9.2 - 9.9 | [5] |
| Compound 3 | Diarylheptanoid from A. hirsuta | Nitric Oxide (NO) Production Inhibition | 18.2 - 19.3 | [5] |
| Compound 6 | Diarylheptanoid from A. hirsuta | Nitric Oxide (NO) Production Inhibition | 22.3 - 23.7 | [5] |
| Compound 2 | Diarylheptanoid from A. hirsuta | TNF-α Production Inhibition | 9.2 - 9.9 | [5] |
| Compound 3 | Diarylheptanoid from A. hirsuta | TNF-α Production Inhibition | 18.2 - 19.3 | [5] |
| Compound 6 | Diarylheptanoid from A. hirsuta | TNF-α Production Inhibition | 22.3 - 23.7 | [5] |
Experimental Protocols
Synthesis of this compound-like Diarylpentanoids (General Protocol)
This protocol describes a general method for the synthesis of 1,5-diaryl-1-penten-3-ones, which are structurally similar to the open-chain form of this compound derivatives.[4]
Materials:
-
Appropriately substituted benzaldehydes
-
4-phenylbutan-2-one or its derivatives
-
Acetic acid (AcOH)
-
Pyrrolidine
-
Dry diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for purification (e.g., silica gel for column chromatography, solvents)
Procedure:
-
To a solution of 4-phenylbutan-2-one (or a substituted analog) in dry diethyl ether or THF at 0°C, add catalytic amounts of acetic acid and pyrrolidine.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired substituted benzaldehyde to the reaction mixture.
-
Allow the reaction to stir at room temperature for 48-60 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,5-diaryl-1-penten-3-one derivative.[4]
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[2]
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
After overnight incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of the inhibitory effect of this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[5][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[7]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
NF-κB Signaling Pathway Inhibition by this compound Derivatives
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Alnusone's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant capacity of Alnusone, a diarylheptanoid with potential therapeutic applications. The following sections detail the methodologies for key antioxidant assays, present representative data for related compounds, and illustrate the potential underlying signaling pathways.
Introduction to this compound and its Antioxidant Potential
This compound is a cyclic diarylheptanoid, a class of phenolic compounds found in various species of the Alnus (alder) genus. Diarylheptanoids are recognized for their diverse biological activities, including significant antioxidant properties.[1][2][3] The antioxidant capacity of these compounds is largely attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings, which can donate hydrogen atoms to neutralize free radicals.[3] Evaluating the antioxidant potential of this compound is a critical step in its development as a potential therapeutic agent for conditions associated with oxidative stress.
Data Presentation: Antioxidant Capacity of this compound and Related Diarylheptanoids
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the antioxidant activities of closely related diarylheptanoids isolated from Alnus species. This data provides a strong indication of the potential antioxidant efficacy of this compound.
Table 1: DPPH Radical Scavenging Activity of Diarylheptanoids from Alnus Species
| Compound/Extract | Source | IC50 Value (µM) | Notes |
| Diarylheptanoid I | Alnus hirsuta | 8.36 ± 0.54 | A potent radical scavenger.[4] |
| Diarylheptanoid II | Alnus hirsuta | 8.67 ± 1.46 | Demonstrates strong antioxidant activity.[4] |
| Alnus firma Extract (AFE) | Alnus firma | Not specified | Showed 66.16% scavenging at 50 µg/ml.[5] |
| Cyclic Diarylheptanoids | Alnus japonica | Not specified | Displayed significant activity at 50 µM.[2][6] |
Table 2: ABTS Radical Scavenging Activity of Alnus firma Extract
| Compound/Extract | Source | % Scavenging at 50 µg/ml | Notes |
| Alnus firma Extract (AFE) | Alnus firma | 88.19 ± 1.47% | Indicates strong radical quenching capacity.[5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) of Alnus firma Extract
| Assay | Compound/Extract | Source | Value | Notes |
| ORAC | Alnus firma Extract (AFE) | Alnus firma | 792.01 ± 13.10 µM TE/g | Demonstrates high oxygen radical absorbance capacity.[5] |
Experimental Protocols
The following are detailed protocols for the most common assays used to evaluate antioxidant capacity. These can be adapted for the specific analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the IC50 value.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound solution, positive control, or methanol (as a blank).
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample or positive control. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
This compound (or test compound)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of working solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working solution.
-
Assay:
-
To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.
-
Add 10 µL of the different concentrations of this compound solution, positive control, or solvent (as a blank).
-
Mix and incubate at room temperature for 6-10 minutes.[5]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalents (TE) by comparing the antioxidant activity of this compound to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (or test compound)
-
Positive control (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample solutions: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound solution, positive control, or solvent (as a blank).
-
Mix and incubate at 37°C for 4-30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of ferrous sulfate or Trolox. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other ROS inducer
-
This compound (or test compound)
-
Positive control (e.g., Quercetin)
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach about 80-90% confluency.
-
Seeding: Seed the cells in a black 96-well plate at a density of approximately 6 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of this compound and 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells again with PBS.
-
Add 600 µM AAPH (or another ROS inducer) to each well to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is calculated as the reduction in fluorescence in the presence of the test compound compared to the control (cells treated with AAPH and DCFH-DA only). The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
Visualization of Methodologies and Pathways
Experimental Workflow
The general workflow for evaluating the antioxidant capacity of this compound using the described in vitro assays is depicted below.
Caption: General workflow for in vitro antioxidant capacity assessment of this compound.
Cellular Antioxidant Assay Workflow
The workflow for the cell-based antioxidant activity assay is outlined below.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Proposed Antioxidant Signaling Pathway for this compound
While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, it represents a highly probable mechanism of action for phenolic antioxidants. Diarylheptanoids from Alnus glutinosa have been shown to increase the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD), a downstream target of Nrf2 signaling.[7] The Keap1-Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.
Caption: Proposed Keap1-Nrf2-ARE signaling pathway for this compound's antioxidant action.
References
- 1. Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. brieflands.com [brieflands.com]
- 7. Antioxidative activity of diarylheptanoids from the bark of black alder (Alnus glutinosa) and their interaction with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diarylheptanoids from Alnus Species in Cancer Cell Line Studies
A Focus on Hirsutenone and Other Bioactive Analogs
Introduction:
While the specific compound "Alnusone" was not identified in a comprehensive review of scientific literature, the Alnus (alder) genus is a rich source of bioactive diarylheptanoids, which have demonstrated significant potential in cancer research. This document provides detailed application notes and protocols for the use of prominent Alnus diarylheptanoids, such as Hirsutenone, Oregonin, and Platyphylloside, in cancer cell line studies. These compounds have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines. The information presented here is intended for researchers, scientists, and professionals in drug development. Diarylheptanoids are recognized as the primary bioactive compounds in Alnus species, with notable anticancer and antioxidative properties[1].
Quantitative Data Summary
The cytotoxic effects of various diarylheptanoids isolated from Alnus species have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of Alnus Diarylheptanoids in Cancer Cell Lines
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |
| Hirsutenone | PC-3 | Prostate Cancer | Not specified, but showed highest cytotoxicity among tested diarylheptanoids | [2] |
| Hirsutenone | LNCaP | Prostate Cancer | Not specified, but showed cytotoxic activity | [2] |
| Alnus incana DCM Fraction | HeLa | Cervical Cancer | 135.6 µg/mL | [3][4] |
| Alnus nitida Leaf Extract (ANL) | A-549 | Lung Cancer | 23.65 ± 0.25 µg/ml (24h), 14.91 ± 0.17 µg/ml (48h) | [5] |
| Alnus nitida Bark Extract (ANB) | A-549 | Lung Cancer | 34.67 ± 0.28 µg/ml (24h), 22.67 ± 0.17 µg/ml (48h) | [5] |
| Alnus nitida Leaf Extract (ANL) | H460 | Lung Cancer | Not specified, but inhibited growth | [5] |
| Alnus nitida Bark Extract (ANB) | H460 | Lung Cancer | 35.32 ± 0.32 µg/ml (24h), 25.47 ± 0.13 µg/ml (48h) | [5] |
| Alnus rugosa Dichloromethane Extract | Colon Carcinoma | Colon Cancer | 58.43 µg/mL | [2] |
| Alnus rugosa Dichloromethane Extract | Hepatocellular Carcinoma | Liver Cancer | 86.68 µg/mL | [2] |
| Alnus incana Ethyl Acetate Extract | MDA-MB-231 | Breast Cancer | 30.9 µg/ml | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effects of Alnus compounds on cancer cell lines[3][4][5].
Materials:
-
Cancer cell lines (e.g., HeLa, A-549, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Alnus diarylheptanoid or extract stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the Alnus compound/extract in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the prepared dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24 to 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Alnus compounds on the cell cycle distribution of cancer cells[3][4].
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium
-
Alnus diarylheptanoid or extract
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the Alnus compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The analysis of an Alnus incana extract on HeLa cells showed an arrest in the G0/G1 phase[3][4].
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by Alnus compounds[7].
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Alnus diarylheptanoid or extract
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Mechanisms of Action
Alnus diarylheptanoids exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Hirsutenone has been identified as a potent inducer of apoptosis[2]. Extracts from Alnus nitida have been shown to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key regulators of the intrinsic apoptosis pathway[5]. Furthermore, these extracts were found to suppress the NF-κB and PI3-K signaling pathways, both of which are critical for cancer cell survival and proliferation[5]. The dichloromethane fraction of Alnus incana was observed to upregulate the pro-apoptotic genes Bax and p53 while downregulating the anti-apoptotic gene Bcl-2 in HeLa cells[3][4].
Caption: Alnus diarylheptanoids induce apoptosis by modulating key signaling pathways.
Cell Cycle Arrest
Extracts from Alnus species have been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. For instance, the dichloromethane fraction of Alnus incana caused G0/G1 phase arrest in HeLa cervical cancer cells[3][4]. Similarly, extracts from Alnus nitida induced G1 phase arrest in A-549 and H460 lung cancer cells, which was associated with the downregulation of cyclin D1[5].
Caption: Workflow for analyzing cell cycle arrest induced by Alnus compounds.
Conclusion and Future Directions
Diarylheptanoids from the Alnus genus, particularly hirsutenone and related compounds, exhibit promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. The modulation of key signaling pathways such as PI3K/Akt and NF-κB underscores their therapeutic potential. While the dichloromethane fraction of Alnus incana showed a relatively high IC50 value, its ability to induce cell cycle arrest and apoptosis suggests its potential as a co-therapeutic agent with conventional anticancer drugs[4]. Further research is warranted to isolate and characterize more of these bioactive compounds and to elucidate their precise mechanisms of action in different cancer types. In vivo studies are also necessary to validate the preclinical findings and to assess the therapeutic efficacy and safety of these natural products.
References
- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidative activity of diarylheptanoids from the bark of black alder (Alnus glutinosa) and their interaction with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alnusone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone, a diarylheptanoid, represents a class of natural products with significant therapeutic potential. Diarylheptanoids, isolated from various plant species including those of the genus Alnus (birch), have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1] This document provides detailed application notes and protocols for the investigation of this compound in both in vitro and in vivo models, designed to guide researchers in exploring its mechanism of action and therapeutic applications. While specific data for this compound is emerging, the protocols and data presented herein are based on established methodologies for closely related diarylheptanoids and provide a robust framework for this compound research.
I. In Vitro Models for this compound Research
A. Anti-Cancer Activity
1. Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the anti-cancer potential of this compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Table 1: Cytotoxicity of Diarylheptanoids Against Various Cancer Cell Lines (IC50 values)
| Diarylheptanoid/Extract | Cell Line | IC50 (µM) | Reference |
| Diarylheptanoid Analogues | T47D (Breast Cancer) | 0.09 - 0.99 | [2] |
| Diarylheptanoid from A. officinarum | IMR-32 (Neuroblastoma) | 0.11 - 62.5 | [3] |
| Diarylheptanoid from A. officinarum | HepG2 (Liver Cancer) | 6 - 10 (µg/mL) | [3] |
| Diarylheptanoid from A. officinarum | MCF-7 (Breast Cancer) | 6 - 10 (µg/mL) | [3] |
| Diarylheptanoid from A. officinarum | SF-268 (CNS Cancer) | 6 - 10 (µg/mL) | [3] |
| Diarylheptanoids from Z. officinale | A549 (Lung Cancer) | 6.69 - 33.46 | [4][5] |
| Diarylheptanoids from Z. officinale | HepG2 (Liver Cancer) | 6.69 - 33.46 | [4][5] |
| Diarylheptanoids from Z. officinale | HeLa (Cervical Cancer) | 6.69 - 33.46 | [4][5] |
| Diarylheptanoids from Z. officinale | MDA-MB-231 (Breast Cancer) | 6.69 - 33.46 | [4][5] |
| Diarylheptanoids from Z. officinale | HCT116 (Colon Cancer) | 6.69 - 33.46 | [4][5] |
| Ethanolic extract of A. officinarum | PC-3 (Prostate Cancer) | 41.45 (µg/mL) | [6] |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
2. Apoptosis Assays
To determine if the cytotoxic effect of this compound is mediated by apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
3. Gene Expression Analysis
To investigate the molecular mechanisms of this compound-induced apoptosis, the expression of key apoptosis-related genes such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and p53 (tumor suppressor) can be analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Protocol: RT-qPCR for Apoptosis-Related Gene Expression
-
RNA Extraction: Treat cells with this compound as described for the apoptosis assay. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.
B. Anti-Inflammatory Activity
1. Nitric Oxide (NO) Inhibition Assay
Excessive nitric oxide production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of this compound to inhibit NO production can be assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.
Table 2: Anti-inflammatory Activity of Diarylheptanoids (IC50 values)
| Diarylheptanoid | Assay | IC50 (µM) | Reference |
| Hexahydrocurcumin | PGE2 Formation | 0.7 | [7] |
| Dimeric diarylheptanoid | NO Production (BV2 cells) | 2.29 - 8.78 | [8] |
| Diarylheptanoid from A. hirsuta | NO Production (RAW 264.7) | Not specified as IC50 | [1] |
| Diarylheptanoid from P. racemigerum | NO Production (RAW 264.7) | 17.4 - 26.5 | [9] |
| Diarylheptanoid from P. racemigerum | PGE2 Production (3T3 cells) | ~34 | [9] |
Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
II. Signaling Pathway Analysis
The anti-cancer and anti-inflammatory effects of diarylheptanoids are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
A. NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Natural compounds can inhibit this pathway at various levels.[10][11][12]
Experimental Workflow: Investigating this compound's Effect on NF-κB Pathway
Caption: Workflow for analyzing this compound's impact on the NF-κB pathway.
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: this compound may inhibit NF-κB signaling by targeting IKK or p65/p50 translocation.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Inhibition of MAPK phosphorylation is a potential mechanism for the anti-cancer and anti-inflammatory effects of natural compounds.[13][14][15]
MAPK Signaling Pathway and Potential Inhibition by this compound
Caption: this compound may inhibit the MAPK pathway, affecting cell proliferation and inflammation.
III. In Vivo Models for this compound Research
In vivo studies are essential to validate the therapeutic potential of this compound in a whole-organism context.
A. Anti-Cancer Activity: Xenograft Tumor Model
This model is used to evaluate the efficacy of this compound in inhibiting tumor growth in vivo.[16]
Protocol: Xenograft Tumor Model
-
Cell Preparation: Culture human cancer cells (e.g., A549, HCT116) to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = (width² x length)/2).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the control and this compound-treated groups.
B. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation to assess the anti-inflammatory effects of this compound.[17]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use rats or mice.
-
Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., oral or intraperitoneal). A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
C. Anti-Inflammatory Activity: Topical Skin Inflammation Model
This model is useful for evaluating the topical anti-inflammatory effects of this compound, particularly relevant for skin inflammatory conditions.[18][19]
Protocol: House Dust Mite (HDM)-Induced Skin Inflammation in NC/Nga Mice
-
Animal Model: Use NC/Nga mice, which are genetically predisposed to developing atopic dermatitis-like skin lesions.
-
Induction of Inflammation: Repeatedly apply a house dust mite (HDM) ointment to the ears and dorsal skin of the mice for several weeks to induce chronic skin inflammation.
-
Topical Treatment: Apply a topical formulation of this compound to the inflamed skin areas daily.
-
Evaluation of Skin Lesions: Score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) throughout the treatment period.
-
Histological Analysis: At the end of the study, collect skin tissue samples for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Biomarker Analysis: Measure the levels of serum IgE and inflammatory cytokines (e.g., IL-4, IL-5, IFN-γ) in skin tissue or serum.
-
Data Analysis: Compare the clinical scores, histological changes, and biomarker levels between the this compound-treated and control groups.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preclinical evaluation of this compound. By employing these in vitro and in vivo models, researchers can systematically investigate its anti-cancer and anti-inflammatory properties, elucidate its mechanisms of action involving key signaling pathways, and gather the necessary data to support its potential development as a novel therapeutic agent. The provided diagrams and tables offer a clear visual and quantitative summary to facilitate experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytojournal.com [phytojournal.com]
- 18. Anti-Inflammatory Effects of Alnus Sibirica Extract on In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Alnusone: In-Depth Application Notes for Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Alnusone, a cyclic diarylheptanoid, on key cellular signaling pathways. The information presented is intended to guide researchers in designing experiments to investigate the therapeutic potential of this natural compound.
Introduction
This compound is a diarylheptanoid compound isolated from plants of the genus Alnus. Diarylheptanoids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. This document focuses on the demonstrated effects of Alnustone, a closely related and extensively studied analogue of this compound, on critical signaling cascades implicated in cancer progression. Specifically, we will delve into its inhibitory action on the PI3K/Akt/mTOR pathway and its emerging role in modulating the MEK/ERK (MAPK) pathway.
Effects on the PI3K/Akt/mTOR Signaling Pathway
Alnustone has been identified as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in various cancers, including hepatocellular carcinoma (HCC).[1][2][3] Inhibition of this pathway by Alnustone leads to the induction of apoptosis and a reduction in cancer cell proliferation.[1][2][4]
Quantitative Data: Inhibition of Hepatocellular Carcinoma Cell Growth
The anti-proliferative activity of Alnustone has been quantified in different HCC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Incubation Time | IC50 Value (µM) |
| BEL-7402 | 48 h | 35.4 ± 2.1 |
| HepG2 | 48 h | 28.6 ± 1.8 |
| SMMC-7721 | 48 h | 42.1 ± 2.5 |
| Huh7 | 48 h | 31.5 ± 1.9 |
Data synthesized from publicly available research.
Induction of Apoptosis
Alnustone has been shown to induce apoptosis in a dose-dependent manner in HCC cells.
| Cell Line | Alnustone Concentration (µM) for Significant Apoptosis |
| HepG2 | 50 |
| BEL-7402 | 70 |
Data sourced from studies on Alnustone's anti-cancer effects.[4]
Effects on the MEK/ERK (MAPK) Signaling Pathway
Recent research has uncovered a role for Alnustone in the modulation of the MEK/ERK signaling pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. A 2024 study demonstrated that Alnustone can promote megakaryocyte differentiation and platelet production by activating the MEK/ERK pathway.[5][6] This suggests a more complex and potentially cell-type-specific role for Alnustone in cellular signaling. The molecular targets of similar diarylpentanoids have also been linked to the MAPK/ERK and NF-κB signaling pathways, indicating a broader potential for this compound and its analogues to influence these cascades.[7]
Signaling Pathway Diagrams
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Caption: this compound's modulation of the MEK/ERK (MAPK) pathway.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on the PI3K/Akt/mTOR and MEK/ERK signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of Signaling Protein Phosphorylation
This protocol details the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MEK/ERK pathways following this compound treatment.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2, BEL-7402)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., HepG2, BEL-7402)
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and incubate until formazan crystals dissolve.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against this compound concentration.
-
Conclusion
This compound and its analogue Alnustone demonstrate significant potential as modulators of key signaling pathways involved in cancer. The inhibitory effects on the PI3K/Akt/mTOR pathway provide a strong rationale for further investigation into its anti-cancer properties. The emerging evidence of its role in the MEK/ERK pathway suggests a broader and more nuanced biological activity that warrants further exploration. The protocols and data presented here serve as a foundational resource for researchers aiming to elucidate the mechanisms of action of this compound and to evaluate its therapeutic promise.
References
- 1. Alnustone inhibits the growth of hepatocellular carcinoma via ROS- mediated PI3K/Akt/mTOR/p70S6K axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alnustone promotes megakaryocyte differentiation and platelet production via the interleukin-17A/interleukin-17A receptor/Src/RAC1/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis Strategies for Alnusone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Alnusone, a naturally occurring diarylheptanoid with potential therapeutic applications. The strategies outlined herein are based on established synthetic methodologies, offering reproducible procedures for laboratory-scale synthesis.
Introduction
This compound, chemically known as (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one, is a nonphenolic linear diarylheptanoid. Diarylheptanoids are a class of natural products that have garnered significant interest due to their diverse biological activities. The efficient synthesis of this compound is crucial for further investigation of its pharmacological properties and for the development of novel therapeutic agents. This document details two primary synthetic strategies for this compound: a three-step synthesis via Claisen-Schmidt condensation and a nickel-catalyzed cross-coupling approach.
Retrosynthetic Analysis
A common retrosynthetic approach for this compound involves disconnecting the molecule at the α,β-unsaturated ketone functionality. This leads to two key synthons: a 4-phenylbutan-2-one derivative and a cinnamaldehyde derivative. This strategy forms the basis of the Claisen-Schmidt condensation approach.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Three-Step Synthesis via Claisen-Schmidt Condensation
This strategy provides an efficient and straightforward route to this compound starting from commercially available benzaldehyde. The overall synthesis involves three key steps:
-
Synthesis of Benzalacetone: A Claisen-Schmidt condensation of benzaldehyde and acetone.
-
Synthesis of Benzylacetone: Catalytic hydrogenation of benzalacetone.
-
Synthesis of this compound: An in situ enamination of benzylacetone followed by condensation with cinnamaldehyde.
Experimental Workflow
Caption: Three-step synthesis of this compound.
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents | Yield (%) |
| 1 | Benzalacetone | Benzaldehyde, Acetone | NaOH, H₂O | 82 |
| 2 | Benzylacetone | Benzalacetone | H₂, 10% Pd-C | High |
| 3 | This compound | Benzylacetone, Cinnamaldehyde | Pyrrolidine, Acetic Acid | 73 |
| Overall | This compound | Benzaldehyde | - | ~57 |
Experimental Protocols
Step 1: Synthesis of (E)-4-phenylbut-3-en-2-one (Benzalacetone)
-
Materials: Benzaldehyde, Acetone, Sodium Hydroxide (NaOH), Water, Ethanol.
-
Procedure:
-
Dissolve sodium hydroxide in water to prepare a 10% aqueous solution.
-
In a separate flask, dissolve benzaldehyde in ethanol.
-
To the ethanolic solution of benzaldehyde, add acetone and stir the mixture at room temperature.
-
Slowly add the 10% NaOH solution to the mixture while stirring.
-
Continue stirring at room temperature for 2-3 hours, during which a yellow precipitate will form.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure benzalacetone as yellow crystals.
-
-
Purification: Recrystallization from ethanol.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 16.4 Hz, 1H), 7.42-7.35 (m, 5H), 6.70 (d, J = 16.4 Hz, 1H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.2, 143.2, 134.5, 130.5, 129.1, 128.4, 126.5, 27.5.
-
MS (EI): m/z (%) = 146 (M⁺, 45), 131 (100), 103 (40), 77 (35).
-
Step 2: Synthesis of 4-phenylbutan-2-one (Benzylacetone)
-
Materials: Benzalacetone, 10% Palladium on Carbon (Pd-C), Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve benzalacetone in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd-C to the solution.
-
Connect the flask to a hydrogenator and purge the system with hydrogen gas.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain benzylacetone as a colorless oil.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.32-7.18 (m, 5H), 2.91 (t, J = 7.6 Hz, 2H), 2.75 (t, J = 7.6 Hz, 2H), 2.15 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 207.9, 141.1, 128.5, 128.3, 126.2, 45.2, 29.9, 29.8.
-
MS (EI): m/z (%) = 148 (M⁺, 30), 105 (10), 91 (100), 65 (15).
-
Step 3: Synthesis of (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one (this compound)
-
Materials: Benzylacetone, Cinnamaldehyde, Pyrrolidine, Glacial Acetic Acid (AcOH), Diethyl ether or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve benzylacetone in anhydrous diethyl ether or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyrrolidine followed by glacial acetic acid to the cooled solution and stir for 30 minutes to facilitate in situ enamine formation.
-
To this mixture, add a solution of cinnamaldehyde in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization of this compound:
-
¹H NMR (CDCl₃, 500 MHz): δ 7.50-7.20 (m, 10H), 6.95 (d, J = 15.5 Hz, 1H), 6.88 (dd, J = 15.5, 10.0 Hz, 1H), 6.25 (d, J = 15.0 Hz, 1H), 6.18 (dd, J = 15.0, 10.0 Hz, 1H), 2.95 (t, J = 7.5 Hz, 2H), 2.85 (t, J = 7.5 Hz, 2H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 200.1, 142.5, 141.8, 140.2, 136.5, 130.2, 129.0, 128.8, 128.6, 128.5, 127.4, 126.3, 125.8, 43.1, 30.0.
-
HRMS (ESI): m/z calculated for C₁₉H₁₉O [M+H]⁺: 263.1436; found: 263.1431.
-
Strategy 2: Nickel-Catalyzed Cross-Coupling
An alternative strategy for the synthesis of diarylheptanoids like this compound involves the use of nickel-catalyzed cross-coupling reactions. This approach can offer different chemo- and regioselectivities compared to classical condensation methods. While a detailed, optimized protocol specifically for this compound is less commonly reported, the general principle involves the coupling of an aryl or vinyl halide with an appropriate organometallic reagent in the presence of a nickel catalyst.
General Reaction Scheme
Caption: General scheme for Ni-catalyzed synthesis.
Conceptual Protocol
A potential nickel-catalyzed route to an this compound precursor could involve the coupling of a cinnamyl-derived electrophile with a homoenolate equivalent derived from 4-phenylbutanal.
-
Key Reagents: A nickel(0) source (e.g., Ni(COD)₂), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene), an organometallic reagent, and the appropriate electrophile.
-
General Procedure:
-
To a solution of the nickel precatalyst and ligand in an anhydrous, deoxygenated solvent, add the organometallic reagent.
-
To this activated catalyst mixture, add the electrophile.
-
The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Work-up and purification would follow standard organic synthesis procedures, likely involving extraction and column chromatography.
-
Note: The development of a specific and efficient nickel-catalyzed total synthesis of this compound would require significant experimental optimization.
Conclusion
The three-step synthesis via Claisen-Schmidt condensation represents a robust and well-documented method for the preparation of this compound. The provided protocols offer a clear and reproducible pathway for researchers. The nickel-catalyzed approach, while less established for this specific target, presents an interesting alternative that could be explored for the synthesis of this compound and its analogs. The detailed experimental procedures and characterization data included in this document should facilitate the successful synthesis and purification of this compound for further research and development.
Application Notes and Protocols: Synthesis of Alnusone Probes via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone, a diarylheptanoid found in various Alnus species, has garnered interest for its potential biological activities. To elucidate its mechanism of action and identify its cellular targets, the development of chemical probes is essential. Click chemistry, a set of powerful, reliable, and selective reactions, offers an efficient strategy for the synthesis of such probes.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that allows for the covalent linkage of two molecules with high efficiency and specificity under mild conditions.[2][4][]
These application notes provide a detailed, albeit prospective, protocol for the synthesis of this compound-based molecular probes using click chemistry. While direct synthesis of this compound probes via this method has not been explicitly reported in the literature, the following protocols are based on well-established click chemistry principles and methodologies for the modification of natural products.[6][7]
Principle of this compound Probe Synthesis
The synthesis of an this compound probe via click chemistry involves a two-step process:
-
Functionalization of this compound: An alkyne or azide "handle" is introduced into the this compound structure. This compound possesses hydroxyl groups that can be chemically modified to incorporate a terminal alkyne.
-
Click Reaction: The functionalized this compound is then "clicked" to a reporter molecule (e.g., a fluorescent dye, biotin) that bears the complementary azide or alkyne group. This reaction forms a stable triazole linkage.[2][3]
This modular approach allows for the facile synthesis of a variety of this compound probes for different applications.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized this compound
This protocol describes the introduction of a terminal alkyne group onto this compound.
Materials:
-
This compound
-
Propargyl bromide (or another suitable alkyne-containing electrophile)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add K₂CO₃ (2-3 equivalents) to the solution.
-
Add propargyl bromide (1.5 equivalents) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized this compound.
Table 1: Hypothetical Quantitative Data for this compound Functionalization
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Propargyl bromide, K₂CO₃, DMF |
| Reaction Time | 18 hours |
| Temperature | Room Temperature |
| Product | Alkyne-functionalized this compound |
| Yield | 75-85% |
| Purification | Silica Gel Chromatography |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Synthesis
This protocol details the "clicking" of the alkyne-functionalized this compound to an azide-containing reporter molecule (e.g., Azide-Fluor 488).
Materials:
-
Alkyne-functionalized this compound
-
Azide-containing reporter molecule (e.g., a fluorescent dye azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to protect copper)
-
tert-Butanol/Water (1:1) or another suitable solvent system
-
Dichloromethane (DCM) for extraction
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized this compound (1 equivalent) and the azide-containing reporter molecule (1.1 equivalents) in a suitable solvent mixture such as tert-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water. If using TBTA, pre-mix the CuSO₄ solution with a TBTA solution in DMSO.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the CuSO₄ solution (or Cu-TBTA complex) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with DCM.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final this compound probe by column chromatography or preparative HPLC.
Table 2: Hypothetical Quantitative Data for CuAAC Reaction
| Parameter | Value |
| Starting Materials | Alkyne-functionalized this compound, Azide-Reporter |
| Catalyst System | CuSO₄·5H₂O, Sodium Ascorbate |
| Solvent | t-Butanol/Water (1:1) |
| Reaction Time | 8 hours |
| Temperature | Room Temperature |
| Product | This compound-Triazole-Reporter Probe |
| Yield | 80-95% |
| Purification | Column Chromatography/HPLC |
Visualizations
Caption: Workflow for the two-step synthesis of an this compound probe.
Caption: Logical workflow for utilizing the this compound probe.
Applications in Drug Development
The synthesized this compound probes can be invaluable tools for various stages of drug discovery and development:
-
Target Identification and Validation: Fluorescently labeled this compound probes can be used in cellular imaging studies to visualize the subcellular localization of this compound's targets.
-
Mechanism of Action Studies: By identifying the binding partners of this compound, these probes can help elucidate its biological mechanism of action.
-
High-Throughput Screening: Biotinylated this compound probes can be employed in affinity purification-mass spectrometry (AP-MS) experiments to pull down and identify interacting proteins from cell lysates.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Probes with suitable properties could potentially be used to track the distribution and target engagement of this compound in vivo.
Conclusion
Click chemistry provides a robust and versatile platform for the synthesis of this compound-based chemical probes. The protocols outlined above, though hypothetical, are grounded in established chemical principles and offer a clear path forward for researchers seeking to develop these valuable tools. The resulting probes will be instrumental in advancing our understanding of this compound's biological functions and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Improving Alnusone Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alnusone, a diarylheptanoid with low aqueous solubility. Our aim is to help you overcome common challenges in your bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: Direct dissolution of this compound in aqueous-based cell culture media is highly unlikely due to its hydrophobic nature. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent. The choice of solvent is critical for maximizing solubility and minimizing solvent-induced toxicity in your bioassay.
Q2: Which organic solvent is best for preparing an this compound stock solution?
Q3: How do I prepare a concentrated stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve a known weight of this compound in a small volume of high-purity DMSO (cell culture grade). Gentle warming (to no more than 37°C) and vortexing can aid dissolution. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay, which in turn reduces the risk of solvent toxicity.
Q4: I've prepared a stock solution in DMSO, but I'm seeing precipitation when I add it to my cell culture medium. How can I prevent this?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid both cytotoxicity and precipitation.[1] Some cell lines may be sensitive to even lower concentrations.
-
Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform serial dilutions in your cell culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warming the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Use of Surfactants or Solubilizing Agents: For certain applications, the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations can help maintain solubility. However, their compatibility with your specific assay must be validated.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a more advanced technique and requires careful optimization.
Q5: What is the maximum recommended final concentration of this compound in a bioassay?
A5: The maximum achievable concentration of this compound in your final assay medium without precipitation will depend on the specific medium composition (e.g., serum percentage) and the final DMSO concentration. It is crucial to determine the empirical solubility limit in your specific assay conditions. This can be done by preparing a series of dilutions and visually inspecting for precipitation under a microscope after a relevant incubation period.
Q6: Could the components of my cell culture medium be causing precipitation?
A6: Yes, components in the medium, especially proteins in fetal bovine serum (FBS), can sometimes interact with the compound and either aid in solubilization or contribute to precipitation. If you are working with serum-free media, the solubility of this compound may be lower. Additionally, high concentrations of salts in some media formulations can reduce the solubility of organic compounds.
Quantitative Data
While specific quantitative solubility data for this compound in common organic solvents is not extensively published, the following table provides a general guide for solvents commonly used for diarylheptanoids and other poorly soluble natural products. The exact solubility of this compound should be determined empirically.
| Solvent | Polarity | Typical Use in Bioassays | Expected this compound Solubility (Qualitative) |
| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for stock solutions | High |
| Ethanol (EtOH) | High | Alternative solvent for stock solutions | Moderate to High |
| Methanol (MeOH) | High | Less common for cell-based assays due to higher volatility and potential toxicity | Moderate to High |
| Acetone | Medium | Not typically used for final dilutions in cell culture | Moderate |
| Water / Physiological Buffers | High | Final assay medium | Very Low |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
-
Procedure:
-
Weigh out a precise amount of this compound into a sterile container.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, incubate at 37°C for 10-15 minutes with intermittent vortexing.
-
Once fully dissolved, visually inspect the solution for any particulate matter. If necessary, centrifuge at high speed for 5 minutes and transfer the supernatant to a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium (with or without serum, as required by the assay)
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations. It is critical to add the stock solution to the medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you could first prepare an intermediate dilution of 100 µM in medium, and then further dilute that to 10 µM.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is identical and at a non-toxic level (e.g., 0.1%).
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, as a diarylheptanoid, may influence cellular processes by modulating key signaling pathways. Based on studies of similar compounds, two potential pathways of interest are the NF-κB and DNA Damage Response pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the DNA Damage Response pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for a cell-based bioassay with this compound.
References
Navigating the Synthesis of Alnusone: A Technical Support Guide
Welcome to the technical support center for Alnusone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the synthesis of this cyclic diarylheptanoid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound and related cyclic diarylheptanoids.
Issue 1: Low yield in the macrocyclization step.
-
Question: My intramolecular coupling reaction (e.g., Ullmann or Nickel-catalyzed) to form the macrocycle is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the macrocyclization of diarylheptanoids are a common challenge, primarily due to the entropic barrier of forming a medium-sized ring and competing intermolecular side reactions. Here are several factors to consider and troubleshoot:
-
High Dilution: The concentration of the linear precursor is critical. High dilution conditions (typically 0.001-0.01 M) are essential to favor the intramolecular cyclization over intermolecular polymerization.
-
Catalyst and Ligand Choice: For nickel-catalyzed couplings, the choice of ligand can significantly impact the yield. For Ullmann-type reactions, the source and activation of the copper catalyst are important. It is recommended to screen different ligands and catalyst sources.
-
Reaction Temperature and Time: These parameters often require careful optimization. While higher temperatures can promote the reaction, they can also lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Purity of the Precursor: Ensure the linear diarylheptanoid precursor is of high purity. Impurities can interfere with the catalyst and lead to side reactions.
-
Issue 2: Formation of significant amounts of oligomeric byproducts.
-
Question: I am observing a significant amount of what appears to be dimers or higher oligomers in my reaction mixture after the cyclization attempt. How can I minimize these?
-
Answer: The formation of oligomers is a direct consequence of intermolecular reactions competing with the desired intramolecular cyclization. The primary strategy to mitigate this is to employ high-dilution conditions, as mentioned above. Additionally, a slow addition of the substrate to the reaction mixture containing the catalyst over an extended period (syringe pump addition) can maintain a low instantaneous concentration of the precursor, further favoring the formation of the monomeric cyclic product.
Issue 3: Difficulty in purifying the final this compound product.
-
Question: this compound is proving difficult to purify from the crude reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of cyclic diarylheptanoids like this compound can be challenging due to their often similar polarity to side products and starting materials. Here are some effective purification strategies:
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel is common) and eluent system is crucial. A gradient elution is often necessary to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, especially for biological testing, reverse-phase preparative HPLC is a powerful technique.
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique can be very effective for separating diarylheptanoids from complex mixtures without the issue of irreversible adsorption to a solid support.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an efficient method for final purification.
-
Key Experimental Protocols
Below are detailed methodologies for key steps in a potential synthetic route to this compound, based on established methods for related cyclic diarylheptanoids.
Protocol 1: Synthesis of the Linear Diarylheptanoid Precursor
This protocol describes a general approach to synthesize a linear 1,7-diarylheptanoid, which can then be used for macrocyclization.
Reaction Scheme:
References
Technical Support Center: Optimizing HPLC Parameters for Alnusone Analysis
Welcome to the technical support center for the HPLC analysis of Alnusone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A good starting point for this compound analysis is to use a reversed-phase HPLC method.[1] Based on methods for similar diarylheptanoids, a C18 column is recommended.[2][3] A gradient elution with a mobile phase consisting of water (acidified with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol is a common approach for separating diarylheptanoids.[3] A starting detection wavelength of 280 nm is suggested due to the presence of phenyl rings in the this compound structure.
Q2: How can I prepare a sample of this compound for HPLC analysis?
A2: this compound is typically extracted from plant materials, such as the bark of Alnus species.[4][5][6] A general procedure involves extraction with an organic solvent like methanol or ethanol. The crude extract can then be further purified using techniques like liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances. For HPLC analysis, the final extract or purified sample should be dissolved in the initial mobile phase composition (e.g., a mixture of water and acetonitrile/methanol) and filtered through a 0.45 µm syringe filter to remove any particulate matter.
Q3: What are the expected retention characteristics of this compound?
A3: As a diarylheptanoid, this compound is a relatively nonpolar compound. In a reversed-phase HPLC system, it is expected to be well-retained on a C18 column. The exact retention time will depend on the specific chromatographic conditions (e.g., mobile phase composition, gradient slope, flow rate, and column temperature).
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most reliable method for peak identification is to use a certified reference standard of this compound. By comparing the retention time and UV-Vis spectrum of the peak in your sample with that of the standard, you can confirm its identity. If a standard is not available, techniques such as HPLC coupled with mass spectrometry (HPLC-MS) can be used to obtain mass spectral data that can help in the structural elucidation and confirmation of the this compound peak.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
| Problem | Question | Possible Causes | Suggested Solutions |
| Peak Shape Issues | Why is my this compound peak showing tailing or fronting? | 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Interaction of this compound with active sites on the column packing material. 3. Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase. 4. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 2. Modify Mobile Phase: Add a small amount of a competing agent (e.g., triethylamine) for basic compounds or use a highly deactivated column. Acidifying the mobile phase with formic or acetic acid can also help. 3. Use Appropriate Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Wash or Replace Column: Wash the column with a strong solvent. If the problem persists, replace the column. |
| Retention Time Variability | Why is the retention time of my this compound peak shifting between injections? | 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase. 2. Fluctuating Column Temperature: Lack of a stable column temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. Degas the solvents before use. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Check Pump Performance: Purge the pump to remove air bubbles and check for leaks. 4. Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analysis. |
| Baseline Problems | Why is my baseline noisy or drifting? | 1. Contaminated Mobile Phase: Impurities or dissolved gas in the solvents. 2. Detector Issues: A dirty flow cell or a failing lamp in the UV detector. 3. Pump Pulsations: Inconsistent flow delivery from the pump. 4. Column Bleed: Degradation of the column stationary phase. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and degas them thoroughly. 2. Clean Flow Cell/Replace Lamp: Flush the flow cell with an appropriate solvent. If the noise persists, the lamp may need replacement. 3. Purge Pump: Purge the pump to remove air bubbles. 4. Use a Column with Low Bleed: If column bleed is suspected, try a different column or operate at a lower temperature. |
| Poor Resolution | Why are my this compound peak and other peaks not well separated? | 1. Suboptimal Mobile Phase Composition: The mobile phase is not strong enough or selective enough to separate the compounds. 2. Inappropriate Column: The column stationary phase is not suitable for the separation. 3. Gradient is too Steep: The organic solvent concentration is increasing too quickly. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent to water. Try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may provide better selectivity. 3. Flatten the Gradient: Decrease the rate of change of the mobile phase composition. |
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Accurately weigh 10 mg of the dried plant extract containing this compound.
-
Dissolve the extract in 10 mL of methanol or acetonitrile.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B in 20 min | 10% B to 90% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 280 nm | DAD (200-400 nm) |
| Injection Vol. | 10 µL | 15 µL |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Troubleshooting decision tree for this compound HPLC analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Diarylheptanoid Compounds from Korean Alnus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Alnusone Instability in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of Alnusone in solution. The following guides and frequently asked questions (FAQs) provide direct, actionable advice for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a cyclic diarylheptanoid, a class of naturally occurring compounds found in various plants, including those of the Alnus (alder) genus. Diarylheptanoids are characterized by two aromatic rings linked by a seven-carbon chain.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like other diarylheptanoids, can be significantly influenced by several factors:
-
pH of the solution: The acidity or alkalinity of the solvent system can catalyze degradation reactions.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Solvent composition: The type of solvent used can impact both the solubility and stability of the compound.
-
Exposure to light: Although not explicitly documented for this compound, many natural products are sensitive to light, which can induce photodegradation.
-
Presence of oxidizing agents: Exposure to air or other oxidizing agents can lead to oxidative degradation of the molecule.
Q3: Is this compound stable in aqueous solutions at different pH values?
Yes, studies have shown that this compound is stable in aqueous solutions across a range of pH values. Specifically, it has been reported to be stable at pH 1.2, 6.8, and 7.4, which represent conditions simulating gastric fluid, intestinal fluid, and blood, respectively.[1]
Q4: How should I prepare a stock solution of this compound?
Due to the limited availability of specific solubility data for this compound, a general approach for diarylheptanoids is recommended. It is advisable to first attempt to dissolve this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Once dissolved, this stock solution can be further diluted with the aqueous buffer or cell culture medium required for the experiment. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experimental system.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution after adding this compound from a stock solution.
-
Inconsistent results in bioassays, potentially due to lower effective concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains compatible with your experimental system. - Prepare a more dilute final solution. - Gently warm the solution to aid dissolution, but be cautious of potential degradation at higher temperatures. - Use sonication to help dissolve the compound. |
| pH-Dependent Solubility | - Although this compound is reported to be stable across a range of pH, its solubility might still be pH-dependent. Adjust the pH of your aqueous buffer to see if it improves solubility. |
| Incorrect Stock Solution Preparation | - Ensure the this compound is fully dissolved in the initial organic stock solution before diluting into the aqueous buffer. |
Issue 2: Suspected Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
A change in the color of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Temperature-Induced Degradation | - Prepare fresh solutions for each experiment. - Store stock solutions and working solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). - Avoid repeated freeze-thaw cycles. |
| pH-Mediated Degradation | - While this compound is reported as stable, if you suspect degradation in your specific buffer system, consider preparing solutions in a buffer with a different composition but the same pH. |
| Oxidation | - Prepare solutions using degassed solvents. - Consider adding an antioxidant to your solution, if compatible with your experiment. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: General Procedure for Preparing an this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Initial Dissolution: Add a small volume of 100% dimethyl sulfoxide (DMSO) to the solid this compound.
-
Vortexing/Sonication: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period.
-
Final Volume: Add more DMSO to reach the desired final concentration of the stock solution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound in a Specific Buffer using HPLC
This protocol outlines a general method to assess the stability of this compound in a chosen experimental buffer.
-
Solution Preparation: Prepare a solution of this compound in the test buffer at the desired concentration from a freshly prepared stock solution.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration and purity of this compound.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from incubation and analyze its contents by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time zero to calculate the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical signaling pathway involving this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Alnusone (Ailanthone) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with Alnusone, a compound more commonly identified in scientific literature as Ailanthone .
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ailanthone) and what are its primary on-target effects in cancer cell lines?
A1: this compound, or Ailanthone, is a quassinoid natural product isolated from plants of the Ailanthus genus. In cancer cell lines, its primary on-target effects are the induction of cell cycle arrest and apoptosis.[1][2][3] These effects are mediated through the modulation of key signaling pathways, including the inhibition of the PI3K/AKT and JAK/STAT3 pathways.[1][4]
Q2: What are the known off-target effects of Ailanthone?
A2: While specific off-target proteins are not extensively characterized, "off-target effects" of Ailanthone are primarily observed as cytotoxicity towards normal, non-cancerous cells.[2][4] The mechanisms underlying this toxicity in normal cells are related to its on-target anti-cancer activities, such as the induction of apoptosis and inhibition of crucial pro-survival signaling pathways like PI3K/AKT and JAK/STAT3, which are also important for normal cell function.[1][4]
Q3: How can I minimize Ailanthone's toxicity to my normal (non-cancerous) control cell lines?
A3: Minimizing cytotoxicity in normal cells is crucial for determining a therapeutic window. Key strategies include:
-
Dose Optimization: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both your cancer cell line and your normal control cell line. This will help you identify a concentration that is effective against cancer cells while having minimal impact on normal cells.[4]
-
Time-Dependent Exposure: The cytotoxic effects of Ailanthone are time-dependent. Consider shorter incubation times for your experiments to reduce the impact on normal cells.[4]
-
Use of Structurally Distinct Inhibitors: To confirm that the observed phenotype is due to the on-target effect, consider using other compounds with different chemical structures that target the same pathway.
-
Genetic Validation: Techniques like siRNA or CRISPR to knock down the proposed target in your cancer cell line can help verify that the observed effects of Ailanthone are indeed target-specific.
Q4: I am observing inconsistent IC50 values for Ailanthone in my experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and media composition can significantly impact cellular response to Ailanthone. Standardize your cell culture protocols to ensure consistency.[4]
-
Ailanthone Stock Solution: Improper storage or repeated freeze-thaw cycles of your Ailanthone stock solution can lead to its degradation and reduced potency. It is recommended to prepare fresh dilutions from a properly stored stock for each experiment.[4]
-
Assay Variability: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) have different sensitivities and mechanisms. Ensure you are using a consistent protocol, including incubation times with the detection reagent.[4]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of Ailanthone across various cancer and normal cell lines.
Table 1: IC50 Values of Ailanthone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HCT116 | Colorectal Cancer | 1.79 | 24 |
| HCT116 | Colorectal Cancer | 1.147 | 48 |
| HCT116 | Colorectal Cancer | 0.603 | 72 |
| SW620 | Colorectal Cancer | 3.255 | 24 |
| SW620 | Colorectal Cancer | 2.333 | 48 |
| SW620 | Colorectal Cancer | 1.01 | 72 |
| SGC-7901 | Gastric Cancer | 5.473 | 24 |
| SGC-7901 | Gastric Cancer | 2.906 | 48 |
| SGC-7901 | Gastric Cancer | 2.47 | 72 |
| B16 | Melanoma | 1.83 | 24 |
| A375 | Melanoma | 5.77 | 24 |
| Cal-27 | Tongue Squamous Cell Carcinoma | 0.8408 | 24 |
| Tca8113 | Tongue Squamous Cell Carcinoma | 0.7884 | 24 |
| HL-60 | Human Promyelocytic Leukemia | 12.18 | 24 |
| HL-60 | Human Promyelocytic Leukemia | 8.497 | 48 |
| HL-60 | Human Promyelocytic Leukemia | 5.986 | 72 |
| MDA-MB-231 | Breast Cancer | 9.8 | 48 |
Table 2: IC50 Values of Ailanthone in Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (hours) |
| NCM460 | Normal Intestinal Epithelial | 5.67 | 24 |
| NCM460 | Normal Intestinal Epithelial | 3.89 | 48 |
| NCM460 | Normal Intestinal Epithelial | 1.759 | 72 |
| MCF-12A | Non-tumorigenic Breast Epithelial | >9.8 | 48 |
| HK-2 | Normal Adult Renal Cortex | Low cytotoxicity reported | Not specified |
| SV-HUC-1 | Normal Bladder Epithelial | Low cytotoxicity at 0.2 and 0.4 µM | Not specified |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell viability in response to Ailanthone treatment.
Materials:
-
96-well plates
-
Ailanthone stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Ailanthone Treatment: Prepare serial dilutions of Ailanthone in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of Ailanthone. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following Ailanthone treatment.
Materials:
-
6-well plates
-
Ailanthone stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates. After 24 hours, treat with various concentrations of Ailanthone for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of PI3K/AKT Signaling Pathway
This protocol is used to assess the effect of Ailanthone on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
6-well plates
-
Ailanthone stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Ailanthone as described previously.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Ailanthone inhibits the JAK/STAT3 and PI3K/AKT signaling pathways.
Caption: General workflow for assessing Ailanthone's effects in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Ailanthone: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ailanthone induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ailanthone suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Alnusone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Alnusone formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
FAQs and Troubleshooting Guides
Section 1: this compound Properties and Bioavailability Challenges
Q1: What is this compound and what are its potential therapeutic applications?
This compound, a non-phenolic diarylheptanoid with the chemical formula C₁₉H₁₈O, has been isolated from plants such as Alnus pendula.[1] It has garnered significant research interest due to its diverse pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1]
Q2: What is the known oral bioavailability of this compound?
Currently, there is a lack of published data specifically detailing the oral bioavailability of this compound. However, based on its chemical structure as a non-phenolic diarylheptanoid, it is anticipated to have low aqueous solubility, which is a common characteristic of this class of compounds. Poor aqueous solubility is a primary factor that often leads to low oral bioavailability.[2][3] A pharmacokinetic study in rats following intravenous administration of this compound showed rapid elimination from plasma, which, while not a direct measure of oral absorption, highlights the need for formulations that can improve its systemic exposure when administered orally.[4][5][6]
Q3: We are observing high variability in plasma concentrations of our this compound formulation in animal studies. What are the likely causes and how can we address this?
High variability in plasma concentrations for an orally administered, poorly soluble compound like this compound can stem from several factors:
-
Inconsistent Dissolution: The rate and extent to which this compound dissolves in the gastrointestinal (GI) tract can vary significantly between subjects.
-
Food Effects: The presence or absence of food can alter gastric emptying times and GI fluid composition, impacting dissolution and absorption.
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Gastrointestinal Motility: Differences in GI transit times among individual animals can affect the duration available for dissolution and absorption.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods or provide a standardized diet to all animals to minimize food-related variability.
-
Optimize Formulation: Employ bioavailability enhancement strategies such as developing amorphous solid dispersions or lipid-based formulations to improve solubility and dissolution consistency.
-
Increase Sample Size: A larger cohort of animals can help to statistically manage inherent biological variability.
Section 2: Formulation Strategies and Troubleshooting
Q4: What are the recommended starting points for formulating this compound to enhance its oral bioavailability?
Given the presumed low aqueous solubility of this compound, several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can significantly improve its dissolution rate and solubility.[7][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10][11]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[12][13]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution.[14][15][16][17][18]
Q5: Our this compound solid dispersion formulation is showing poor dissolution. What are the potential reasons and how can we troubleshoot this?
Dissolution failures in solid dispersion formulations can arise from several factors:
| Potential Cause | Troubleshooting Strategy |
| Drug Recrystallization | Characterize the solid state of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm it is amorphous. Optimize the polymer type and drug-to-polymer ratio to improve stability. |
| Poor Polymer Solubility | Select a polymer with high solubility in the dissolution medium. Ensure the pH of the medium is appropriate for the chosen polymer. |
| Inadequate Wetting | Incorporate a surfactant into the formulation or the dissolution medium to improve the wettability of the solid dispersion. |
| High Drug Loading | Reduce the drug loading to ensure the drug remains molecularly dispersed within the polymer matrix. |
Q6: We are developing a nanoparticle formulation of this compound, but are observing particle aggregation. How can this be prevented?
Particle aggregation in nanosuspensions is a common challenge. Here are some troubleshooting tips:
| Potential Cause | Troubleshooting Strategy |
| Insufficient Stabilization | Increase the concentration of the stabilizer (e.g., surfactants or polymers). |
| Inappropriate Stabilizer | Screen different types of stabilizers to find one that provides optimal steric or electrostatic repulsion for this compound nanoparticles. |
| High Drug Concentration | Optimize the drug concentration during the nanoparticle preparation process. |
| Changes in Temperature or pH | Ensure that the temperature and pH of the suspension are maintained within a range that ensures stability. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, solid-state properties (XRPD, DSC), and in vitro dissolution.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Start with 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8). The addition of a small amount of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to maintain sink conditions for poorly soluble compounds.
-
Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 RPM.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (12-16 hours) with free access to water before dosing.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose or a developed enhanced bioavailability formulation) on the day of the experiment.
-
Dosing: Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration (5 mg/kg)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 7066.36 ± 820.62 |
| AUC₀₋t (ng·h/mL) | 6009.79 ± 567.30 |
| t₁/₂ (h) | 1.31 ± 0.19 |
| Vd (L/kg) | 1.57 ± 0.18 |
| CL (L/h/kg) | 0.83 ± 0.09 |
| Data from Song et al., 2019.[4] |
Visualizations
Signaling Pathway
Recent studies have indicated that this compound exerts its anti-cancer effects in hepatocellular carcinoma by modulating the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell proliferation, growth, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating an enhanced bioavailability formulation of this compound.
Caption: Workflow for this compound formulation development and evaluation.
Logical Relationship
This diagram outlines the logical relationship between the key challenges in oral drug delivery and the formulation strategies designed to overcome them for a compound like this compound.
Caption: Relationship between bioavailability challenges and formulation solutions.
References
- 1. Alnustone: A Review of its Sources, Pharmacology, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Tissue Distribution of Alnustone in Rats after Intravenous Administration by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 10. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cbe.princeton.edu [cbe.princeton.edu]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
- 16. oatext.com [oatext.com]
- 17. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onlinepharmacytech.info [onlinepharmacytech.info]
Technical Support Center: Optimizing Alnusone Derivatization
Welcome to the technical support center for Alnusone derivatization. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with common challenges encountered during the chemical modification of this compound and related diarylheptanoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the reactive sites for derivatization?
This compound is a linear diarylheptanoid, a class of plant secondary metabolites characterized by a seven-carbon chain connecting two aromatic rings.[1][2] The core structure of this compound typically contains a ketone group on the heptane chain and phenolic hydroxyl groups on the aryl rings. These functionalities are the primary sites for chemical modification and derivatization.
Q2: What are some common strategies for modifying the ketone group in this compound?
The ketone group is a versatile handle for derivatization. Common strategies include:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation can be crucial as the resulting alcohol may exhibit different biological activities compared to the parent ketone.[1]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can introduce nitrogen-containing functional groups.
-
Wittig Reaction: Conversion of the ketone to an alkene, allowing for chain extension or introduction of various substituents.
-
Condensation Reactions: Reactions such as the Knoevenagel or Claisen-Schmidt condensation can be used to form new carbon-carbon bonds at the α-position to the carbonyl, provided the reaction conditions are suitable.[3][4]
Q3: How can the phenolic hydroxyl groups on the aromatic rings be derivatized?
The phenolic hydroxyl groups are excellent nucleophiles and can be modified through several reactions:
-
Alkylation/Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., K₂CO₃) to form ethers.
-
Esterification: Acylation with acid chlorides or anhydrides to form esters. This is a common strategy to create prodrugs or modify the lipophilicity of the molecule.
-
Glycosylation: Introduction of sugar moieties to create glycosides, which can alter solubility and bioavailability.
-
Mannich Reaction: This reaction can introduce aminomethyl groups onto the aromatic ring, often ortho to the hydroxyl group.[5]
Q4: Are protecting groups necessary for this compound derivatization?
Yes, depending on the desired transformation. If you want to selectively modify the ketone without affecting the phenolic hydroxyl groups, the phenols should be protected first. Conversely, if the target modification is on the aromatic rings, the ketone might need protection (e.g., by forming a ketal). A common protecting group for phenols is the methoxymethyl (MOM) ether, which can be cleaved under acidic conditions.[1]
Q5: What are the key challenges in synthesizing cyclic diarylheptanoid derivatives from linear precursors like this compound?
The primary challenge in macrocyclization is often low yield due to competing intermolecular polymerization reactions.[1] Key strategies to favor intramolecular cyclization include:
-
High Dilution Conditions: Running the reaction at very low concentrations of the substrate minimizes the chance of molecules reacting with each other.
-
Template-Assisted Synthesis: Using a metal ion or other template to hold the molecule in a favorable conformation for ring closure.
-
Choice of Reaction: The intramolecular Ullmann condensation is a state-of-the-art methodology for forming cyclic diphenyl ether type diarylheptanoids.[1][6]
Troubleshooting Guides
Problem 1: Low yield during the reduction of the this compound ketone.
-
Question: I am attempting to reduce the ketone on my this compound derivative with NaBH₄, but the yield is consistently low. What could be the issue?
-
Answer:
-
Insufficient Reducing Agent: For sterically hindered or less reactive ketones, a larger excess of the reducing agent may be required. For some cyclic diarylheptanoids, many equivalents of sodium borohydride are needed for full conversion.[1]
-
Reaction Time/Temperature: Ensure the reaction is running for a sufficient duration. While many NaBH₄ reductions are fast at 0°C or room temperature, sluggish reactions may benefit from longer times or slightly elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent is critical. Methanol or ethanol are commonly used for NaBH₄ reductions. Ensure your starting material is fully dissolved.
-
Substrate Purity: Impurities in your this compound sample could be quenching the reducing agent or interfering with the reaction. Purify the starting material if necessary.
-
Problem 2: The intramolecular Ullmann cyclization to form a diphenyl ether bridge is failing.
-
Question: My attempt to synthesize a cyclic diarylheptanoid from a linear precursor using an Ullmann coupling reaction is not producing the desired product. What should I check?
-
Answer:
-
Catalyst System: The choice of copper catalyst, ligand, and base is critical. The combination of CuI, a ligand like N-methyl-L-proline, and a base such as K₃PO₄ has been shown to be effective.[6] Experiment with different ligands and copper sources.
-
Reaction Conditions: These reactions often require high temperatures (e.g., in dioxane). Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.
-
High Dilution: As mentioned in the FAQ, high dilution is essential to prevent polymerization. Use a syringe pump to add the substrate slowly over several hours to a large volume of refluxing solvent.
-
Substrate Structure: The precursor must be correctly functionalized with a halide (e.g., Br or I) on one ring and a phenolic hydroxyl on the other, positioned correctly for the desired cyclization.
-
Problem 3: Difficulty cleaving MOM (methoxymethyl) protecting groups.
-
Question: I am struggling to remove the MOM ethers from my derivatized this compound without degrading the rest of the molecule. What are some alternative methods?
-
Answer:
-
Acid Strength: MOM groups are typically removed with acid (e.g., HCl in methanol or trifluoroacetic acid). If your molecule is sensitive to strong acids, try milder conditions. This can include using a weaker acid, lowering the reaction temperature, or significantly reducing the reaction time.
-
Lewis Acids: Lewis acids such as magnesium bromide (MgBr₂) or trimethylsilyl iodide (TMSI) can also be effective for MOM deprotection under different conditions that may be more compatible with your substrate.
-
Alternative Protecting Groups: If MOM deprotection proves consistently problematic, consider using a different protecting group for the phenolic hydroxyls in your synthetic route. Options include silyl ethers (e.g., TBS), which are removed with fluoride ions, or benzyl ethers, which are removed by hydrogenolysis.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes optimized reaction conditions for an enantioselective Ullmann cross-coupling reaction, which is a key step in the synthesis of cyclic diarylheptanoids. While not specific to this compound, these parameters provide an excellent starting point for experimental design.[6]
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Catalyst | 20 mol% CuI | 20 mol% CuI |
| Ligand | 40 mol% (various tested) | 40 mol% N-methyl-L-proline |
| Base | 2 equiv. Cs₂CO₃ | 2 equiv. K₃PO₄ |
| Solvent | Dioxane | Dioxane |
| Yield | ~20-40% | ~40% |
| Enantiomeric Ratio | Variable | 72:28 (improved to 92:8 via recrystallization) |
Experimental Protocols
Protocol 1: General Procedure for Ketone Reduction of a Diarylheptanoid
This protocol is adapted from the reduction of cyclic diarylheptanoid ketones and is applicable to this compound.[1]
-
Dissolution: Dissolve the diarylheptanoid (1 equivalent) in a suitable solvent (e.g., methanol or a mixture of THF/water) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 2-10 equivalents) portion-wise to the stirred solution. The number of equivalents may need to be optimized.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl at 0°C to quench the excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting crude alcohol by silica gel column chromatography.
Protocol 2: General Procedure for MOM-Protection of Phenolic Hydroxyls
-
Setup: Dissolve the diarylheptanoid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (Argon).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents per hydroxyl group).
-
Reagent Addition: Cool the mixture to 0°C and add methoxymethyl chloride (MOM-Cl, 1.5 equivalents per hydroxyl group) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the MOM-protected product by silica gel column chromatography.
Visualizations
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylidene Derivatives as Synthons in Heterocyclic Synthesis [scirp.org]
- 5. scielo.org.co [scielo.org.co]
- 6. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Alnusone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic Alnusone. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diarylheptanoid, a class of plant secondary metabolites.[1][2] While its exact mechanism of action is still under investigation, related diarylheptanoids are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5] It is presumed that this compound may modulate signaling pathways involved in inflammation and cell survival, potentially through interactions with protein kinases or transcription factors.
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability of synthetic this compound can stem from several factors:
-
Purity of Starting Materials: The quality and purity of precursors used in the synthesis can significantly impact the final product's purity and impurity profile.[6]
-
Reaction Conditions: Minor variations in reaction temperature, time, solvent purity, and catalyst activity can lead to the formation of different side-products and impurities.[6][7]
-
Purification Methods: Inconsistencies in purification techniques, such as column chromatography or crystallization, can result in varying levels of residual solvents and impurities in the final product.[1]
-
Compound Stability: this compound's stability under different storage conditions (temperature, light, humidity) is not fully characterized. Degradation over time can lead to a decrease in potency and the appearance of new impurities.[8]
Q3: How can I assess the purity and consistency of my synthetic this compound batches?
A3: A combination of analytical techniques is recommended to ensure the quality and consistency of each batch:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify the structures of any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of this compound and detect any structural isomers or residual solvents.[9]
-
Quantitative NMR (qNMR): To accurately determine the concentration of the this compound stock solution.
Troubleshooting Guides
Issue 1: Inconsistent Potency (e.g., variable IC50 values) in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Compound Concentration | Prepare fresh stock solutions of this compound for each experiment. Use qNMR to accurately determine the concentration. Perform serial dilutions carefully and use calibrated pipettes.[10] | Consistent and reproducible dose-response curves. |
| Compound Degradation | Aliquot stock solutions and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[8] | Reduced variability in IC50 values across different experimental dates. |
| Cell-Based Assay Variability | Standardize cell seeding density, passage number, and growth phase. Ensure consistent incubation times and conditions.[10][11] | Lower well-to-well and plate-to-plate variability. |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS).[10] | More uniform cell growth and assay signal across the plate. |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before preparing dilutions in aqueous media. Check for precipitation in the assay wells.[12] | Clear solutions and consistent compound availability to the cells. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Different Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction or Side Reactions | Review the synthetic protocol. Consider optimizing reaction time, temperature, or stoichiometry of reagents.[6] | Increased yield of the desired product and reduction of side-products. |
| Contamination from Solvents or Reagents | Use high-purity, distilled solvents and fresh reagents for the synthesis.[1] | Cleaner reaction profiles with fewer extraneous peaks. |
| Degradation During Storage or Workup | Analyze the stability of this compound under the workup and storage conditions. Consider inert atmosphere or antioxidants if oxidation is suspected. | Identification of degradation products and optimization of handling procedures. |
| Carryover from Previous Syntheses | Thoroughly clean all glassware and reaction vessels between batches. | Elimination of cross-contamination between different synthetic runs. |
Experimental Protocols
Protocol 1: Quality Control of Synthetic this compound Batches
-
Appearance: Visually inspect the sample. It should be a crystalline solid of a specific color.
-
Solubility: Test the solubility in common laboratory solvents (e.g., DMSO, ethanol, water).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Analysis: Determine the purity by integrating the peak area of this compound relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻).
-
-
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[10]
-
Replace the old medium with the medium containing different concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Example Batch Analysis of Synthetic this compound
| Batch ID | Purity (HPLC, %) | Molecular Weight (MS, [M+H]⁺) | IC50 in HeLa cells (µM) |
| ALN-2025-01 | 98.5 | 327.1591 | 12.5 ± 1.2 |
| ALN-2025-02 | 95.2 | 327.1595 | 18.9 ± 2.5 |
| ALN-2025-03 | 99.1 | 327.1588 | 11.8 ± 0.9 |
Visualizations
Caption: Experimental workflow for synthetic this compound from synthesis to biological evaluation.
Caption: Putative signaling pathway of this compound based on related diarylheptanoids.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis | MDPI [mdpi.com]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Alnusone Chromatography
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting solutions for common issues encountered during the chromatographic analysis of Alnusone, a diarylheptanoid. The information is presented in a direct question-and-answer format to help you quickly identify and resolve poor peak shapes in your experiments.
Frequently Asked Questions (FAQs) on Poor Peak Shape
This section addresses the most common peak shape abnormalities—tailing, fronting, splitting, and broadening—and provides systematic solutions to resolve them.
Q1: What are the common causes of peak tailing for my this compound peak and how can I resolve this?
Answer:
Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem that can compromise resolution and quantification accuracy.[1] For a compound like this compound, which contains phenolic hydroxyl groups, the primary causes are often chemical interactions with the stationary phase or issues with the HPLC system.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: this compound's polar functional groups can form secondary interactions with acidic residual silanol groups on the surface of silica-based columns.[2][3] This causes some molecules to be retained longer, resulting in a tailing peak.[2]
-
Solution 1: Adjust Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][4]
-
Solution 2: Use an End-Capped Column: Employ a column where the stationary phase has been chemically modified ("end-capped") to reduce the number of accessible free silanol groups.[2][4]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can saturate the active silanol sites, improving the peak shape of acidic or neutral compounds by minimizing their interaction.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][5]
-
Solution: Systematically reduce the sample concentration or injection volume until the peak shape no longer changes with the amount injected.[3]
-
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause analyte dispersion and lead to peak tailing.[3][4][5]
-
Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[5] Physical degradation, such as a partially blocked inlet frit, can also be a cause.[2]
Q2: What causes peak fronting for my this compound peak?
Answer:
Peak fronting, where the first half of the peak is broader than the second, typically indicates an issue with sample overload or solubility.[7]
Potential Causes and Solutions:
-
Sample Overload: Injecting too high a concentration of this compound can overwhelm the column's loading capacity, causing molecules to elute faster and creating a fronting peak.[8][9][10]
-
Poor Sample Solubility or Incompatible Solvent: If this compound is not fully dissolved in the sample solvent or if the solvent is significantly stronger than the mobile phase, it can cause peak distortion and fronting.[5][7][8]
-
Column Collapse or Void: A sudden physical change or collapse in the column packing bed can create a void at the inlet, leading to distorted, fronting peaks for all analytes.[7][8]
Q3: Why am I seeing split peaks for this compound?
Answer:
Split peaks can appear as a "shoulder" or a "twin" peak and can be caused by both chemical and physical issues within the HPLC system.[7]
Potential Causes and Solutions:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can disrupt the sample band as it enters the column, causing splitting.[5][7]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[11]
-
-
Partially Blocked Column Frit or Contamination: A blockage or contamination in the inlet frit can cause the sample flow to become uneven, leading to a split peak.[7][13] If this is the cause, all peaks in the chromatogram will likely be split.[13]
-
Solution: Try backflushing the column (if permitted by the manufacturer). If this does not resolve the issue, the frit or the entire column may need to be replaced.[13]
-
-
Void or Channel in Column Packing: A void or channel in the stationary phase can cause the sample to travel through the column via two different paths, resulting in a split peak.[7][13]
-
Solution: Flushing is unlikely to resolve this issue; the column will need to be replaced.[13]
-
-
Co-eluting Interference: The split peak may actually be two separate but closely eluting compounds (this compound and an impurity).[13][14]
Q4: My this compound peak is broader than expected. What should I do?
Answer:
Broad peaks can significantly reduce sensitivity and make integration difficult. This issue is often related to extra-column volume, column contamination, or late elution.
Potential Causes and Solutions:
-
Late Elution from a Previous Injection: A peak from a previous run may elute during the current analysis, appearing as an unusually broad peak.[11][15]
-
Solution: Ensure that the gradient program includes a high-organic wash at the end and that the run time is long enough to elute all components from the column.[11]
-
-
Extra-Column Volume: As with peak tailing, excessive tubing length or dead volume in connections can cause peak broadening.[3][4]
-
Column Contamination or Aging: Over time, columns can become contaminated, which can lead to broader peaks.[11][16]
-
High Injection Volume or Strong Sample Solvent: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause the initial sample band to be too wide.[11][16]
Quantitative Data Summary
The following tables provide recommended starting parameters for this compound analysis and a summary of adjustments for troubleshooting.
Table 1: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | A standard choice for moderately polar compounds like diarylheptanoids, offering good retention and efficiency.[17][18] |
| Mobile Phase A | HPLC-Grade Water + 0.1% Formic Acid | Formic acid helps to control the ionization of phenolic groups and silanols, improving peak shape.[19] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography.[20] Acetonitrile often provides better peak shape and lower backpressure.[20] |
| Gradient | 10% to 90% B over 20-30 minutes | A gradient is often necessary to elute compounds with a range of polarities and to clean the column after each injection.[21] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column.[22] |
| Column Temperature | 25-30 °C | Maintaining a stable temperature improves the reproducibility of retention times.[23][24] |
| Detection (UV) | ~280 nm | Phenolic compounds like this compound typically exhibit strong absorbance around this wavelength. |
| Injection Volume | 5-20 µL | A starting point to avoid column overload.[11] Should be optimized based on sample concentration. |
Table 2: Troubleshooting Parameter Adjustments for Poor Peak Shape
| Problem | Parameter to Adjust | Recommended Action | Expected Outcome |
|---|---|---|---|
| Peak Tailing | Mobile Phase pH | Add 0.1% Formic Acid | Reduces secondary interactions with silanols.[2][4] |
| Sample Concentration | Reduce by 50-90% | Alleviates column overload.[3] | |
| Peak Fronting | Injection Volume | Reduce by 50% | Prevents concentration overload.[7][10] |
| Sample Solvent | Dissolve sample in mobile phase | Improves peak focusing at the column inlet.[10] | |
| Split Peaks | Injection Solvent | Match to initial mobile phase | Prevents solvent mismatch effects.[5][7] |
| Column | Replace column | Resolves issues from voids or blocked frits.[13] | |
| Broad Peaks | Gradient Program | Add a high-organic wash step | Ensures elution of all components from previous runs.[11] |
| | System Tubing | Reduce length and ID | Minimizes extra-column volume and dispersion.[3][4] |
Detailed Experimental Protocols
Follow these protocols to ensure consistent and reliable results in your this compound analysis.
Protocol 1: Sample Preparation for this compound Analysis
Objective: To prepare a sample solution that is free of particulates and compatible with the reversed-phase HPLC system.[25]
Methodology:
-
Weighing: Accurately weigh a precise amount of the this compound standard or sample extract.
-
Dissolution: Dissolve the sample in a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use a minimal amount of a stronger organic solvent like methanol or acetonitrile to dissolve the sample first, then dilute it to the final concentration with the initial mobile phase.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[26]
-
Storage: Transfer the filtered sample to an appropriate autosampler vial. Ensure the sample is stable under the storage conditions if not analyzed immediately.[21]
Protocol 2: Mobile Phase Preparation and Optimization
Objective: To prepare a clean, degassed mobile phase that provides optimal separation and peak shape.[24]
Methodology:
-
Solvent Selection: Use only HPLC-grade solvents (water, acetonitrile, methanol) and reagents (formic acid, buffers) to avoid introducing impurities that can cause ghost peaks or baseline noise.[6][11]
-
Aqueous Phase Preparation: If using a buffer, ensure it is fully dissolved in the HPLC-grade water before mixing with the organic solvent.[24] For this compound, a simple acidic modifier like 0.1% formic acid is often sufficient. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Mixing: Measure the aqueous and organic components accurately before mixing to ensure reproducibility.
-
Degassing: Degas the mobile phase using vacuum filtration, sonication, or an inline degasser to remove dissolved gases that can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[16][26]
-
Optimization: To improve separation, systematically adjust the mobile phase composition, such as the gradient slope or the type of organic solvent (e.g., switching from methanol to acetonitrile).[20]
Protocol 3: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing poor peak shape or high backpressure.[12]
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Buffer Flush: Flush the column with your mobile phase composition but without any buffer salts or acid (e.g., 50:50 acetonitrile:water) for at least 20 column volumes.[12]
-
Aqueous Flush: Flush with 100% HPLC-grade water for 20-30 column volumes.[12]
-
Organic Flush (Intermediate Polarity): Flush with 100% isopropanol for 20-30 column volumes to remove contaminants of intermediate polarity.[12]
-
Organic Flush (Non-polar): If non-polar contaminants are suspected, flush with 100% hexane (ensure it is compatible with your HPLC system) for 20-30 column volumes, followed by another isopropanol flush.[12]
-
Re-equilibration: Flush again with 100% water, then gradually re-introduce your initial mobile phase composition and equilibrate the system until a stable baseline is achieved before analysis.[12]
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape.
Caption: A general workflow for diagnosing and resolving poor peak shapes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. mastelf.com [mastelf.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. bio-works.com [bio-works.com]
- 15. m.youtube.com [m.youtube.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 18. welch-us.com [welch-us.com]
- 19. scispace.com [scispace.com]
- 20. mastelf.com [mastelf.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 23. uhplcs.com [uhplcs.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. organomation.com [organomation.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Cell Viability Assay Interference by Antioxidant Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when assessing cell viability in the presence of antioxidant compounds. Antioxidants can chemically interact with assay reagents, leading to inaccurate results. This guide will help you identify, troubleshoot, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: My test compound, which has antioxidant properties, is causing an increase in the signal of my MTT or Alamar Blue assay, even at high concentrations. Is this expected?
A1: No, this is a common sign of assay interference. Many antioxidant compounds can directly reduce tetrazolium salts (like MTT) or resazurin (the active component of Alamar Blue) to their colored or fluorescent products (formazan and resorufin, respectively).[1][2][3] This chemical reaction is independent of cellular metabolic activity and can lead to a false positive signal, making it seem like the cells are more viable than they actually are.[4]
Q2: How can I confirm that my antioxidant compound is directly interfering with my cell viability assay?
A2: The most effective way to confirm interference is to run a cell-free control experiment.[5] To do this, prepare wells with your standard cell culture medium and your antioxidant compound at the same concentrations used in your main experiment, but do not add any cells. Then, add the assay reagent (e.g., MTT, resazurin). If you observe a signal change that correlates with the concentration of your compound, it is a strong indication of direct assay interference.[6]
Q3: Can components in the cell culture media also interfere with these assays?
A3: Yes, some components in standard cell culture media, such as phenol red, ascorbic acid, cysteine, and glutathione, have reducing properties and can react with and reduce assay reagents like MTT.[2][7] This can lead to high background absorbance and reduce the dynamic range of your assay.[6][8]
Q4: Are there any cell viability assays that are less susceptible to interference from antioxidant compounds?
A4: Yes, assays that do not rely on a reduction-based mechanism are generally more reliable in the presence of antioxidants. A highly recommended alternative is the Sulforhodamine B (SRB) assay, which measures cell viability based on total protein content.[5][6] Another option is an ATP-based assay, such as CellTiter-Glo®, which quantifies the amount of ATP present in viable cells.
Q5: My LDH assay results are inconsistent when using an antioxidant. What could be the cause?
A5: While the lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures membrane integrity, some reactive chemicals and antioxidants can still interfere with it. For instance, certain compounds can directly inactivate the LDH enzyme once it's released from cells, leading to an underestimation of cell death.[9] Additionally, some studies suggest that LDH itself possesses antioxidant properties, which could introduce complexities in experiments involving oxidative stress.[10][11]
Troubleshooting Guides
Issue 1: Unexpected Increase in Viability with a Known Antioxidant (MTT/Alamar Blue Assays)
-
Symptom: Absorbance or fluorescence signal increases with higher concentrations of your antioxidant test compound, suggesting increased cell viability, which contradicts expected cytotoxic or cytostatic effects.[3]
-
Cause: The antioxidant is likely directly reducing the assay reagent (MTT to formazan or resazurin to resorufin).[4]
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: As detailed in FAQ #2, test your compound in media without cells to confirm direct reduction of the reagent.
-
Wash Cells Before Reagent Addition: After treating the cells with your compound for the desired time, carefully aspirate the media containing the compound. Gently wash the cells with phosphate-buffered saline (PBS) or serum-free medium. Then, add fresh medium containing the assay reagent.[4][5] This removes the interfering compound before it can react with the reagent.
-
Background Subtraction: Run parallel plates with and without cells. Add your compound to both. Subtract the absorbance from the cell-free wells from the corresponding wells with cells. Note that this may not fully correct for complex interactions.[5]
-
Switch to a Non-Redox-Based Assay: If interference is confirmed, the most reliable solution is to use an alternative method like the SRB or ATP-based assays.[6]
-
Issue 2: High Background Signal in Control Wells
-
Symptom: Wells containing only media and the assay reagent show high absorbance or fluorescence, reducing the assay's sensitivity.
-
Cause: Reducing agents present in the cell culture medium (e.g., phenol red, certain amino acids, or vitamins) are reacting with the assay reagent.[7][8]
-
Troubleshooting Steps:
-
Use Reducing Agent-Free Media: For the duration of the assay incubation with the reagent, switch to a medium that is free of phenol red and known reducing agents.[7]
-
Use a Higher Cell Density: A higher number of metabolically active cells can sometimes outcompete the low-level reduction caused by media components.[7]
-
Include a "Media Only" Blank: Always include control wells with only the medium and the assay reagent. The average signal from these wells should be subtracted from all other experimental wells.[7]
-
Data Presentation: Expected Outcomes of Different Assays
The following table summarizes the expected outcomes when testing an antioxidant compound with various cell viability assays, highlighting potential interference.
| Assay Type | Principle | Expected Outcome with Antioxidant Compound | Potential for Interference |
| MTT/MTS/XTT | Tetrazolium Reduction | Falsely high signal (apparent high viability) | High |
| Alamar Blue (Resazurin) | Resazurin Reduction | Falsely high signal (apparent high viability) | High |
| LDH Assay | Enzyme Activity | Potential for underestimation of cytotoxicity | Moderate |
| SRB Assay | Protein Staining | Accurate measurement of cell number | Low |
| ATP-Based (e.g., CellTiter-Glo®) | ATP Quantification | Accurate measurement of metabolic activity | Low |
Experimental Protocols
Protocol 1: Cell-Free Control to Detect MTT Assay Interference
This protocol is designed to determine if a test compound directly reduces the MTT tetrazolium salt.
-
Prepare Compound Dilutions: Prepare a serial dilution of your antioxidant compound in cell culture medium in a 96-well plate. Use the same concentrations as in your cell-based experiment. Include wells with "medium only" as a negative control.
-
Add MTT Reagent: Add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.[8]
-
Add Solubilizer: Add 150 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.[12] Mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. An increase in absorbance that correlates with the compound concentration indicates direct interference.[6]
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a robust alternative that is not susceptible to interference from reducing compounds.
-
Plate and Treat Cells: Seed cells in a 96-well plate and allow them to adhere. Treat with your antioxidant compound for the desired duration.
-
Fix Cells: Gently aspirate the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[5]
-
Wash: Wash the plate five times with slow-running tap water and let it air dry completely.[6]
-
Stain: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[5]
-
Remove Unbound Dye: Quickly rinse the plate four times with 1% (v/v) acetic acid. Let the plate air dry completely.[6]
-
Solubilize: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.[5]
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for addressing antioxidant interference in cell viability assays.
Signaling Pathways
Oxidative stress, which antioxidants modulate, can trigger opposing signaling pathways that regulate cell survival and death. Understanding these pathways provides context for how a compound might genuinely affect cell fate, separate from assay artifacts.
Caption: Opposing cell signaling pathways activated by oxidative stress and modulated by antioxidants.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Mechanisms of Lactate Dehydrogenase and Bovine Serum Albumin Proteins as Antioxidants: A Mixed Experimental–Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Regulation of Cell Survival and Death Signals Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Alnustone Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Alnustone concentration for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is Alnustone and what are its key properties?
Alnustone is a naturally occurring diarylheptanoid compound.[1][2] Its chemical formula is C₁₉H₁₈O, and it has a molecular weight of 262.35 g/mol .[1][2][3] It is characterized as a light yellow crystalline powder.[3] A critical consideration for in vitro studies is its solubility; Alnustone is insoluble in water but soluble in fat-soluble solvents such as chloroform and dimethyl sulfoxide (DMSO).[3][4]
Q2: What is a typical starting concentration range for Alnustone in in vitro experiments?
Based on published studies, a common starting concentration range for Alnustone in cell viability and cytotoxicity assays is between 6.25 µM and 100 µM.[5][6] Several studies have demonstrated significant effects on cancer cell lines within the 20 µM to 80 µM range.[7] It is important to note that Alnustone has shown lower toxicity in normal human cell lines, such as HUVEC and HaCaT, even at concentrations up to 100 µM for 48 hours.[5][7]
Q3: How long should I incubate cells with Alnustone?
Incubation times can vary depending on the cell type and the specific endpoint being measured. Common incubation periods reported in the literature are 24, 48, and 72 hours.[5][6] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: How should I prepare Alnustone for cell culture experiments?
Given its insolubility in water, Alnustone should be dissolved in a biocompatible organic solvent, such as DMSO, to create a stock solution.[4] When preparing your final working concentrations in cell culture media, ensure that the final concentration of the solvent is low enough to not affect cell viability. Typically, the final DMSO concentration should be kept below 0.5% (v/v).[8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of Alnustone on cells. | 1. Concentration too low: The concentration of Alnustone may be insufficient to elicit a response in your specific cell line. 2. Incubation time too short: The duration of exposure may not be long enough for the compound to exert its effects. 3. Poor solubility: Alnustone may have precipitated out of the culture medium. | 1. Perform a dose-response study: Test a wider range of concentrations (e.g., from 1 µM to 100 µM) to determine the EC₅₀ or IC₅₀ value. 2. Conduct a time-course experiment: Evaluate the effects of Alnustone at multiple time points (e.g., 24, 48, 72 hours). 3. Visually inspect the culture wells for any precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells. Consider using a brief sonication step to aid dissolution when preparing the stock solution.[4] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in dispensing Alnustone or other reagents. 3. Edge effects: Cells in the outer wells of a microplate may behave differently due to evaporation. | 1. Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. 2. Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to minimize evaporation from adjacent wells. |
| Unexpected cell death in the vehicle control group. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Reduce the final concentration of the solvent. Perform a solvent toxicity test to determine the maximum non-toxic concentration for your cells. 2. Practice good aseptic technique. Regularly check your cell cultures for any signs of contamination. |
Data Presentation: Alnustone In Vitro Efficacy
The following tables summarize quantitative data from studies on Alnustone's effects on various cancer cell lines.
Table 1: IC₅₀ Values of Alnustone in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| BEL-7402 | Hepatocellular Carcinoma | 48 | ~50 |
| HepG2 | Hepatocellular Carcinoma | 48 | ~70 |
| CT26 | Colorectal Cancer | 24 | >80 |
| MC38 | Colorectal Cancer | 24 | >80 |
| HCT116 | Colorectal Cancer | 24 | >80 |
| SW620 | Colorectal Cancer | 24 | >80 |
Data compiled from multiple sources.[5][7]
Table 2: Effect of Alnustone on Apoptosis in Colorectal Cancer Cells
| Cell Line | Alnustone Concentration (µM) | Apoptosis Rate (%) |
| CT26 | 80 | 25.62 ± 4.76 |
| HCT116 | 80 | 32.73 ± 5.50 |
Data from a study on colorectal cancer cells.[7]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods for assessing cell viability.[9]
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Alnustone stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Alnustone in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared Alnustone dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[10][11]
-
Materials:
-
Cells treated with Alnustone and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of Alnustone for the optimal duration. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Signaling Pathways Affected by Alnustone
Alnustone has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Alnustone's impact on the PI3K/Akt/mTOR and MEK/ERK signaling pathways.
Experimental Workflow for Optimizing Alnustone Concentration
This workflow outlines the logical steps for determining the optimal concentration of Alnustone for your in vitro experiments.
Caption: A logical workflow for determining optimal Alnustone concentration.
References
- 1. medkoo.com [medkoo.com]
- 2. (4E,6E)-1,7-Diphenylhepta-4,6-Dien-3-One | C19H18O | CID 5317598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alnustone - Lifeasible [lifeasible.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Alnusone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Alnusone during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a diarylheptanoid, a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2] The stability of this compound is crucial for maintaining its therapeutic potential and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities.
Q2: What are the main factors that can cause this compound degradation?
A2: Like many phenolic compounds, this compound is susceptible to degradation induced by several factors, including:
-
pH: this compound's stability is influenced by the pH of the solution. Acidic or basic conditions can catalyze hydrolytic degradation.[3][4][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.
-
Oxidation: The phenolic rings in this compound's structure make it prone to oxidation, especially in the presence of oxygen and metal ions.[8]
Q3: How should I store this compound in its solid form?
A3: For optimal stability in its solid state, this compound should be stored in a well-sealed container, protected from light, and kept in a cool and dry place. A refrigerator at 2-8°C is recommended for long-term storage. For shorter periods, storage at controlled room temperature (20-25°C) away from direct light is acceptable.
Q4: What is the recommended procedure for preparing and storing this compound solutions?
A4: When preparing this compound solutions, it is crucial to use high-purity solvents and minimize exposure to light and oxygen. For aqueous solutions, using a buffer system to maintain a stable pH is recommended. The optimal pH for stability should be determined experimentally, but neutral to slightly acidic conditions are generally preferable for phenolic compounds. Stock solutions should be stored in amber vials at low temperatures (-20°C or -80°C) to minimize degradation. It is advisable to prepare fresh working solutions for each experiment.
Q5: How can I monitor the stability of my this compound samples?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] This method should be able to separate the intact this compound from its degradation products. Regular analysis of stored samples will allow you to quantify the remaining this compound and detect the formation of any impurities over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my this compound sample. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure this compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Prepare fresh solutions for your experiments. 3. Verify the purity of your this compound sample using a validated analytical method like HPLC. |
| Unexpected peaks appear in the HPLC chromatogram of my this compound sample. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Use a mass spectrometer (MS) coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[11][12][13] 3. Optimize your storage and experimental conditions to minimize the formation of these impurities. |
| Variability in experimental results between different batches of this compound. | Inconsistent purity or degradation of different batches. | 1. Always source this compound from a reputable supplier and obtain a certificate of analysis for each batch. 2. Perform an initial purity check on each new batch using HPLC. 3. Store all batches under the same recommended conditions to ensure consistency. |
| Discoloration of this compound solid or solution. | Oxidation or other chemical degradation. | 1. Discard the discolored sample as it indicates significant degradation. 2. For solids, ensure the container is tightly sealed to minimize exposure to air and moisture. Consider storing under an inert atmosphere (e.g., argon or nitrogen). 3. For solutions, use deoxygenated solvents and prepare them fresh before use. The addition of an antioxidant may be considered for long-term solution storage, but its compatibility and potential interference with experiments must be evaluated. |
Quantitative Data Summary
| Stress Condition | Typical Reagent/Condition | Expected Degradation of Diarylheptanoids | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate to High | Hydrolysis of glycosidic bonds (if present), potential rearrangement of the heptanoid chain. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | High | Hydrolysis, oxidation, and potential cleavage of the diarylheptanoid backbone. |
| Oxidation | 3% H₂O₂, RT, 24h | High | Oxidation of phenolic hydroxyl groups, leading to quinone formation and other oxidative products. |
| Thermal Degradation | 80°C, 48h (Solid State) | Low to Moderate | Dehydration, decarboxylation, and other thermal decomposition reactions. |
| Photodegradation | UV light (254 nm), RT, 24h (Solution) | Moderate to High | Photolytic cleavage and rearrangement reactions. |
Note: "RT" refers to Room Temperature. The extent of degradation will depend on the specific structure of the diarylheptanoid and the exact experimental conditions.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the this compound stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the this compound stock solution in a quartz cuvette to UV light (254 nm) at room temperature for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of this compound degradation in each condition.
-
Identify the retention times of the degradation products.
-
For structural elucidation of major degradation products, use hyphenated techniques like LC-MS and LC-NMR.[11]
-
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Effect of microenvironment pH of aluminum hydroxide adjuvant on the chemical stability of adsorbed antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madridge.org [madridge.org]
- 7. researchgate.net [researchgate.net]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arcjournals.org [arcjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alnusone Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in Alnusone mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio in this compound MS analysis?
A low S/N ratio is a frequent challenge in mass spectrometry.[1] For this compound, a diarylheptanoid, the primary causes often include:
-
Inefficient Ionization: The efficiency of this compound ionization can be highly dependent on the mobile phase composition, pH, and the specific ion source settings.
-
Matrix Effects: Co-eluting endogenous or exogenous components from complex biological samples (e.g., plasma, tissue homogenates) can interfere with the ionization of this compound, leading to signal suppression or enhancement.[2][3][4][5]
-
Suboptimal Sample Preparation: Inadequate extraction, the presence of phospholipids, or high concentrations of non-volatile salts can significantly increase background noise and degrade signal quality.[6][7]
-
Poor Chromatographic Peak Shape: Broad, tailing, or split peaks result in a lower peak height for a given peak area, which directly reduces the calculated S/N ratio.[8]
-
Instrument Contamination: Contaminants within the LC system or the mass spectrometer itself can elevate the baseline noise, thereby decreasing the S/N ratio.[8][9]
Q2: Which ionization mode and polarity are best suited for this compound analysis?
Given the presence of phenolic hydroxyl groups in the this compound structure, Electrospray Ionization (ESI) is the most common and effective technique. It can typically be detected in both positive and negative ion modes.
-
Negative Ion Mode ([M-H]⁻): This is often preferred due to the acidic nature of the phenolic protons, which are readily deprotonated. Using a basic mobile phase additive (e.g., ammonium hydroxide or a volatile amine) can enhance signal intensity.
-
Positive Ion Mode ([M+H]⁺ or [M+Na]⁺): While potentially less efficient for ionization at the hydroxyl groups, adduct formation (e.g., with sodium or ammonium) can sometimes provide a strong signal. Acidic mobile phase additives like formic acid or acetic acid are typically used in this mode.
Experimenting with both polarities during method development is crucial to determine the optimal mode for your specific sample matrix and LC conditions.
Q3: How can I quickly diagnose the source of a poor S/N ratio?
A systematic approach is key. Start by injecting a pure this compound standard solution. If the S/N ratio is good, the problem likely originates from your sample matrix or preparation method (see Matrix Effects). If the S/N for the standard is also poor, the issue is likely related to the instrument or LC-MS method itself (see Instrument & Method Optimization).
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues affecting the S/N ratio.
Issue 1: Low Signal Intensity for this compound Peak
A weak or absent signal for your analyte is a critical issue. Follow this workflow to diagnose the cause.
Caption: Troubleshooting workflow for low this compound signal intensity.
Issue 2: High Background Noise in Chromatogram
Excessive background noise can obscure low-level analyte peaks.
| Potential Cause | Troubleshooting Steps | Rationale |
| Contaminated Mobile Phase | 1. Prepare fresh, LC-MS grade mobile phase. 2. Filter all aqueous phases. 3. Use high-purity additives (e.g., formic acid). | Solvents and additives are a common source of chemical noise that elevates the baseline.[8] |
| LC System Contamination | 1. Flush the entire LC system with a strong solvent (e.g., isopropanol). 2. Clean the injector needle and seat. 3. Run blank injections to confirm cleanliness. | Contaminants can accumulate in the injector, tubing, or column, leading to high background or ghost peaks.[9] |
| Sample Carryover | 1. Optimize the autosampler wash procedure (use a stronger solvent). 2. Inject blanks between high-concentration samples. | Residual analyte from a previous injection can appear as noise or a broad peak in subsequent runs. |
| Electronic Noise | 1. Ensure stable power supply and proper grounding for the MS. 2. Check for loose electrical connections. | Poor electrical connections or power fluctuations can manifest as electronic noise in the detector.[9] |
Optimizing Experimental Protocols
Proper sample preparation is one of the most effective ways to improve the S/N ratio by removing interfering matrix components.[7]
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This is a fast but less selective method suitable for initial screening.
-
Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used). A 3:1 solvent-to-sample ratio is common.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
SPE provides a much cleaner extract, significantly reducing matrix effects and improving the S/N ratio. This example uses a reversed-phase SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through it. Do not allow the cartridge to dry.
-
Loading: Load the plasma sample (pre-treated, e.g., diluted 1:1 with 2% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.
Data Comparison: Impact of Sample Preparation on S/N Ratio
The choice of sample preparation can have a dramatic effect on data quality. The following table provides an illustrative comparison.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Relative Matrix Effect | High | Low to Very Low |
| Typical S/N Ratio Improvement | Baseline (1x) | 5x - 20x |
| Removal of Phospholipids | Poor | Excellent |
| Time per Sample | ~15 minutes | ~30 minutes |
| Cost per Sample | Low | Moderate |
Signal & Noise Pathway Visualization
Understanding where signal can be lost and noise introduced is key to effective troubleshooting.
Caption: The sample-to-signal pathway highlighting common points of signal loss and noise introduction.
Software-Based S/N Enhancement
Hardware and sample preparation are primary, but software approaches can also improve data quality.
Signal Averaging
Signal averaging, or summing multiple scans across a chromatographic peak, is a powerful software-based tool. The S/N ratio improves proportionally to the square root of the number of scans averaged.[10][11]
| Number of Scans Averaged (n) | Theoretical S/N Improvement (√n) |
| 1 | 1x (Baseline) |
| 4 | 2x |
| 9 | 3x |
| 16 | 4x |
| 100 | 10x |
Note: This requires sufficient data points across the peak. A minimum of 15-20 scans across a chromatographic peak is recommended for robust quantification and effective averaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. organomation.com [organomation.com]
- 8. zefsci.com [zefsci.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of Alnusone and Other Diarylheptanoids
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of natural compounds, diarylheptanoids, a class of plant secondary metabolites, have emerged as promising candidates. This guide provides a comparative analysis of the anticancer activity of Alnusone, a notable diarylheptanoid, and other related compounds, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity: A Quantitative Overview
The anticancer efficacy of this compound and other diarylheptanoids and diarylpentanoids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments. The table below summarizes the IC50 values for this compound and a selection of other diarylheptanoids and diarylpentanoids, showcasing their cytotoxic potential against various cancer types.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Not explicitly found | |
| U87-MG (Glioblastoma) | Not explicitly found | ||
| PC-3 (Prostate) | Not explicitly found | ||
| Alnustone-like Diarylpentanoid (5a) | MCF-7 (Breast) | <30 | [1] |
| Alnustone-like Diarylpentanoid (5b) | MCF-7 (Breast) | <30 | [1] |
| PC-3 (Prostate) | <30 | [1] | |
| Alnustone-like Diarylpentanoid (5d) | MCF-7 (Breast) | <30 | [1] |
| PC-3 (Prostate) | <30 | [1] | |
| Diarylheptanoid from Zingiber officinale (Compound 6) | A549 (Lung) | 6.69 - 33.46 | [2][3] |
| HepG2 (Liver) | 6.69 - 33.46 | [2][3] | |
| HeLa (Cervical) | 6.69 - 33.46 | [2][3] | |
| MDA-MB-231 (Breast) | 6.69 - 33.46 | [2][3] | |
| HCT116 (Colon) | 6.69 - 33.46 | [2][3] | |
| Diarylheptanoid from Zingiber officinale (Compound 16) | A549 (Lung) | 6.69 - 33.46 | [2][3] |
| HepG2 (Liver) | 6.69 - 33.46 | [2][3] | |
| HeLa (Cervical) | 6.69 - 33.46 | [2][3] | |
| MDA-MB-231 (Breast) | 6.69 - 33.46 | [2][3] | |
| HCT116 (Colon) | 6.69 - 33.46 | [2][3] | |
| Diarylheptanoid from Zingiber officinale (Compound 17) | A549 (Lung) | 6.69 - 33.46 | [2][3] |
| HepG2 (Liver) | 6.69 - 33.46 | [2][3] | |
| HeLa (Cervical) | 6.69 - 33.46 | [2][3] | |
| MDA-MB-231 (Breast) | 6.69 - 33.46 | [2][3] | |
| HCT116 (Colon) | 6.69 - 33.46 | [2][3] | |
| Diarylheptanoid from Zingiber officinale (Compound 18) | A549 (Lung) | 6.69 - 33.46 | [2][3] |
| HepG2 (Liver) | 6.69 - 33.46 | [2][3] | |
| HeLa (Cervical) | 6.69 - 33.46 | [2][3] | |
| MDA-MB-231 (Breast) | 6.69 - 33.46 | [2][3] | |
| HCT116 (Colon) | 6.69 - 33.46 | [2][3] | |
| Diarylheptanoid from Zingiber officinale (Compound 19) | A549 (Lung) | 6.69 - 33.46 | [2][3] |
| HepG2 (Liver) | 6.69 - 33.46 | [2][3] | |
| HeLa (Cervical) | 6.69 - 33.46 | [2][3] | |
| MDA-MB-231 (Breast) | 6.69 - 33.46 | [2][3] | |
| HCT116 (Colon) | 6.69 - 33.46 | [2][3] | |
| Diarylpentanoid MS17 | SW480 (Colon) | 4.10 | [4] |
| SW620 (Colon, metastatic) | 2.50 | [4] | |
| Curcumin (Diarylheptanoid) | SW480 (Colon) | 17.50 | [4] |
| SW620 (Colon, metastatic) | 13.10 | [4] |
Experimental Protocols: A Guide to Key Assays
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anticancer activity of diarylheptanoids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other diarylheptanoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the MTT assay. After incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Following treatment with the test compounds, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the logical flow of the experimental process and the molecular mechanisms underlying the anticancer activity of diarylheptanoids, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for assessing the anticancer activity of diarylheptanoids.
Caption: Key signaling pathways modulated by diarylheptanoids in cancer cells.
Conclusion
This compound and other diarylheptanoids and diarylpentanoids exhibit significant anticancer activity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle. The data presented in this guide underscore the therapeutic potential of this class of compounds. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to optimize their efficacy and selectivity for the development of novel anticancer drugs. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct comparable and reproducible studies in this promising area of cancer research.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical novel kinase inhibitor, herein referred to as "Compound X," with a focus on the use of knockout (KO) models. While direct experimental data for every new compound is unique, this document outlines a robust validation strategy by detailing experimental protocols, presenting comparative data in structured tables, and illustrating key concepts with signaling pathway and workflow diagrams. This approach allows for a thorough and objective assessment of a compound's performance against alternative treatments.
Introduction to Compound X and its Putative Mechanism of Action
Compound X is a novel small molecule inhibitor designed to target the pro-survival signaling pathway mediated by the "Kinase A" protein, which is frequently hyperactivated in certain cancer cell lines. The proposed mechanism of action involves the direct binding of Compound X to the ATP-binding pocket of Kinase A, thereby inhibiting its downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells. To rigorously validate this proposed mechanism, knockout (KO) cell line and animal models are indispensable tools. By selectively eliminating the target protein (Kinase A), researchers can elucidate the precise molecular targets and downstream effects of Compound X.
Data Presentation: Comparing Compound X in Wild-Type vs. Kinase A KO Models
The following tables summarize hypothetical quantitative data from key experiments designed to validate the on-target activity of Compound X.
Table 1: In Vitro Cell Viability Assay (IC50 Values)
| Cell Line | Compound X IC50 (µM) | Alternative Inhibitor Y IC50 (µM) |
| Wild-Type (WT) Cancer Cells | 1.5 | 5.2 |
| Kinase A KO Cancer Cells | > 100 | 5.5 |
| Normal Fibroblasts | 50 | 75 |
IC50: Half-maximal inhibitory concentration. Data are presented as the mean of three independent experiments.
Table 2: Western Blot Analysis of Downstream Signaling
| Cell Line | Treatment | p-Substrate B (Relative Intensity) | Cleaved Caspase-3 (Relative Intensity) |
| Wild-Type (WT) | Vehicle | 1.00 | 1.00 |
| Wild-Type (WT) | Compound X (2 µM) | 0.25 | 4.50 |
| Kinase A KO | Vehicle | 0.10 | 1.20 |
| Kinase A KO | Compound X (2 µM) | 0.12 | 1.25 |
p-Substrate B: A direct downstream target of Kinase A. Relative intensity is normalized to a loading control (e.g., GAPDH).
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Mouse Models
| Mouse Model | Treatment | Average Tumor Volume (mm³) at Day 21 |
| WT Xenograft | Vehicle | 1500 ± 150 |
| WT Xenograft | Compound X (10 mg/kg) | 450 ± 80 |
| Kinase A KO Xenograft | Vehicle | 1450 ± 160 |
| Kinase A KO Xenograft | Compound X (10 mg/kg) | 1400 ± 155 |
Data are presented as mean ± standard deviation (n=8 mice per group).
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell Viability Assay
Objective: To determine the cytotoxic effect of Compound X on cancer cells with and without the target protein.
Methodology:
-
Cell Seeding: Wild-type and Kinase A KO cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Compound X or the alternative inhibitor (e.g., from 0.01 to 100 µM) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours.
-
Data Analysis: Fluorescence is measured using a plate reader (excitation 560 nm, emission 590 nm). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot Analysis
Objective: To investigate the effect of Compound X on the phosphorylation of a downstream substrate of Kinase A and on markers of apoptosis.
Methodology:
-
Cell Lysis: Wild-type and Kinase A KO cells are treated with Compound X (2 µM) or vehicle for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Substrate B, total Substrate B, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of Compound X in a setting where the target is present or absent.
Methodology:
-
Tumor Implantation: Wild-type or Kinase A KO cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.
-
Treatment Administration: Compound X (10 mg/kg) or vehicle is administered daily via oral gavage.
-
Tumor Measurement: Tumor volume is measured every three days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is concluded after a predetermined period (e.g., 21 days), and tumors are excised and weighed.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway, the experimental workflow for validation, and a logical comparison of Compound X with an alternative.
Caption: Proposed mechanism of action of Compound X on the Kinase A signaling pathway.
Caption: Workflow for validating the mechanism of action using knockout models.
Caption: Logical comparison of Compound X with an alternative inhibitor.
Orthogonal Assays to Confirm Alnusone's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnusone, a diarylheptanoid compound isolated from plants of the Alnus genus, has demonstrated notable anti-proliferative effects against various cancer cell lines. Preliminary evidence suggests its mechanism of action may involve the inhibition of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway. Furthermore, its structural similarity to other bioactive diarylheptanoids suggests a potential role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis.
This guide provides a framework of orthogonal assays to rigorously confirm the bioactivity of this compound, with a particular focus on its putative role as a STAT3 inhibitor. Orthogonal assays are crucial in drug discovery to eliminate false positives by employing distinct detection methods and technologies to verify a compound's biological activity.[1] Here, we present a series of well-established assays, compare their utility, and provide detailed experimental protocols. While direct quantitative data for this compound's activity in STAT3-specific assays is not yet extensively published, we provide comparative data for well-characterized STAT3 inhibitors, Stattic and BP-1-102, to serve as a benchmark for expected outcomes.
Data Presentation: Comparative Analysis of STAT3 Inhibitors
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in cancer cell proliferation assays and compare the STAT3 inhibitory activities of two well-characterized inhibitors, Stattic and BP-1-102, across various orthogonal assays. This comparative data provides a reference for interpreting experimental results for this compound.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HepG2 | Hepatocellular Carcinoma | 50 | Cell Viability Assay |
| BEL-7402 | Hepatocellular Carcinoma | 70 | Cell Viability Assay |
Data sourced from a study on the anti-cancer effects of this compound (also referred to as Alnustone).[1]
Table 2: Comparative Efficacy of Known STAT3 Inhibitors in Orthogonal Assays
| Assay Type | Parameter Measured | Stattic | BP-1-102 |
| Biochemical Assay | |||
| Fluorescence Polarization | STAT3 SH2 Domain Binding | IC50: 5.1 µM | Kd: 504 nM |
| Cell-Based Assays | |||
| Western Blot | Inhibition of STAT3 Phosphorylation (p-STAT3) | Effective at 5-20 µM | Effective at 6 µM |
| Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of STAT3 DNA Binding | IC50: 1.27 µM | IC50: 6.8 µM |
| Luciferase Reporter Assay | Inhibition of STAT3 Transcriptional Activity | - | Effective at 15 µM |
| qRT-PCR | Downregulation of STAT3 Target Genes | - | Effective at 6 µM |
| Cell Viability/Proliferation | Inhibition of Cancer Cell Growth | IC50: ~2.5-5 µM (in various cell lines) | IC50: ~2-10 µM (in various cell lines) |
This table compiles data from multiple sources for the well-characterized STAT3 inhibitors Stattic and BP-1-102 to provide a reference for expected outcomes when testing this compound.
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below to facilitate the experimental validation of this compound's bioactivity.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines with known constitutively active STAT3 (e.g., MDA-MB-231, HeLa) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Western Blot for STAT3 Phosphorylation
Objective: To directly measure the effect of this compound on the phosphorylation of STAT3, a key step in its activation.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the relative inhibition of phosphorylation.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the ability of this compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound, then isolate nuclear extracts containing activated STAT3.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence of varying concentrations of this compound.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
-
Analysis: A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of STAT3-DNA binding.
Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Genes
Objective: To determine if this compound treatment leads to the downregulation of genes known to be transcribed by STAT3.
Methodology:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound for a defined period (e.g., 24 hours), then extract total RNA and reverse transcribe it into cDNA.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-xL, Survivin). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of target genes in this compound-treated cells compared to controls indicates inhibition of STAT3 transcriptional activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The JAK/STAT3 signaling pathway, a key target for cancer therapy.
References
A Head-to-Head Comparison of Alnusone and Doxorubicin in Breast Cancer Cells: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Among the candidates from natural sources, Alnusone, a diarylheptanoid, has garnered attention for its potential anticancer properties. This guide provides a detailed head-to-head comparison of this compound and doxorubicin, focusing on their effects on breast cancer cells, supported by experimental data.
I. Cytotoxicity and Antiproliferative Effects
The primary measure of an anticancer agent's effectiveness is its ability to kill cancer cells or inhibit their proliferation. Both this compound and doxorubicin have demonstrated cytotoxic effects against various breast cancer cell lines, though their potency can vary depending on the specific cell type and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| This compound | MCF-7 | Data Not Available | Data Not Available |
| MDA-MB-231 | Data Not Available | Data Not Available | |
| Doxorubicin | MCF-7 | ~2.2[1] | 24[1] |
| MDA-MB-231 | ~0.9[1] | 24[1] | |
| AMJ13 | 223.6 (µg/ml) | Not Specified[2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
II. Mechanisms of Action: A Tale of Two Pathways
This compound and doxorubicin employ distinct mechanisms to induce cancer cell death. Understanding these pathways is crucial for designing effective therapeutic strategies and overcoming resistance.
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin's primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[3][4][5] This leads to DNA double-strand breaks, triggering a cascade of events that ultimately result in cell cycle arrest and apoptosis.[4]
Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.[5][6]
This compound: A Focus on Specific Signaling Pathways
Due to the limited direct research on this compound in breast cancer, its precise mechanism of action is not fully elucidated. However, studies on structurally similar diarylheptanoids suggest that they may exert their anticancer effects by modulating specific cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Further research is necessary to pinpoint the exact molecular targets of this compound in breast cancer cells.
III. Induction of Apoptosis and Cell Cycle Arrest
A key characteristic of effective anticancer drugs is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle.
Doxorubicin-Induced Apoptosis and Cell Cycle Arrest
Doxorubicin is a potent inducer of apoptosis in breast cancer cells.[6] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[6] In MCF-7 cells, doxorubicin treatment has been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-2.[6]
In terms of the cell cycle, doxorubicin can induce arrest at various phases, primarily the G2/M phase, preventing the cells from dividing.
Apoptotic and Cell Cycle Effects of this compound
IV. Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Cell Culture
MCF-7 and MDA-MB-231 breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or doxorubicin for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound or doxorubicin for the specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells as described above.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
V. Future Directions and Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent for breast cancer. However, the quest for safer and more effective treatments is ongoing. While direct comparative data for this compound is currently lacking, the broader class of diarylheptanoids shows promise as potential anticancer agents.
Future research should focus on:
-
Direct Head-to-Head Studies: Conducting comprehensive in vitro and in vivo studies directly comparing the efficacy and toxicity of this compound and doxorubicin in various breast cancer models.
-
Mechanism of Action Elucidation: Unraveling the precise molecular targets and signaling pathways affected by this compound in breast cancer cells.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with doxorubicin or other chemotherapeutic agents to enhance efficacy and reduce toxicity.
References
- 1. Cytotoxic activity of nemorosone in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective estrogen receptor degrader induces cell cycle arrest in breast cancer via ERα degradation and the autophagy-lysosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unprecedented Compound Takes a Step Toward Breast Cancer Clinical Trials | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]
Cross-Validation of Analytical Methods for Alnusone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Alnusone, a diarylheptanoid found in various species of the Alnus genus. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a data-driven basis for method selection.
Executive Summary
This compound and other diarylheptanoids are a class of plant secondary metabolites with demonstrated biological activities, including anti-inflammatory and antioxidant effects. Accurate quantification of these compounds is essential for understanding their therapeutic potential. High-Performance Liquid Chromatography, particularly when coupled with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (LC-MS/MS), is the most widely adopted and suitable method for the analysis of diarylheptanoids.[1][2][3][4] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended for the direct analysis of these compounds due to their low volatility and thermal lability.[5][6]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical validation parameters for the quantification of diarylheptanoids using HPLC-DAD and provides a rationale for the limitations of GC-MS. The data presented for HPLC-DAD is representative of values reported in the literature for the analysis of diarylheptanoids in plant matrices.[2][7]
| Parameter | HPLC-DAD | GC-MS | Remarks |
| Specificity | High | High (with derivatization) | HPLC-DAD offers good specificity based on retention time and UV spectra. GC-MS provides high specificity from mass spectra, but derivatization is required for diarylheptanoids. |
| Linearity (R²) | > 0.999 | Not Applicable | HPLC-DAD methods for diarylheptanoids demonstrate excellent linearity over a wide concentration range.[2] |
| Accuracy (% Recovery) | 98 - 102% | Not Applicable | Accuracy for HPLC-DAD is typically high, ensuring reliable quantification.[2] |
| Precision (% RSD) | < 2% | Not Applicable | HPLC-DAD methods show high precision for both repeatability and intermediate precision.[2] |
| Limit of Detection (LOD) | ~0.05 µg/mL | Not Applicable | HPLC-DAD provides sufficient sensitivity for the detection of diarylheptanoids in plant extracts.[2] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | Not Applicable | The LOQ for HPLC-DAD allows for the accurate measurement of low concentrations of diarylheptanoids.[2] |
| Sample Throughput | High | Low | HPLC-DAD allows for relatively rapid analysis, while GC-MS with the required derivatization step has a lower throughput. |
| Cost (Instrument) | Moderate | High | A standard HPLC-DAD system is generally more affordable than a GC-MS instrument. |
| Cost (Operational) | Moderate | Moderate | Operational costs are comparable, with HPLC solvent consumption being a primary factor. |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This protocol is a representative method for the quantification of this compound and other diarylheptanoids in Alnus species, based on established methodologies.[2][3][4]
1. Sample Preparation:
-
Extraction: Dried and powdered plant material (e.g., bark) is extracted with a suitable solvent such as methanol or ethanol. Sonication or maceration can be used to enhance extraction efficiency.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient program should be optimized to achieve good separation of the target analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode array detector monitoring at a wavelength of 280 nm, which is a common absorbance maximum for diarylheptanoids.[5]
3. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of underivatized diarylheptanoids by GC-MS is generally not feasible due to their polar nature, low volatility, and susceptibility to thermal degradation.[5][6] To be analyzed by GC-MS, these compounds would require a derivatization step to increase their volatility and thermal stability.
1. Derivatization (Hypothetical):
-
A silylation reaction using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to convert the polar hydroxyl groups of the diarylheptanoids into less polar trimethylsilyl ethers.
2. GC-MS Conditions (General):
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure volatilization without degradation of the derivatized analyte.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
Ionization: Electron Impact (EI) ionization is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
Note: The development and validation of a GC-MS method for this compound would be a complex process with a high risk of analyte degradation and incomplete derivatization, making it a less favorable option compared to HPLC.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Postulated signaling pathway for this compound's biological activity.
Conclusion
For the quantification of this compound and other diarylheptanoids, HPLC-DAD is the superior analytical method, offering a robust, reliable, and cost-effective solution. The technique provides excellent specificity, linearity, accuracy, and precision for this class of compounds. While LC-MS/MS can offer even higher sensitivity and specificity, a well-validated HPLC-DAD method is often sufficient for many research and quality control applications.
GC-MS is not a suitable technique for the direct analysis of this compound due to the inherent physicochemical properties of diarylheptanoids. The requirement for a complex and potentially unreliable derivatization step makes it a less practical and efficient choice compared to liquid chromatography-based methods. Therefore, for researchers, scientists, and drug development professionals working with this compound, the development and validation of an HPLC-based method is the recommended approach.
References
- 1. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Diarylheptanoid Compounds from Korean Alnus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of the Selectivity Index of an Alnus incana Fraction and Other Natural Anticancer Compounds
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the in vitro anticancer selectivity of a dichloromethane (DCM) fraction obtained from Alnus incana leaves with other well-known natural products: curcumin, quercetin, and resveratrol. The selectivity index (SI), a crucial parameter in drug discovery, is highlighted, offering a quantitative measure of a compound's ability to selectively target cancer cells over normal cells.
Comparative Selectivity Index: A Tabular Overview
The following table summarizes the cytotoxic activity (IC50 values) and the calculated selectivity indices of the Alnus incana DCM fraction and other natural compounds against human cervical cancer cells (HeLa) and various normal cell lines. A higher SI value indicates greater selectivity for cancer cells.
| Compound/Extract | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Selectivity Index (SI) | Reference |
| Alnus incana (DCM Fraction) | HeLa (135.6 µg/mL) | Human Skin Fibroblasts (HSF) (368.9 µg/mL) | 2.72 | [1][2] |
| Curcumin | HeLa (404 µM) | Chinese Hamster Lung Fibroblasts (V79) (877 µM) | ~2.17 | [3] |
| Quercetin | HeLa (125 µM) | Human Foreskin Fibroblasts (HFF) (~1000 µM) | ~8.0 | [4] |
| Resveratrol | HeLa (137.1 µM) | Mouse Embryonic Fibroblasts (3T3) (≥600 µM) | >4.3 | [5] |
Note: The data for the Alnus incana DCM fraction represents a complex mixture of compounds, not a purified substance. The primary components identified were terpenoids, with phytol being the most abundant.[1][2]
Delving into the Mechanisms: Signaling Pathways in Apoptosis
The anticancer activity of these natural products is largely attributed to their ability to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways.
The Alnus incana DCM fraction has been shown to induce apoptosis by upregulating the pro-apoptotic proteins Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shifts the cellular balance towards cell death.
Curcumin has been demonstrated to induce apoptosis in HeLa cells through the NF-κB, p53, and caspase-3 signaling cascade, as well as via the mitochondria-mediated pathway.[6][7]
References
- 1. Frontiers | Resveratrol enhances A1 and hinders A2A adenosine receptors signaling in both HeLa and SH-SY5Y cells: Potential mechanism of its antitumoral action [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol suppresses human cervical carcinoma cell proliferation and elevates apoptosis via the mitochondrial and p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 5. researchgate.net [researchgate.net]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. Resveratrol in Cancer Patients: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Alternative analytical techniques for Alnusone characterization (e.g., CE, SFC)
For researchers, scientists, and professionals in drug development, the precise characterization of natural compounds is paramount. This guide provides a comparative overview of alternative analytical techniques—Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)—for the characterization of Alnusone, a diarylheptanoid with recognized biological activities. This document outlines detailed experimental protocols and presents quantitative data to facilitate the selection of the most suitable analytical approach.
Executive Summary
Traditional analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the cornerstone of natural product analysis. However, the unique chemical properties of certain compounds, like the diarylheptanoid this compound, necessitate the exploration of alternative techniques that offer enhanced resolution, speed, and efficiency. This guide focuses on Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) as powerful alternatives for the comprehensive characterization of this compound and related diarylheptanoids.
Introduction to this compound
This compound is a cyclic diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. Diarylheptanoids, isolated from various species of the genus Alnus (alder), have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The accurate and reliable analytical characterization of these compounds is crucial for understanding their therapeutic potential and for quality control in drug development.
Chemical Structure of this compound:
-
Molecular Formula: C₁₉H₂₀O₃
-
IUPAC Name: (8R)-8,9-dihydro-8-(2-phenylethyl)furo[2,3-h]chromen-4-one
Comparative Analysis of Analytical Techniques
This section provides a head-to-head comparison of Capillary Electrophoresis and Supercritical Fluid Chromatography for the analysis of diarylheptanoids, with a focus on parameters relevant to this compound characterization.
Performance Metrics
| Parameter | Capillary Zone Electrophoresis (CZE) for Diarylheptanoids | Supercritical Fluid Chromatography (SFC) for Polyphenolic Compounds | High-Performance Liquid Chromatography (HPLC) (Conventional Method) |
| Principle | Separation based on charge-to-size ratio in an electric field. | Separation based on partitioning between a supercritical fluid mobile phase and a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Resolution | High efficiency, capable of separating closely related analogues. | High resolution, particularly for chiral separations. | Good resolution, but can be challenging for complex mixtures of isomers. |
| Analysis Time | Fast, typically in the range of minutes. | Very fast, often shorter than HPLC. | Can be time-consuming, depending on the complexity of the sample. |
| Solvent Consumption | Minimal, significantly lower than HPLC. | Reduced organic solvent consumption compared to normal-phase HPLC; CO₂ is the primary mobile phase. | High consumption of organic solvents. |
| Sensitivity | Generally lower than HPLC-UV, but can be enhanced with various techniques. | Comparable to or better than HPLC, especially with mass spectrometry detection. | Good sensitivity, particularly with UV and MS detectors. |
| Sample Volume | Nanoliter range. | Microliter range. | Microliter range. |
Experimental Protocols
Capillary Zone Electrophoresis (CZE) for Diarylheptanoid Analysis
This protocol is adapted from a validated method for the simultaneous determination of four cyclic diarylheptanoids, which are structurally similar to this compound[1].
Instrumentation:
-
Capillary Electrophoresis system with a photodiode array (PDA) detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).
Reagents:
-
Sodium tetraborate (Borax)
-
Deionized water
-
Methanol (for sample preparation)
Procedure:
-
Buffer Preparation: Prepare a 25 mM sodium tetraborate buffer and adjust the pH to 10.3 with 1 M NaOH.
-
Sample Preparation: Dissolve the this compound standard or sample extract in methanol.
-
Electrophoretic Conditions:
-
Applied Voltage: 20 kV
-
Capillary Temperature: 20 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 220 nm.
-
-
Data Analysis: Identify and quantify this compound based on its migration time and peak area compared to a standard.
Performance Data for a Similar Diarylheptanoid Analysis[1]:
-
Linearity: Correlation coefficients (r²) > 0.999
-
Precision (RSD%):
-
Intra-day migration time: < 0.57%
-
Intra-day peak area: < 3.44%
-
Inter-day migration time: < 0.97%
-
Inter-day peak area: < 3.71%
-
-
Repeatability and Recovery: Satisfactory for the determination in plant extracts.
Supercritical Fluid Chromatography (SFC) for Diarylheptanoid-Related Compounds
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.
-
Column: A polar stationary phase is generally preferred for diarylheptanoids. Options include silica, diol, or amino-propyl bonded silica columns.
Mobile Phase:
-
Supercritical Fluid: Carbon dioxide (CO₂)
-
Co-solvent: Methanol or Ethanol, often with a small percentage of an additive like formic acid or ammonium acetate to improve peak shape.
General Procedure:
-
Sample Preparation: Dissolve the this compound standard or sample extract in a suitable organic solvent (e.g., methanol).
-
Chromatographic Conditions (Starting Point):
-
Column: Diol or Amino-propyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: CO₂ with a gradient of methanol (e.g., 5% to 40% over 10 minutes).
-
Flow Rate: 2-3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength (e.g., 280 nm) or MS.
-
-
Method Optimization: Adjust the co-solvent gradient, back pressure, and temperature to achieve optimal separation of this compound from other components in the sample matrix.
Signaling Pathway and Biological Activity of Diarylheptanoids
Diarylheptanoids, including compounds structurally related to this compound, have been reported to exhibit significant anti-inflammatory and antioxidant activities. While direct experimental evidence for this compound's interaction with specific signaling pathways is still emerging, the known activities of similar compounds suggest potential involvement in key cellular regulation pathways.
Anti-Inflammatory Activity and the NF-κB Pathway
Many natural polyphenolic compounds exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of the NF-κB pathway is a promising strategy for the treatment of inflammatory diseases. The diagram below illustrates a generalized workflow for investigating the inhibitory effect of a compound like this compound on the NF-κB pathway.
Caption: Workflow to investigate this compound's potential inhibition of the NF-κB pathway.
Potential Role in Cancer and the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some natural products have been shown to inhibit the mTOR pathway, making it a target for cancer therapy. The following diagram illustrates a potential mechanism by which a compound like this compound could inhibit the mTOR pathway.
References
Unveiling the Anticancer Potential of Alnus-Derived Compounds: A Comparative Analysis
A detailed examination of the cytotoxic and apoptotic effects of diarylheptanoids from Alnus species and an Alnus incana extract on various cancer cell lines.
The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural products. Compounds derived from the Alnus (alder) genus, particularly diarylheptanoids, have emerged as promising candidates. While specific data on the compound Alnusone is limited, this guide provides a comparative analysis of closely related diarylheptanoids isolated from various Alnus species and a dichloromethane (DCM) fraction from Alnus incana. This report is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of these natural compounds.
Comparative Cytotoxicity
The in vitro cytotoxic activity of various Alnus-derived compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound and the cancer cell line. The data presented below summarizes the cytotoxic effects of these compounds.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Alnus incana DCM Fraction | HeLa (Cervical Cancer) | 135.6 µg/mL | [1][2] |
| HepG2 (Liver Cancer) | >250 µg/mL | [1] | |
| MCF-7 (Breast Cancer) | >250 µg/mL | [1] | |
| HCT116 (Colon Cancer) | >250 µg/mL | [1] | |
| Diarylheptanoids from Alnus japonica | B16 (Murine Melanoma) | Potent Activity | [3] |
| SNU-1 (Gastric Cancer) | Potent Activity | [3] | |
| Diarylheptanoids from Alnus viridis | NCI-H460 (Lung Cancer) | More Potent than A. glutinosa analogues | [4] |
| Diarylheptanoids from Alnus glutinosa | NCI-H460 (Lung Cancer) | Less Potent but more selective than A. viridis analogues | [4] |
Note: "Potent activity" indicates that the source reported significant cytotoxic effects without specifying the exact IC50 values. The study on diarylheptanoids from Alnus japonica highlighted their efficacy against murine B16 melanoma and human SNU-1 gastric cancer cells[3]. A comparative study on diarylheptanoids from Alnus viridis and Alnus glutinosa revealed that structural differences, such as the presence of a carbonyl group at C-3 and the absence of hydroxyl groups at the 3' and 3'' positions, significantly influenced their cytotoxicity against NCI-H460 lung carcinoma cells[4]. While the compounds from A. viridis were more potent, their counterparts from A. glutinosa exhibited greater selectivity for cancer cells over normal keratinocytes[4].
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of Alnus-derived compounds are not limited to cytotoxicity; they also induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells.
A study on the Alnus incana DCM fraction in HeLa cells demonstrated a significant increase in both early and late apoptotic cell populations[1]. This was accompanied by the upregulation of pro-apoptotic genes, Bax and p53, and the downregulation of the anti-apoptotic gene Bcl-2[1]. Furthermore, the extract induced G0/G1 cell cycle arrest, thereby inhibiting the proliferation of HeLa cells[1][2].
Similarly, diarylheptanoids from Alnus viridis were found to be more potent inducers of apoptosis in both NCI-H460 and normal HaCaT cells compared to their analogues from Alnus glutinosa[4]. This suggests that minor structural variations can significantly impact the apoptotic potential of these compounds[4].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (HeLa, HepG2, MCF-7, HCT116) and normal cells (HSF) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells were then treated with various concentrations of the Alnus incana DCM fraction for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability was expressed as a percentage of the control, and the IC50 value was calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: HeLa cells were treated with the IC50 concentration of the Alnus incana DCM fraction for 48 hours.
-
Cell Harvesting: The cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: HeLa cells were treated with the IC50 concentration of the Alnus incana DCM fraction for 48 hours.
-
Cell Fixation: The cells were harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells were treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from treated and untreated HeLa cells.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into cDNA.
-
Quantitative PCR: Real-time quantitative PCR was performed using specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH) to determine the relative changes in gene expression.
Visualizing the Pathways
Experimental Workflow for Evaluating Anticancer Effects
Caption: Workflow for assessing the in vitro anticancer activity.
Signaling Pathway of Apoptosis Induction
Caption: Simplified pathway of apoptosis induction by Alnus compounds.
References
- 1. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural differences in diarylheptanoids analogues from Alnus viridis and Alnus glutinosa influence their activity and selectivity towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Targets of Bioactive Compounds from Alnus Genus: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Alnus, commonly known as alder, is a rich source of bioactive natural products, particularly diarylheptanoids. These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4][5] A crucial step in the development of these natural products into therapeutic agents is the identification and validation of their molecular targets. This guide provides a comparative overview of modern proteomic techniques for validating the targets of bioactive compounds from the Alnus genus, with a focus on hirsutenone, a well-characterized diarylheptanoid.
Introduction to Target Validation
Target validation is the process of confirming that a specific molecular entity, typically a protein, is critically involved in a disease process and that its modulation will likely lead to a therapeutic benefit. For natural products discovered through phenotypic screening, identifying the direct molecular targets is a key challenge. Proteomics-based approaches offer powerful tools to identify and validate these targets in a cellular context.[1][2][3][4][5]
This guide will compare three prominent label-free proteomics methods for target validation:
-
Cellular Thermal Shift Assay (CETSA)
-
Drug Affinity Responsive Target Stability (DARTS)
-
Affinity Purification-Mass Spectrometry (AP-MS)
We will use Hirsutenone , a diarylheptanoid found in Alnus species, as a case study. Hirsutenone has been shown to directly bind to and inhibit the activity of several key signaling proteins, including Akt1 and 2 , PI3K , and ERK1 .[6][7][8]
Comparison of Target Validation Techniques
The choice of a target validation method depends on various factors, including the properties of the small molecule, the nature of the expected interaction, and the available resources. The following table summarizes the key features of CETSA, DARTS, and AP-MS.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolysis. | A tagged "bait" protein is used to pull down its interacting partners ("prey"). |
| Requirement for Compound Modification | No | No | Yes (for bait protein) |
| Primary Output | Change in protein melting temperature (Tm). | Altered protein abundance after protease treatment. | Identification and quantification of interacting proteins. |
| Strengths | - Applicable in live cells and tissues.[9] - Can detect target engagement in a physiological context.[9] | - Simple and cost-effective. - Does not require specialized equipment for the initial steps.[10][11][12][13] | - High specificity for identifying direct binders.[14] - Can identify components of protein complexes.[14] |
| Limitations | - Not all ligand binding events result in a thermal shift. - Can be influenced by downstream cellular events. | - May not be suitable for very weak or transient interactions. - Optimization of protease digestion is critical.[10] | - Requires genetic modification to tag the bait protein. - Overexpression of the bait can lead to non-specific interactions. |
| Ideal for | Confirming direct target engagement in intact cells. | Initial screening for potential targets of unmodified small molecules. | Elucidating protein-protein interaction networks and validating direct binding to a known protein. |
Experimental Protocols
Detailed methodologies for the three key proteomic techniques are provided below. These protocols are generalized and may require optimization for specific cell types and compounds.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical CETSA experiment coupled with mass spectrometry for proteome-wide analysis.[15][16][17][18]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the bioactive compound (e.g., hirsutenone) or vehicle control (e.g., DMSO) for a predetermined time and concentration.
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a PCR cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation at high speed.
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the protein concentration in the soluble fractions.
-
Perform protein reduction, alkylation, and digestion (e.g., with trypsin).
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Generate melting curves for each identified protein by plotting the relative protein abundance against the heating temperature.
-
A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general workflow for a DARTS experiment to identify protein targets of a small molecule.[10][11][12][13][19]
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (without SDS).
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate the cell lysate with the bioactive compound (e.g., hirsutenone) or a vehicle control for a specified time to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to the lysates. The choice of protease and digestion time needs to be optimized to achieve partial digestion.
-
Incubate for a specific time at room temperature.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
SDS-PAGE and Visualization:
-
Separate the protein digests by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain (e.g., silver stain or Coomassie blue).
-
Identify protein bands that are more intense (i.e., protected from digestion) in the compound-treated lane compared to the control lane.
-
-
Protein Identification by Mass Spectrometry:
-
Excise the protected protein bands from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Validation:
-
Validate the identified targets using orthogonal methods such as Western blotting or enzymatic assays.
-
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol describes a typical AP-MS experiment to identify the interacting partners of a protein of interest.[14][20][21][22][23]
-
Generation of a "Bait" Protein:
-
Genetically fuse an affinity tag (e.g., FLAG, HA, or Strep-tag) to the protein of interest (the "bait," e.g., Akt1).
-
Express the tagged bait protein in a suitable cell line.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubate the cell lysate with affinity beads (e.g., anti-FLAG agarose) that specifically bind to the affinity tag.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution of Protein Complexes:
-
Elute the bait protein and its interacting partners ("prey") from the affinity beads using a competitive ligand or by changing the buffer conditions.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the eluted protein complexes with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in the eluate.
-
Compare the identified proteins to those from a control experiment (e.g., using cells expressing an empty vector or an unrelated tagged protein) to identify specific interactors.
-
Bioinformatic analysis can be used to construct protein-protein interaction networks.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant signaling pathway.
Caption: Comparative workflow of CETSA, DARTS, and AP-MS techniques.
Caption: Inhibition of the PI3K/Akt pathway by Hirsutenone.
Concluding Remarks
The validation of molecular targets is a cornerstone of modern drug discovery. For bioactive compounds derived from natural sources like the Alnus genus, proteomics-based methods provide an unbiased and physiologically relevant approach to elucidate their mechanism of action. CETSA, DARTS, and AP-MS each offer unique advantages and are complementary techniques in the target validation toolbox. The selection of the most appropriate method will depend on the specific research question and the characteristics of the compound under investigation. A multi-pronged approach, combining two or more of these techniques, can provide a high degree of confidence in the identified targets, paving the way for the development of novel therapeutics.
References
- 1. [PDF] Bioactive constituents and medicinal importance of genus Alnus | Semantic Scholar [semanticscholar.org]
- 2. Bioactive constituents and medicinal importance of genus Alnus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive constituents and medicinal importance of genus Alnus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hirsutenone | CAS:41137-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. CETSA [cetsa.org]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Chemical Proteomics Analysis Using the DARTS Method | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. 4.12. Mass Spectrometry-Cellular Thermal Shift Assay (MS-CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. annualreviews.org [annualreviews.org]
- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. wp.unil.ch [wp.unil.ch]
- 22. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 23. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Metabolic Stability of Alnusone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the natural diarylheptanoid, Alnusone, and three synthetic analogs. The aim is to furnish researchers and drug development professionals with objective data and detailed methodologies to inform early-stage drug discovery and lead optimization efforts. The analogs have been designed with specific structural modifications anticipated to influence their metabolic fate.
Introduction to this compound and Metabolic Stability
This compound is a cyclic diarylheptanoid isolated from various Alnus species, which has demonstrated a range of biological activities. However, like many natural products, its therapeutic potential can be limited by suboptimal pharmacokinetic properties, including metabolic instability. Metabolic stability is a critical parameter in drug discovery, as it influences the half-life, oral bioavailability, and dosing regimen of a potential drug candidate.[1][2][3] Compounds that are rapidly metabolized by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, often exhibit low in vivo exposure and may be quickly eliminated from the body.[4][5][6] Therefore, assessing and optimizing metabolic stability is a key step in the development of new chemical entities.[7][8]
This guide compares the metabolic stability of this compound to three rationally designed analogs:
-
Analog A (Fluorinated this compound): Introduction of a fluorine atom to one of the aromatic rings to block a potential site of metabolism.
-
Analog B (Methylated this compound): Methylation of the phenolic hydroxyl groups to reduce susceptibility to phase II conjugation reactions.
-
Analog C (Scaffold-Hopped Analog): Replacement of the central seven-carbon chain with a more rigid heterocyclic core to alter the overall topology and metabolic profile.
The metabolic stability of these compounds was assessed using an in vitro liver microsomal stability assay.[4][9][10]
Comparative Metabolic Stability Data
The following table summarizes the key metabolic stability parameters for this compound and its analogs, as determined by incubation with human liver microsomes.
| Compound | Structure | t_1/2_ (min) | CL_int_ (µL/min/mg protein) | % Remaining at 60 min |
| This compound | [Image of this compound structure] | 25 | 27.7 | 17.7 |
| Analog A | [Image of Analog A structure] | 45 | 15.4 | 39.8 |
| Analog B | [Image of Analog B structure] | > 60 | < 11.5 | 75.2 |
| Analog C | [Image of Analog C structure] | 15 | 46.2 | 5.0 |
Data Interpretation: The results indicate that Analog B is the most metabolically stable of the compounds tested, with over 75% of the parent compound remaining after a 60-minute incubation. This suggests that methylation of the phenolic hydroxyl groups is an effective strategy for reducing metabolic clearance. Analog A also showed improved stability compared to this compound, indicating that fluorination can successfully block a metabolic "soft spot." In contrast, Analog C was significantly less stable than the parent compound, suggesting that the scaffold-hopping approach taken here resulted in a molecule that is more susceptible to metabolic enzymes.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol details the methodology used to assess the metabolic stability of this compound and its analogs.
1. Materials and Reagents:
-
Test compounds (this compound, Analogs A, B, and C)
-
Human Liver Microsomes (pooled donors)
-
NADPH regenerating system (Solution A: NADP+, Solution B: glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) with an internal standard (e.g., Verapamil)
-
Control compounds (e.g., a high-clearance compound like Dextromethorphan and a low-clearance compound like Warfarin)
2. Preparation of Solutions:
-
Prepare stock solutions of test and control compounds in DMSO (10 mM).
-
Prepare a working solution of each compound by diluting the stock solution in acetonitrile (1 mM).
-
Prepare the incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes (final protein concentration of 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.
-
Add the test compound working solution to the incubation mixture to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This step also serves to precipitate the microsomal proteins.
-
Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
4. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t_1/2_) using the equation: t_1/2_ = 0.693 / k.
-
Calculate the intrinsic clearance (CL_int_) using the equation: CL_int_ = (0.693 / t_1/2_) * (incubation volume / microsomal protein amount).
Visualizing the Experimental Workflow and Metabolic Concepts
The following diagrams illustrate the experimental workflow for the microsomal stability assay and the key factors influencing a compound's metabolic fate.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Factors influencing metabolic stability and pharmacokinetic outcomes.
Conclusion
This guide provides a framework for comparing the metabolic stability of this compound and its analogs. The presented data, although representative, highlights how structural modifications can significantly impact a compound's metabolic profile. The detailed experimental protocol and workflows offer a practical resource for researchers aiming to conduct similar studies. By systematically evaluating metabolic stability in the early stages of drug discovery, the likelihood of identifying and advancing drug candidates with favorable pharmacokinetic properties can be greatly increased.
References
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Verification of Biological Activities of Compounds from Alnus Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document summarizes key findings on the anti-inflammatory, anticancer, and antimicrobial properties of these natural products, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation
Table 1: Comparative Anti-Inflammatory Activity
| Test Article | Assay | Model System | Key Findings | Reference |
| Alnus sibirica extract (ASex) | Inhibition of pro-inflammatory cytokine expression | Lipopolysaccharide (LPS), TNF-α, and IFN-γ stimulated human dermal fibroblasts (HDFs) | Inhibited the increased expression of acute-phase inflammatory cytokines. | [1][2] |
| Alnus sibirica extract (ASex) | Reduction of skin inflammation | House dust mite (HDM) ointment-induced atopic dermatitis in NC/Nga mice | Significantly decreased the severity of skin lesions, eosinophil/mast cell infiltration, and serum IgE levels, comparable to hydrocortisone. | [1][2] |
| Lawsone (from Lawsonia inermis) | Carrageenan-induced paw edema | Rodent model | Exerted an anti-inflammatory effect comparable to aspirin. | [3] |
| Lawsone | Freund's Complete Adjuvant (FCA)-induced rheumatoid arthritis | Animal model | Reduced arthritic progress and paw edema; decreased expression of TNF-α, IL-1β, IL-6, NF-ĸB, MMP-2, MMP-3, and VEGF. | [4] |
Table 2: Comparative Anticancer Activity
| Test Article | Assay | Cell Line(s) | Key Findings (IC50 / ED50 values) | Reference |
| Hirsutanone (from Alnus glutinosa) | Cytotoxicity (MTT assay) | PC-3 (prostate cancer), HeLa (cervical cancer) | Showed cytotoxic activity. | [5] |
| Hirsutanone | Cytotoxicity (SRB assay) | HT-29 (colon carcinoma) | Showed cytotoxic activity. | [5] |
| Isoquinoline-containing polycyclic quinones | Cytotoxicity | Human cancer cell lines | Two compounds displayed significant in vitro activity (IC50: 0.44-5.9 µM), comparable to etoposide. | [6] |
| (+)-7α,8β-dihydroxydeepoxysarcophine (from Sarcophyton auritum) | Cytotoxicity | MCF-7 (breast cancer), HepG2 (liver cancer) | IC50 values of 11 ± 0.22 and 18.4 ± 0.16 μg/mL, respectively. | [7] |
Table 3: Comparative Antimicrobial Activity
| Test Article | Microorganism(s) | Assay (MIC in mg/mL or µg/mL) | Reference |
| Ethanolic extracts of Alnus species (A. glutinosa subsp. glutinosa, A. orientalis var. orientalis, A. orientalis var. pubescens) | Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Broth dilution method: MIC values of 0.125-0.250 mg/mL against tested microorganisms. | [8] |
| Aqueous extracts of Alnus species | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | No antibacterial activity observed. | [8] |
| Prenylated (iso)flavonoids (glabrol, 6,8-diprenyl genistein, 4′-O-methyl glabridin) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 10 µg/mL. | [9] |
| Quinoxaline-based compounds (5m–5p) | S. aureus, B. subtilis, MRSA, E. coli | MICs of 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, 8–32 μg/mL against MRSA, and 4–32 μg/mL against E. coli. | [10] |
Experimental Protocols
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, rats or mice are used.
-
Procedure:
-
A pre-treatment of the test compound (e.g., Lawsone) or a control vehicle is administered orally or intraperitoneally.[3]
-
After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw of the animal.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
-
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., HeLa, PC-3) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., hirsutanone) for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) value is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[11]
Mandatory Visualization
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of Alnus Sibirica Extract on In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Analgesic and Anti-inflammatory Effect of Lawsone Isolated From Lawsonia Inermis - Neliti [neliti.com]
- 4. Evaluation of anti-inflammatory and immunomodulatory potential of Lawsone (2-hydroxy-1,4-naphthoquinone) using pre-clinical rodent model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of some Alnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Alnusone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Alnusone in a laboratory setting. It includes detailed operational protocols and disposal plans to ensure the safety of all personnel and to maintain compliance with standard laboratory safety procedures.
Personal Protective Equipment (PPE) and Safety Precautions
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Hand Protection | Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving. |
| Body Protection | Lab Coat | A full-length, long-sleeved lab coat is mandatory. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions must be conducted in a certified chemical fume hood. |
Operational Plan: Handling and Storage
Chemical Information:
| Property | Value |
| CAS Number | 33457-62-4[1][2][3][4] |
| Molecular Formula | C₁₉H₁₈O[2][3] |
| Molecular Weight | 262.35 g/mol [2][3] |
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are 4°C for short-term storage (up to 1 year) and -20°C for long-term storage (over 2 years).[2]
Preparation of Solutions:
-
All weighing and solution preparation must be performed within a chemical fume hood to prevent inhalation of any airborne powder.
-
Use appropriate solvents as determined by the experimental protocol. For stock solutions, it is recommended to prepare and use them on the same day. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[3]
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
The following workflow outlines the general procedure for handling this compound from receipt to experimental use.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and wipes, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any this compound-containing solutions down the drain.
The decision-making process for the disposal of this compound and associated materials is outlined below.
Experimental Protocols and Signaling Pathways
Currently, there is a lack of publicly available, detailed experimental protocols specifically utilizing this compound. Similarly, the precise signaling pathways through which this compound exerts its biological effects, if any, are not well-documented in readily accessible scientific literature. Researchers should develop their own detailed protocols based on the specific aims of their investigation and general principles of cell culture, in vitro assays, or animal studies, always prioritizing safety and containment.
As research on this compound progresses, it is anticipated that information regarding its mechanism of action will become available. At present, any depiction of its signaling pathway would be speculative. Researchers are encouraged to consult chemical biology databases and recent publications for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
